N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
Description
C24:1 Sphingomyelin has been reported in Trypanosoma brucei and Ailuropoda melanoleuca with data available.
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZHECFHXLTOLJ-QYKFWSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H93N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94359-13-4 | |
| Record name | SM(d18:1/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis Pathway of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin containing the C24:1 very-long-chain monounsaturated fatty acid nervonic acid, is a critical component of myelin and neuronal cell membranes.[1][2] Its unique biochemical properties contribute significantly to the fluidity and integrity of these membranes, playing a vital role in neurodevelopment, nerve impulse conduction, and overall neurological health.[2][3][4] Dysregulation of its synthesis has been implicated in several demyelinating diseases, making this pathway a key area of interest for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the core synthesis pathway, including detailed experimental protocols, quantitative data, and visual representations of the involved processes.
Core Synthesis Pathway
The synthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus. The pathway can be broadly divided into three key stages:
-
Nervonic Acid Synthesis: The elongation of oleic acid (C18:1) to nervonic acid (C24:1).
-
Nervonoyl-Ceramide Synthesis: The formation of N-nervonoyl-D-erythro-sphingosine (nervonoyl-ceramide) from nervonoyl-CoA and a sphingoid base.
-
Nervonoyl-Sphingomyelin Synthesis: The final conversion of nervonoyl-ceramide to this compound.
Quantitative Data
While comprehensive kinetic data for every enzyme with nervonic acid-specific substrates is not fully elucidated in all cell types, the following tables summarize available quantitative information.
Table 1: Enzyme Kinetic Parameters
| Enzyme Family | Substrate | Km | Vmax | Cell/Tissue Type | Reference |
| Ceramide Synthase (CerS) | Sphinganine (with C24:1-CoA) | 3.05 ± 0.81 µM | - | HEK293 cells | [6] |
| Ceramide Synthase (CerS) | NBD-sphinganine (with C24:1-CoA) | 3.61 ± 1.86 µM | - | HEK293 cells | [6] |
| Sphingomyelin Synthase (SMS) | [3H]C2-ceramide | - | 222 pmol/mg protein/h | SV40-transformed human lung fibroblasts | [7] |
| Sphingomyelin Synthase (SMS) | [3H]C2-ceramide | - | 78 pmol/mg protein/h | Normal human lung fibroblasts | [7] |
Table 2: Substrate and Product Concentrations
| Molecule | Concentration | Cell/Tissue Type | Reference |
| Nervonic Acid | High concentration in white matter | Brain | [5] |
| Sphingomyelin (SM) to Ceramide (Cer) Ratio | 9:1 | Oligodendroglia | [8] |
| Sphingomyelin (SM) to Ceramide (Cer) Ratio | 1.5:1 | Neurons | [8] |
| Nervonic Acid (in FOM supplement) | 13% | Fish Oil Mixture | [9] |
| C24:1 Ceramide | Increased in SMS1-KO islets | Mouse Pancreatic Islets | [10] |
| C24:1 Sphingomyelin | Decreased in SMS1-KO islets | Mouse Pancreatic Islets | [10] |
Table 3: In Vitro Synthesis Yields
| Product | Yield | Organism/System | Reference |
| Nervonic Acid | 111.6 mg/L | Yarrowia lipolytica (engineered) | [11] |
| Nervonic Acid | 90.6 mg/L | Yarrowia lipolytica (engineered with extra MaELO3) | [11] |
Experimental Protocols
Fatty Acid Elongation Assay (VLCFA Synthesis)
This protocol is adapted from studies on nervonic acid biosynthesis.[12]
Objective: To measure the in vitro synthesis of nervonic acid from its precursor, erucoyl-CoA.
Materials:
-
Microsomal protein fraction isolated from brain tissue.
-
[14C]-Malonyl-CoA (radiolabeled substrate).
-
Erucoyl-CoA (non-radiolabeled precursor).
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and erucoyl-CoA.
-
Initiate the reaction by adding the microsomal protein fraction.
-
Add [14C]-Malonyl-CoA to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.
-
Acidify the mixture to protonate the free fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled product (nervonic acid) using a scintillation counter.
Ceramide Synthase Assay
This protocol is based on a fluorescent assay for ceramide synthase activity.[6]
Objective: To measure the synthesis of nervonoyl-ceramide from nervonoyl-CoA and a fluorescent sphingoid base analog.
Materials:
-
Cell or tissue homogenates containing ceramide synthases.
-
Nervonoyl-CoA (C24:1-CoA).
-
NBD-sphinganine (fluorescent substrate).
-
Reaction buffer (e.g., HEPES buffer, pH 7.4).
-
Thin-layer chromatography (TLC) plate.
-
Fluorescence imager.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and NBD-sphinganine.
-
Add the cell or tissue homogenate to the mixture.
-
Initiate the reaction by adding nervonoyl-CoA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram.
-
Visualize and quantify the fluorescent product (NBD-nervonoyl-ceramide) using a fluorescence imager.
Sphingomyelin Synthase Assay
This protocol is adapted from HPLC-based methods for monitoring sphingomyelin synthase activity.[13][14]
Objective: To measure the synthesis of N-nervonoyl-sphingomyelin from a fluorescent nervonoyl-ceramide analog.
Materials:
-
Cell lysate or purified sphingomyelin synthase.
-
Fluorescent nervonoyl-ceramide analog (e.g., C6-NBD-nervonoyl-ceramide).
-
Phosphatidylcholine.
-
Reaction buffer.
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, phosphatidylcholine, and the fluorescent nervonoyl-ceramide analog.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and precipitate proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the fluorescent substrate and product using a suitable column and mobile phase.
-
Detect and quantify the fluorescent product (fluorescent N-nervonoyl-sphingomyelin) using the fluorescence detector.
Signaling Pathways and Logical Relationships
This compound is a key constituent of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[1][15] These rafts function as platforms for signal transduction by concentrating or excluding specific signaling proteins. The presence of nervonoyl-sphingomyelin influences the fluidity and organization of these rafts, thereby modulating various signaling cascades.
One of the critical roles of nervonoyl-sphingomyelin is in oligodendrocyte differentiation and myelination.[8][16] During these processes, signaling pathways involving factors such as Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) are active. The composition of lipid rafts, influenced by nervonoyl-sphingomyelin, can affect the localization and activity of the receptors for these growth factors, thereby regulating the downstream signaling events that drive oligodendrocyte maturation and myelin sheath formation.
Furthermore, the metabolism of nervonoyl-sphingomyelin itself generates bioactive signaling molecules. The hydrolysis of sphingomyelin by sphingomyelinases produces ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[10] Conversely, the synthesis of sphingomyelin from ceramide by sphingomyelin synthase can attenuate these ceramide-mediated signals.[10] This balance between synthesis and degradation, often referred to as the sphingomyelin-ceramide rheostat, is crucial for neuronal cell fate decisions.
Conclusion
The synthesis of this compound is a fundamental process for the proper functioning of the nervous system. This technical guide has provided a detailed overview of the synthesis pathway, including key enzymes, available quantitative data, experimental protocols, and the role of this important sphingolipid in cellular signaling. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved and to further unravel the intricate signaling networks modulated by nervonoyl-sphingomyelin. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nervonic Acid [zhybiotech.com]
- 4. Nervonic acid as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingomyelin synthase, a potential regulator of intracellular levels of ceramide and diacylglycerol during SV40 transformation. Does sphingomyelin synthase account for the putative phosphatidylcholine-specific phospholipase C? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Ceramide/Sphingomyelin Rheostat Regulated by Sphingomyelin Synthases and Chronic Diseases in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo synthesis of nervonic acid and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nervonic acid biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00304G [pubs.rsc.org]
- 15. Quantitative Profiling of Brain Lipid Raft Proteome in a Mouse Model of Fragile X Syndrome | PLOS One [journals.plos.org]
- 16. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Analysis of Nervonic Acid in Sphingomyelin
An In-depth Technical Guide for Researchers
Abstract
Nervonic acid (C24:1, n-9), a very-long-chain monounsaturated fatty acid, is a critical structural component of sphingomyelin in the nervous system. Its enrichment in the myelin sheath underscores its importance in neurodevelopment and the maintenance of nerve cell integrity. This technical guide provides a comprehensive overview of the historical discovery of nervonic acid as a constituent of sphingomyelin, detailed experimental protocols for its isolation and analysis based on foundational biochemical techniques, and a summary of its quantitative distribution. Furthermore, this document illustrates the key biochemical pathways involving nervonic acid-containing sphingomyelin, including its biosynthesis and its role in cellular signaling, using detailed diagrams to support researchers, scientists, and drug development professionals in the field of neurobiology and lipidomics.
Introduction: A Historical Perspective
The study of lipids, particularly those integral to the nervous system, has a rich history. Sphingomyelin was first isolated from brain tissue in the 1880s by Johann L.W. Thudicum, who laid the groundwork for the field of neurochemistry.[1] However, the detailed molecular structure of these complex lipids was elucidated over several subsequent decades. The fundamental structure of sphingomyelin, comprising a ceramide core (sphingosine linked to a fatty acid) and a phosphocholine headgroup, was first reported in 1927.[1]
The identity of the specific fatty acids bound to the sphingosine base remained a subject of intense investigation. Early lipid chemists utilized techniques of hydrolysis and chemical analysis to break down sphingolipids and characterize their components. With the advent of more sophisticated analytical methods in the mid-20th century, particularly gas-liquid chromatography, researchers were able to precisely identify the fatty acid profiles of sphingolipids from various biological sources. These analyses revealed that the fatty acid composition of sphingomyelin was highly dependent on the tissue of origin. In the brain's white matter, a region dense with myelinated axons, it became clear that very-long-chain fatty acids were particularly abundant. Among these, nervonic acid ((Z)-tetracos-15-enoic acid) was identified as one of the predominant fatty acids, highlighting its specialized role in the nervous system.[2] Its name, derived from the Latin nervus (nerve), reflects this distinct enrichment.[3]
Quantitative Analysis of Nervonic Acid in Sphingomyelin
Nervonic acid is a major constituent of the fatty acids found in sphingomyelin, especially in the white matter of the brain.[2][3] Its concentration varies by species, tissue type, and age. The following tables summarize quantitative data on the fatty acid composition of sphingomyelin from various sources.
Table 1: Fatty Acid Composition of Sphingomyelin from Bovine Brain
| Fatty Acid | Carbon Number | Percentage (%) |
| Palmitic acid | C16:0 | 5.5 |
| Stearic acid | C18:0 | 45.0 |
| Arachidic acid | C20:0 | 1.5 |
| Behenic acid | C22:0 | 4.0 |
| Lignoceric acid | C24:0 | 11.5 |
| Nervonic acid | C24:1 | 27.0 |
| Other | - | 5.5 |
| Data adapted from studies on bovine brain sphingomyelin.[4] |
Table 2: Predominant Fatty Acids in Sphingomyelin of Human Cerebral White Matter
| Tissue Source | Predominant Fatty Acids | Key Observations |
| Adult Human White Matter | Stearic Acid (C18:0) and Nervonic Acid (C24:1) | These two fatty acids are the most abundant, indicating their structural importance in mature myelin.[2] |
| Young Child | Increased relative abundance of shorter-chain fatty acids | The fatty acid profile is indicative of an "immature" myelin sheath.[2] |
| Aged Individuals & Demyelination | Shift towards increased shorter-chain fatty acids | Changes in sphingomyelin fatty acid composition can serve as a sensitive measure of demyelination.[2] |
Experimental Protocols: Isolation and Identification
The identification of nervonic acid within sphingomyelin relies on a multi-step process involving lipid extraction, purification of the sphingomyelin fraction, hydrolysis to release the constituent fatty acids, and chromatographic analysis. The following protocols are based on the foundational methods that enabled these discoveries.
Total Lipid Extraction (Modified Folch Method)
This protocol describes a standard method for extracting total lipids from neural tissue.
-
Objective: To extract all lipid classes from a biological sample while minimizing degradation.
-
Materials & Reagents:
-
Brain tissue (e.g., cerebral white matter)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge and glass centrifuge tubes
-
Rotary evaporator
-
-
Procedure:
-
Weigh fresh or frozen tissue and homogenize in a 20-fold volume of chloroform:methanol (2:1, v/v) for 2-3 minutes.
-
Filter the homogenate through fat-free filter paper into a glass-stoppered cylinder.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to initiate phase separation.
-
Mix vigorously and centrifuge at low speed (approx. 2000 rpm) for 10 minutes to separate the phases.
-
Carefully aspirate the upper aqueous phase and discard.
-
The lower phase, containing the total lipids, is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
The dried lipid extract is redissolved in a small volume of chloroform for storage and further analysis.
-
Isolation of Sphingomyelin by Thin-Layer Chromatography (TLC)
This protocol allows for the separation of sphingomyelin from other lipid classes in the total lipid extract.
-
Objective: To purify sphingomyelin from a complex lipid mixture.
-
Materials & Reagents:
-
Total lipid extract
-
TLC plates (silica gel 60)
-
Developing tank
-
Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent (e.g., iodine vapor or primuline spray)
-
Sphingomyelin standard
-
-
Procedure:
-
Using a fine capillary tube, spot the total lipid extract onto the origin of a silica gel TLC plate, alongside a sphingomyelin standard.
-
Place the plate in a developing tank pre-saturated with the chloroform:methanol:water solvent system.
-
Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.
-
Remove the plate and allow it to air dry completely in a fume hood.
-
Visualize the separated lipids by placing the plate in a tank containing iodine crystals or by spraying with a primuline solution and viewing under UV light.
-
Identify the sphingomyelin band by comparing its migration distance (Rf value) to that of the standard.
-
Scrape the silica corresponding to the sphingomyelin band into a clean glass tube for subsequent hydrolysis.
-
Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol cleaves the fatty acids from the sphingomyelin backbone and converts them into volatile methyl esters for gas chromatography.
-
Objective: To release and derivatize the N-acyl chains of sphingomyelin for analysis.
-
Materials & Reagents:
-
Silica gel containing the isolated sphingomyelin
-
5% HCl in anhydrous methanol (methanolic HCl)
-
Hexane
-
Screw-cap tubes with Teflon liners
-
Heating block or water bath
-
-
Procedure:
-
To the tube containing the scraped silica, add 2 mL of 5% methanolic HCl.
-
Seal the tube tightly and heat at 80°C for 4-6 hours to achieve simultaneous hydrolysis and transmethylation.
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Redissolve the FAMEs in a small, precise volume of hexane (e.g., 50 µL) for injection into the gas chromatograph.
-
Analysis by Gas-Liquid Chromatography (GLC)
This protocol identifies and quantifies the individual FAMEs, including methyl nervonate.
-
Objective: To separate and identify the fatty acid methyl esters by their chain length and degree of unsaturation.
-
Materials & Reagents:
-
FAME sample dissolved in hexane
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for FAME analysis (e.g., polar phase like diethylene glycol succinate)
-
FAME standard mixture containing methyl nervonate
-
-
Procedure:
-
Inject 1-2 µL of the FAME sample into the GC.
-
Run the temperature program optimized for separating very-long-chain fatty acids.
-
The FAMEs will separate based on their volatility and interaction with the column's stationary phase. Shorter chains and more unsaturated fatty acids typically elute earlier.
-
Identify the peak corresponding to methyl nervonate by comparing its retention time to that of the known standard in the FAME mixture.
-
Quantify the relative percentage of each fatty acid by integrating the area under each peak.
-
Biochemical Pathways and Visualizations
The metabolism of nervonic acid-containing sphingomyelin is central to its function. It is synthesized through a dedicated pathway and can be catabolized to produce potent signaling molecules.
Experimental Workflow for Identification
The logical flow of the experimental process, from tissue sample to final identification, is a cornerstone of biochemical discovery. The diagram below outlines the key steps involved in identifying nervonic acid as a component of sphingomyelin.
Caption: Experimental workflow for identifying nervonic acid in sphingomyelin.
Biosynthesis of Nervonic Acid and Incorporation into Sphingomyelin
Nervonic acid is not typically obtained directly from the diet in large amounts but is synthesized in the body, primarily in the endoplasmic reticulum. The pathway begins with oleic acid (18:1) and involves a series of elongation steps. Once synthesized, it is activated to nervonoyl-CoA and incorporated into ceramide, which is then converted to sphingomyelin.
Caption: Biosynthesis of nervonic acid and its incorporation into sphingomyelin.
The Sphingomyelin-Ceramide Signaling Pathway
Beyond its structural role, sphingomyelin is a key player in cell signaling. The hydrolysis of sphingomyelin by the enzyme sphingomyelinase generates ceramide, a potent second messenger. Ceramide can trigger a variety of cellular responses, including apoptosis (programmed cell death), cell cycle arrest, and inflammation. This pathway is a critical area of research for drug development in cancer and inflammatory diseases.
Caption: The sphingomyelin-ceramide catabolic signaling pathway.
Conclusion and Future Directions
The identification of nervonic acid as a principal fatty acid in brain sphingomyelin marked a significant step in understanding the specialized molecular architecture of the nervous system. The foundational analytical techniques of extraction, chromatography, and hydrolysis, while now largely supplemented by mass spectrometry-based lipidomics, established the basis for our current knowledge. The high concentration of nervonic acid in the myelin sheath points to its critical role in neuronal insulation and signal propagation, making it a molecule of interest for demyelinating diseases such as multiple sclerosis. Furthermore, the involvement of its parent molecule, sphingomyelin, in potent signaling pathways continues to present exciting opportunities for therapeutic intervention in a host of human diseases. Future research will likely focus on the precise regulation of nervonic acid biosynthesis and its incorporation into sphingolipids, as well as the development of targeted therapies that modulate the sphingomyelin-ceramide signaling axis for clinical benefit.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and unspecific brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide on the Endogenous Sources of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin containing nervonic acid (C24:1), is a critical lipid component of cellular membranes, particularly in the nervous system. Its unique very-long-chain monounsaturated fatty acid structure imparts specific biophysical properties to membranes and influences cellular signaling. This technical guide provides a comprehensive overview of the endogenous biosynthesis, tissue distribution, and key signaling pathways involving this molecule. Furthermore, it details established experimental protocols for its extraction and quantification, offering a vital resource for researchers investigating its role in health and disease.
Introduction
This compound is a sphingophospholipid abundant in animal cell membranes, especially within the myelin sheath that insulates nerve cell axons.[1][2] It consists of a phosphocholine head group attached to a nervonoyl ceramide, which is composed of a sphingosine base and a 24-carbon monounsaturated fatty acid called nervonic acid (C24:1).[3][4] Unlike the more common phospholipids, it is not synthesized from glycerol.[1] The presence of nervonic acid is particularly significant in the white matter of the brain.[5] This guide delineates the endogenous metabolic pathways that produce this specific sphingomyelin, its distribution across various tissues, and the analytical methods used for its study.
Biosynthesis Pathway
The endogenous production of this compound is a multi-step process that occurs across different cellular compartments, primarily the endoplasmic reticulum (ER) and the Golgi apparatus.[1][6] The pathway can be understood as two converging processes: the synthesis of the ceramide backbone and the specific formation of nervonic acid.
-
De Novo Ceramide Synthesis: The process begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][7] The product is subsequently reduced and N-acylated to form dihydroceramide.[6] A desaturase then introduces a double bond to create the final ceramide backbone.[8]
-
Nervonic Acid (C24:1) Synthesis: Nervonic acid is a very-long-chain monounsaturated fatty acid (VLC-MUFA). Its synthesis typically starts from oleic acid (C18:1).[5] Through a series of elongation steps catalyzed by fatty acid elongase enzymes (ELOVLs), the 18-carbon chain of oleic acid is extended to the 24-carbon chain of nervonic acid.[9][10] Stearoyl-CoA desaturase (SCD) enzymes are also crucial for producing the monounsaturated precursors.[10][11]
-
Formation of Nervonoyl-Ceramide: The synthesized nervonic acid (as nervonoyl-CoA) is attached to the sphingosine backbone via an amide bond. This reaction is catalyzed by a family of ceramide synthases (CerS). Specifically, Ceramide Synthase 2 (CERS2) has been implicated in the production of ceramides with very-long-chain fatty acids.[12]
-
Final Sphingomyelin Synthesis: The resulting N-nervonoyl-ceramide is transported from the ER to the Golgi apparatus.[1] Here, the enzyme sphingomyelin synthase (SMS) catalyzes the final step, transferring a phosphocholine headgroup from phosphatidylcholine to the ceramide. This reaction yields this compound and diacylglycerol (DAG) as a byproduct.[1][7]
Endogenous Distribution and Quantification
N-Nervonoyl-sphingomyelin is found in virtually all mammalian tissues but is highly enriched in specific areas, reflecting its structural importance.[7] The highest concentrations are observed in nervous tissues, consistent with its role as a primary component of the myelin sheath.[1][2][3] Significant levels are also present in red blood cells and the ocular lenses.[1] While data for the specific N-nervonoyl species is often combined with other sphingomyelins, modern lipidomic techniques allow for its distinct quantification.
| Tissue/Fluid | Species | Concentration / Content | Method of Quantification | Reference |
| Brain | Mouse | 55.60 ± 0.43 pmol/μg protein (Total SM) | HPLC | [13] |
| Kidney | Mouse | 43.75 ± 0.21 pmol/μg protein (Total SM) | HPLC | [13] |
| Liver | Mouse | 22.26 ± 0.14 pmol/μg protein (Total SM) | HPLC | [13] |
| Plasma | Mouse | ~407 μM (Total SM) | HPLC | [13] |
| Breast Milk | Human | 3.87 to 9.07 mg/100 g (Total SM) | HILIC-HPLC-ESI-MS/MS | [14] |
| Breast Milk | Human | 15.0 ± 3.1% of total SM fatty acids is tetracosenoic acid (C24:1) | HILIC-HPLC-ESI-MS/MS | [14] |
Role in Signaling Pathways
Beyond its structural role, sphingomyelin is a key player in cellular signal transduction. The "Sphingomyelin Cycle" describes the enzymatic turnover of sphingomyelin at the plasma membrane, which generates potent second messengers.
-
Ceramide Production: In response to cellular stressors or receptor activation (e.g., by TNF-α), sphingomyelinase enzymes hydrolyze sphingomyelin to produce ceramide and phosphocholine.[1][15] Ceramide is a well-established signaling lipid that can trigger pathways leading to apoptosis, cell cycle arrest, and inflammation.[7]
-
Diacylglycerol (DAG) Production: Conversely, the synthesis of sphingomyelin by sphingomyelin synthase from ceramide generates DAG as a byproduct.[1] DAG is a classical second messenger that activates protein kinase C (PKC) and other signaling cascades involved in cell growth and proliferation.
This dual-function metabolism places N-Nervonoyl-sphingomyelin at a critical node, where its synthesis and degradation can produce opposing signals that dictate cell fate.
Experimental Methodologies
The analysis of this compound requires robust methods for lipid extraction followed by sensitive and specific quantification techniques.
Lipid Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of total lipids from cultured cells, suitable for subsequent analysis.[16]
-
Cell Preparation: Place the cell culture plate (e.g., 6-well plate) on ice and aspirate the culture medium.
-
Washing: Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) per well.
-
Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated sphingomyelin species) to each well to lyse the cells and precipitate proteins.
-
Scraping: Scrape the cells from the well surface using a cell scraper and transfer the methanol lysate to a glass tube.
-
Phase Separation: Add 1 mL of chloroform to the tube, vortex thoroughly. Then, add 0.9 mL of deionized water to induce phase separation.
-
Centrifugation: Centrifuge the mixture at >3000 x g for 10 minutes at 4°C. Three phases will form: an upper aqueous phase, a protein disk, and a lower organic phase.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for analysis.
Quantification and Structural Analysis
While enzymatic assays can measure total sphingomyelin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for speciated analysis.[17][18]
Protocol: LC-MS/MS Analysis of Sphingomyelin Species
-
Chromatographic Separation: Inject the reconstituted lipid extract into a High-Performance Liquid Chromatography (HPLC) system. Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which effectively separates lipid classes.[14]
-
Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which generates charged molecular ions from the lipid molecules.
-
Mass Spectrometry (MS): The ions are analyzed in a tandem mass spectrometer. In the first stage (MS1), the instrument scans for the precursor ion mass-to-charge ratio (m/z) corresponding to N-Nervonoyl-sphingomyelin (e.g., m/z 813.7 for [M+H]⁺).[4]
-
Fragmentation (MS/MS): The selected precursor ion is fragmented via collision-induced dissociation (CID). For all sphingomyelins, this produces a characteristic product ion from the phosphocholine headgroup at m/z 184.[14][18]
-
Detection and Quantification: The instrument is set to monitor the transition from the precursor ion (m/z 813.7) to the product ion (m/z 184). The area under the resulting chromatographic peak is integrated and compared to the peak area of the known concentration of the internal standard to achieve absolute quantification.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nutritional functions of dietary sphingomyelin and its applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular Implications of Sphingomyelin Presence in Biological Membranes | ECR Journal [ecrjournal.com]
- 16. benchchem.com [benchchem.com]
- 17. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 18. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
The Role of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine in Myelin Sheath Formation: A Technical Guide
Executive Summary: The myelin sheath is a lipid-rich structure essential for rapid nerve impulse conduction and axonal integrity. Among its critical lipid components, sphingomyelins containing very-long-chain fatty acids (VLCFAs) play a paramount role. This technical guide provides an in-depth examination of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific sphingomyelin incorporating the 24-carbon monounsaturated nervonic acid. We will explore its biosynthesis, its structural and signaling functions in oligodendrocyte maturation and myelinogenesis, and its implications in the pathology of demyelinating diseases. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of core pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to N-Nervonoyl-Sphingomyelin and Myelin
The Myelin Sheath: A Specialized Membrane
The myelin sheath is a multilayered membrane that spirally wraps around neuronal axons, acting as an electrical insulator.[1][2] This structure is produced by oligodendrocytes (OLs) in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Myelin is characterized by an exceptionally high lipid content, constituting approximately 70-80% of its dry weight.[3][4] This unique lipid composition is crucial for its function in facilitating rapid saltatory conduction of nerve impulses and providing metabolic support to axons.[4]
The Central Role of Sphingolipids
Sphingolipids are a major class of lipids in the myelin sheath, essential for its formation, stability, and function.[5] They are not merely structural components but also act as bioactive molecules involved in crucial cellular signaling pathways that regulate the development and survival of oligodendrocytes.[5][6] Aberrations in sphingolipid metabolism are linked to severe demyelinating disorders, such as Multiple Sclerosis (MS) and sphingolipidoses, highlighting their critical role in maintaining myelin integrity.[5][7]
This compound: A Key Structural Element
This compound (hereafter referred to as N-Nervonoyl-SM) is a specific type of sphingomyelin. Sphingomyelin is the most abundant sphingolipid in mammals, representing about 85% of the total.[2] The structure of N-Nervonoyl-SM consists of a ceramide core linked to a phosphocholine head group.[2] The defining feature of this molecule is the "N-nervonoyl" group, which is nervonic acid (cis-15-tetracosenoic acid, 24:1), a very-long-chain monounsaturated fatty acid (VLCFA).[3]
The high concentration of VLCFAs, including nervonic acid, is a hallmark of myelin lipids.[8][9] The long, straight acyl chains of these fatty acids enhance the intermolecular interactions within the membrane, increasing its rigidity and stability.[8] This creates a thick, low-fluidity permeability barrier essential for effective axonal insulation.[8][9] Deficiencies in nervonic acid within brain sphingolipids have been observed in post-mortem tissues from patients with MS and Adrenoleukodystrophy (ALD), indicating its importance in myelin maintenance.[7]
Biosynthesis and Metabolism
The formation of N-Nervonoyl-SM is a multi-step process involving the synthesis of its core components: the sphingosine backbone, the nervonic acid chain, and the phosphocholine head group.
De Novo Sphingolipid Synthesis
The synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[2][10] The product undergoes a series of reactions to form a ceramide molecule.[11] This ceramide is then transported to the Golgi apparatus.[2][11] In the lumen of the trans-Golgi, sphingomyelin synthase transfers a phosphocholine head group from phosphatidylcholine to the ceramide, yielding sphingomyelin and diacylglycerol (DAG), a key signaling molecule.[2]
Elongation of Nervonic Acid
Nervonic acid, as a VLCFA, is synthesized in the ER through the action of fatty acid elongase enzymes (ELOVLs).[8][9] These enzymes sequentially add two-carbon units to shorter-chain fatty acid precursors, such as oleic acid (18:1).[9] The availability of these precursors and the activity of the elongase enzymes are critical for maintaining the high levels of nervonic acid required for myelin formation.
Metabolic Signaling
While N-Nervonoyl-SM itself is a key structural lipid, its metabolic precursors and breakdown products, such as ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules.[2][12] The balance between ceramide, which is often pro-apoptotic, and S1P, which is generally pro-survival, can determine the fate of oligodendrocytes during development and in disease states.[12][13] This metabolic interplay, known as the "sphingolipid rheostat," is crucial for regulating the processes of myelination and remyelination.
Figure 1: Biosynthesis pathway of N-Nervonoyl-SM and its key signaling metabolites.
Core Function in Myelin Sheath Formation
N-Nervonoyl-SM and its constituent nervonic acid are indispensable for multiple stages of myelination, from the development of oligodendrocytes to the structural maturation of the myelin sheath.
Oligodendrocyte Proliferation and Differentiation
The process of myelination is predicated on the generation of mature, myelin-producing oligodendrocytes from oligodendrocyte precursor cells (OPCs). Studies have shown that sphingomyelin is a key nutritional contributor to this process.[14] In vitro experiments demonstrate that treatment with sphingomyelin promotes the proliferation and differentiation of OPCs.[14][15] Furthermore, dietary supplementation with fish oil rich in nervonic acid esters has been shown to improve the synthesis of major myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), by human OPCs.[16][17]
Myelin Sheath Compaction and Stability
The unique molecular structure of nervonic acid, with its 24-carbon chain, is critical for the biophysical properties of the myelin membrane.[3] Its incorporation into sphingolipids provides optimal fluidity and stability, creating the tightly compacted, multilamellar structure of the sheath.[3][8] A sufficient supply of VLCFAs like nervonic acid is essential; both a deficiency and an abnormal accumulation of VLCFAs can lead to myelin defects and demyelination.[8][18] The long acyl chains intercalate deep into the membrane leaflets, reinforcing stability and ensuring robust insulation.[18]
Axonal Integrity and Conduction Velocity
A properly formed myelin sheath is essential for the rapid transmission of nerve impulses.[3] Without sufficient nervonic acid, the organization of myelin can be compromised, leading to reduced nerve conduction velocity and neurological dysfunction.[3] In diabetic neuropathy models, nervonic acid supplementation has been shown to improve myelin thickness and organization, which correlates with improved nerve conduction.[3] The health of the myelin sheath is also intrinsically linked to the health of the axon it ensheathes; myelin provides vital metabolic support, and its degradation can lead to secondary axonal degeneration.[4]
Figure 2: Logical flow of N-Nervonoyl-SM's role in myelination processes and outcomes.
Quantitative Impact on Myelination
The contribution of sphingomyelin and its nervonic acid component to myelination has been quantified in several key studies. The following tables summarize these findings.
Effects on Myelin Composition and Axonal Morphology
A study using a rat model where sphingolipid biosynthesis was inhibited by L-Cycloserine (LCS) demonstrated that dietary sphingomyelin (SM) supplementation could partially rescue the myelination defects.[19]
| Parameter | Control (Non-LCS) | Inhibited (LCS) | SM-Supplemented (SM-LCS) |
| Myelin Dry Weight (mg) | 10.9 ± 0.8 | 6.3 ± 0.5 | 8.1 ± 0.6† |
| Myelin Total Lipid (mg) | 8.2 ± 0.6 | 4.8 ± 0.4 | 6.2 ± 0.4† |
| Cerebroside Content (mg) | 2.1 ± 0.2 | 1.1 ± 0.1 | 1.6 ± 0.1† |
| Myelin Thickness (µm) | 0.49 ± 0.01 | 0.38 ± 0.01 | 0.48 ± 0.01† |
| Axon Diameter (µm) | 2.05 ± 0.05 | 1.61 ± 0.05 | 2.02 ± 0.05† |
| g-ratio (Axon/Fiber Diameter) | 0.81 ± 0.01 | 0.82 ± 0.01 | 0.81 ± 0.01 |
| Data adapted from Oshida et al., 2003.[19] Values are mean ± SEM. | |||
| \ Statistically significant difference from Control group. | |||
| \† Statistically significant difference from Inhibited (LCS) group.* |
Effects on Oligodendrocyte Precursor Cell (OPC) Development In Vitro
In vitro studies have quantified the direct effect of sphingomyelin treatment on the proliferation and differentiation of OPCs, the cells responsible for myelination.[14][15]
| Parameter | Vehicle (Control) | SM Treatment (0.5 µM) | % Change vs. Control |
| OPC Proliferation (4 DIV) | 100% | 135.2% | +35.2% |
| OPC Proliferation (10 DIV) | 100% | 123.6% | +23.6% |
| OPC Differentiation (4 DIV) | 100% | 124.7% | +24.7% |
| OPC Differentiation (10 DIV) | 100% | 125.1% | +25.1% |
| Axon Myelination (32 DIV) | 100% | 157.9% | +57.9% |
| Data adapted from Schneider et al., 2019.[14][15] Values represent relative percentages. DIV = Days In Vitro. | |||
| * Statistically significant difference from Vehicle control.* |
Key Experimental Protocols
Investigating the role of N-Nervonoyl-SM in myelination requires a combination of cell culture, biochemical, and imaging techniques. Below are outlines of key methodologies.
Protocol: In Vitro Myelination Assay (OPC-Neuron Co-culture)
This assay is a gold-standard method to study the formation of myelin sheaths in a controlled environment.[20][21]
-
Neuron Seeding: Isolate dorsal root ganglia (DRG) neurons from embryonic rat pups and plate them on a suitable substrate (e.g., collagen-coated coverslips). Culture in neurobasal medium with supplements to allow for axon extension.
-
OPC Isolation and Seeding: Isolate OPCs from the cortices of early postnatal (P2-P8) rat pups using Percoll gradient centrifugation and differential adhesion techniques.[22][23]
-
Co-culture: Once a dense axonal network has formed (approx. 7-10 days), seed the purified OPCs onto the neuron culture.
-
Myelination Induction: Switch the co-culture to a differentiation medium containing factors like T3 thyroid hormone and ascorbic acid to induce OPC differentiation and myelination.[20]
-
Treatment: Introduce the compound of interest (e.g., liposomes containing N-Nervonoyl-SM) to the medium at desired concentrations.[15] Include vehicle controls.
-
Analysis: After a period of myelination (e.g., 21-28 days), fix the cultures for analysis by immunofluorescence or electron microscopy.
Protocol: Quantification of Myelination via Immunofluorescence
This method allows for the visualization and quantification of myelin sheath formation.[24]
-
Fixation and Permeabilization: Fix the co-cultures with 4% paraformaldehyde (PFA), then permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a solution of bovine serum albumin (BSA) or normal goat serum.
-
Primary Antibody Incubation: Incubate the cultures with primary antibodies targeting myelin and axonal proteins.
-
Myelin Marker: Anti-Myelin Basic Protein (MBP) (e.g., chicken polyclonal).
-
Axon Marker: Anti-β-III Tubulin (Tuj1) or Anti-Neurofilament (e.g., mouse monoclonal).
-
-
Secondary Antibody Incubation: Wash and incubate with species-specific fluorescently-labeled secondary antibodies (e.g., Goat anti-Chicken Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594).
-
Imaging: Mount coverslips and acquire images using a confocal or high-content imaging system.
-
Quantification: Use image analysis software to measure the total area of MBP staining that co-localizes with axonal markers. The length and number of myelinated segments can be quantified.
Protocol: Lipid Extraction and Quantification by LC-MS/MS
This protocol allows for the precise identification and quantification of N-Nervonoyl-SM and other sphingolipids in tissue or cell samples.[22][25]
-
Homogenization: Homogenize brain tissue or cell pellets in a suitable buffer. Determine total protein concentration for normalization.
-
Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to separate the lipid phase from the aqueous and protein phases.
-
Sample Preparation: Dry the lipid extract under nitrogen gas and reconstitute in a solvent compatible with the chromatography system. Include internal standards (e.g., deuterated lipid species) for accurate quantification.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system (e.g., HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatography: Use a C18 column to separate lipid species based on their hydrophobicity.
-
Mass Spectrometry: Use electrospray ionization (ESI) and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for N-Nervonoyl-SM and other target lipids.
-
-
Data Analysis: Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard. Normalize data to the initial protein content.
Figure 3: Integrated experimental workflow for studying the effects of N-Nervonoyl-SM.
Implications for Research and Drug Development
Relevance to Demyelinating Diseases
The established link between deficient nervonic acid levels in sphingolipids and demyelinating diseases like MS and ALD makes N-Nervonoyl-SM and its metabolic pathways prime targets for investigation.[7] In MS, the failure of OPCs to efficiently differentiate and remyelinate chronic lesions is a major cause of progressive disability.[16] Understanding how to promote the synthesis and incorporation of nervonic acid into myelin lipids could offer new therapeutic avenues.
Therapeutic Potential
The data suggest that dietary supplementation with nervonic acid or sphingomyelin may be beneficial in conditions of myelin damage or dysregulation.[3][7][19] Animal studies show that such supplementation can enhance remyelination and improve functional recovery.[3][16] This approach could be particularly relevant for supporting the repair of damaged myelin sheaths by ensuring that oligodendrocytes have an adequate supply of this essential building block.[3]
Future Research Directions
Future research should focus on elucidating the specific signaling pathways regulated by N-Nervonoyl-SM and its metabolites in oligodendrocytes. High-throughput screening assays using in vitro myelination platforms could identify small molecules that promote the activity of key enzymes like fatty acid elongases or sphingomyelin synthases.[24] Furthermore, advanced lipidomic and imaging techniques will be crucial for tracking the metabolism and localization of N-Nervonoyl-SM during demyelination and remyelination, providing a deeper understanding of its dynamic role in CNS health and disease.
References
- 1. nbinno.com [nbinno.com]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. angelbiology.com [angelbiology.com]
- 4. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes | eLife [elifesciences.org]
- 5. The role of Sphingolipids in myelination and myelin stability and their involvement in childhood and adult demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multiple Roles of Sphingomyelin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Neurons and Oligodendrocytes Recycle Sphingosine 1-Phosphate to Ceramide: SIGNIFICANCE FOR APOPTOSIS AND MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingomyelin in Brain and Cognitive Development: Preliminary Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingomyelin in Brain and Cognitive Development: Preliminary Data | eNeuro [eneuro.org]
- 16. [PDF] Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes | Semantic Scholar [semanticscholar.org]
- 17. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of dietary sphingomyelin on central nervous system myelination in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Myelination, Demyelination & Remyelination Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 21. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamics of sphingolipids and the serine palmitoyltransferase complex in rat oligodendrocytes during myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. A Central Nervous System Axonal Myelination Assay for High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Localization of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin with a 24-carbon monounsaturated fatty acid (C24:1), is a critical component of cellular membranes, particularly in the nervous system. Its unique very-long-chain fatty acid (VLCFA) structure imparts specific biophysical properties to membranes, influencing fluidity, thickness, and the formation of specialized microdomains. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its distribution across subcellular compartments, the experimental protocols used for its study, and its role in cellular signaling.
Introduction
Sphingomyelins are a class of sphingolipids predominantly found in the plasma membrane of mammalian cells.[1] this compound is distinguished by its nervonic acid (C24:1) acyl chain. This very-long-chain fatty acid (VLCFA) is crucial for the function of this sphingomyelin species, particularly in the context of membrane organization and cell signaling.[2][3] Understanding the precise cellular localization of this lipid is paramount for elucidating its physiological roles and its implications in various disease states, including neurodegenerative disorders.
Subcellular Distribution of this compound
Quantitative analysis of lipid distribution across organelles is a technically challenging endeavor. While data for the specific distribution of this compound is limited, studies on total sphingomyelin and sphingomyelins with very-long-chain fatty acids provide a strong indication of its primary locations within the cell.
Table 1: Quantitative Distribution of Sphingomyelin Species in Mammalian Cells
| Cellular Compartment | Percentage of Total Cellular Sphingomyelin | Key Findings |
| Plasma Membrane | ~90%[4] | The vast majority of cellular sphingomyelin resides in the plasma membrane, where it is a key component of the outer leaflet.[4][5] It plays a crucial role in the formation of lipid rafts and cholesterol-rich domains.[1] |
| Golgi Apparatus | Minor Fraction | The Golgi apparatus is a major site of sphingomyelin synthesis.[6] |
| Endoplasmic Reticulum | Minor Fraction | The endoplasmic reticulum is the initial site of ceramide synthesis, the precursor to sphingomyelin.[6] |
| Myelin Sheath | Enriched | Sphingomyelin is a major constituent of the myelin sheath surrounding nerve cell axons.[1] |
Table 2: Abundance of this compound
| Cell Type | Percentage of Total Sphingomyelin | Method of Analysis |
| HeLa Cells | 14% | Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) |
Experimental Protocols for Determining Cellular Localization
The study of the subcellular localization of this compound relies on a combination of biochemical and imaging techniques.
Subcellular Fractionation Coupled with Mass Spectrometry
This is a classic and robust method for quantifying the distribution of lipids across different organelles.
Experimental Workflow:
Caption: Workflow for Subcellular Fractionation and Lipid Analysis.
Detailed Methodology:
-
Cell Culture and Homogenization:
-
Culture cells of interest to confluence.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic buffer and homogenize using a Dounce homogenizer or similar method.
-
-
Differential Centrifugation: [7]
-
Centrifuge the homogenate at a low speed (e.g., 720 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Further centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) and obtain the cytosolic fraction in the supernatant. The plasma membrane can be isolated using density gradient centrifugation or specialized kits.[7]
-
-
Lipid Extraction:
-
Extract lipids from each fraction using a method such as the Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction.[8]
-
-
LC-MS/MS Analysis:
Fluorescence Microscopy with Labeled Analogs
Live-cell imaging using fluorescently labeled lipids provides spatial and dynamic information about their localization.
Experimental Workflow:
Caption: Workflow for Fluorescent Lipid Analog Imaging.
Detailed Methodology:
-
Probe Selection and Labeling:
-
Utilize a fluorescent analog of sphingomyelin. While a specific nervonic acid-containing fluorescent probe may not be commercially available, analogs with similar long-chain fatty acids can provide insights.[12][13]
-
Alternatively, metabolic labeling with fluorescently tagged precursors like NBD-ceramide can be used to track the synthesis and trafficking of sphingomyelin.[1]
-
-
Cell Incubation and Imaging:
-
Incubate cultured cells with the fluorescent lipid analog for a specified period.
-
Wash the cells to remove any unincorporated probe.
-
Image the cells using a confocal or total internal reflection fluorescence (TIRF) microscope.[14]
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular distribution of the fluorescent signal.
-
Perform colocalization studies with organelle-specific markers to confirm the localization.
-
Role in Signaling Pathways
The precise signaling pathways involving this compound are still under active investigation. However, its enrichment in the plasma membrane and its interaction with cholesterol strongly suggest a role in modulating membrane microdomains and receptor signaling.
Proposed Signaling Involvement:
Caption: Proposed Role in Lipid Raft-Mediated Signaling.
The hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[15][16] In the context of the nervous system, the balance between sphingomyelin and ceramide is critical for neuronal health. Dysregulation of sphingomyelin metabolism has been implicated in neurodegenerative diseases such as Parkinson's disease.[17] The nervonic acid moiety of this compound likely influences the specific protein interactions within lipid rafts, thereby modulating the activity of associated receptors and downstream signaling pathways.[18]
Conclusion
This compound is predominantly localized to the plasma membrane, where it is a key organizer of membrane structure and function. Its very-long-chain fatty acid is critical for its interaction with cholesterol and the formation of lipid rafts, which serve as platforms for cellular signaling. While quantitative data on its subcellular distribution is still emerging, the methodologies outlined in this guide provide a robust framework for its further investigation. A deeper understanding of the cellular dynamics of this important sphingolipid will be crucial for the development of novel therapeutic strategies for a range of diseases, particularly those affecting the nervous system.
References
- 1. Sphingomyelin is synthesized at the plasma membrane of oligodendrocytes and by purified myelin membranes: a study with fluorescent- and radio-labelled ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma membranes contain half the phospholipid and 90% of the cholesterol and sphingomyelin in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the Plasma Membrane - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sphingolipid Homeostasis in the Endoplasmic Reticulum and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular fractionation protocol [abcam.com]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of plasma membrane fluidity with a fluorescent analogue of sphingomyelin by FRAP measurement using a standard confocal microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of sphingomyelinases in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and membrane fluidity
An In-depth Technical Guide on N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and its Influence on Membrane Fluidity For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a monounsaturated very-long-chain sphingomyelin (VLC-SM) containing a C24:1 acyl chain (nervonic acid), is a critical sphingolipid component of animal cell membranes.[1] While sphingomyelins (SMs) in general are known to interact favorably with cholesterol and promote the formation of ordered membrane domains (lipid rafts), the specific biophysical properties conferred by the C24:1 acyl chain impart unique characteristics to membrane organization and fluidity.[2] Unlike their saturated and shorter-chain counterparts, which robustly drive phase separation, C24:1 SM exhibits a remarkable capacity to maintain membrane homogeneity, a property with significant implications for cellular signaling and membrane protein function.[3][4]
This technical guide provides a comprehensive overview of the biophysical effects of C24:1 SM on membrane fluidity and lateral organization. It summarizes key quantitative data, details common experimental protocols for investigation, and illustrates the underlying molecular relationships and signaling contexts.
Biophysical Impact of C24:1 Sphingomyelin on Membranes
The defining feature of C24:1 SM is the presence of a single cis double bond within its long 24-carbon acyl chain.[5] This structural feature fundamentally alters its interaction with cholesterol and other lipids, distinguishing it from saturated SMs like N-lignoceroyl-sphingomyelin (C24:0 SM) or N-palmitoyl-sphingomyelin (C16:0 SM).
Attenuation of Phase Segregation
The most significant effect of C24:1 SM is its ability to prevent the lateral segregation of lipids into distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases.[3] In ternary model membranes composed of a low-melting-temperature phospholipid (like DOPC), cholesterol (CHO), and a sphingomyelin, C16:0 SM and C24:0 SM readily induce the formation of cholesterol-rich Lo domains. In stark contrast, C24:1 SM accommodates both DOPC and cholesterol, forming a single, homogeneous phase.[3][4] This suggests that unsaturated SM may be crucial for maintaining a uniform lipid mixture in biological membranes rather than promoting domain separation.[3][4] This homogenizing effect has been observed at both the mesoscale using confocal microscopy and the nanoscale via atomic force microscopy (AFM).[3]
Influence on Molecular Packing and Membrane Order
The presence of the double bond in the nervonoyl chain introduces a kink, leading to a decrease in molecular packing efficiency compared to its saturated counterpart, C24:0 SM.[3][4] While C24:0 sphingolipids are known for their strong membrane-rigidifying properties, C24:1 SM has a demonstrably lower stiffening effect on the membrane.[6][7]
Studies using AFM force spectroscopy reveal that bilayers containing C24:1 SM, DOPC, and cholesterol exhibit a nanomechanical stability that is intermediate between the stiff Lo phase and the fluid Ld phase.[3] This indicates the formation of a unique, single-phase environment with distinct physical properties. The very long acyl chain of C24:1 SM also promotes interdigitation, where the chain extends across the bilayer midpoint into the opposing leaflet, a phenomenon that can influence interleaflet communication and friction.[5][8]
Quantitative Data Summary
The biophysical effects of C24:1 SM have been quantified using various techniques. The tables below summarize comparative data from studies on model membrane systems.
Table 1: Atomic Force Microscopy (AFM) Force Spectroscopy of SM/CHO Bilayers This table presents the breakthrough force (Fb), which indicates the force required to puncture the bilayer and reflects its mechanical stability or stiffness. A higher Fb corresponds to a more ordered, stiffer membrane.
| Lipid Composition | Breakthrough Force (Fb) (nN) | Reference |
| C16:0 SM | 10.8 ± 1.1 | [3] |
| C16:0 SM / CHO (1:1) | 14.2 ± 1.5 | [3] |
| C24:0 SM | 11.5 ± 1.2 | [3] |
| C24:0 SM / CHO (1:1) | 16.0 ± 1.7 | [3] |
| C24:1 SM | 9.5 ± 1.0 | [3] |
| C24:1 SM / CHO (1:1) | 10.8 ± 1.1 | [3] |
Data adapted from Maté et al. (2014).[3] The data clearly show that C24:1 SM forms less stiff bilayers than its saturated counterparts, both in the presence and absence of cholesterol.
Table 2: Thermal Properties Measured by Differential Scanning Calorimetry (DSC) This table compares the main phase transition temperature (Tm) of different sphingomyelins. The Tm is the temperature at which the lipid transitions from a gel-like state to a more fluid state.
| Sphingomyelin Species | Transition Temperature (Tm) | Key Observation | Reference |
| C16:0 SM | ~41°C | High Tm, characteristic of saturated SM | [9] |
| C24:0 SM | ~47.5°C | Higher Tm due to longer saturated chain | [10] |
| C24:1 SM | ~20°C lower than C24:0 SM | The cis double bond significantly lowers the Tm | [3] |
Experimental Protocols
Investigating the role of C24:1 SM in membrane fluidity requires a combination of biophysical techniques that can probe membrane properties at different scales.
Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are model membranes widely used for visualizing lipid domains via fluorescence microscopy.
-
Lipid Mixture Preparation : Prepare a solution of the desired lipids (e.g., DOPC, Cholesterol, and C24:1 SM in specific molar ratios) in a chloroform/methanol solvent mixture. A fluorescent lipid probe that partitions preferentially into the Ld phase (e.g., Lissamine Rhodamine B-DPPE) is often included at a low concentration (~0.5 mol%).[3]
-
Electroformation : Deposit the lipid mixture onto two conductive indium tin oxide (ITO)-coated glass slides.
-
Film Drying : Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent traces.
-
Vesicle Formation : Assemble the slides into a chamber separated by a silicone spacer. Fill the chamber with a swelling solution (e.g., 0.1 M sucrose).
-
AC Field Application : Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the Tm of the lipid mixture. This promotes the swelling of the lipid film into GUVs.
-
Harvesting : Gently collect the GUVs from the chamber for immediate observation.
Confocal Fluorescence Microscopy
This technique is used to visualize mesoscale phase separation in GUVs.
-
Sample Mounting : Place an aliquot of the GUV suspension in a chambered coverslip. If necessary, add a glucose solution of the same osmolarity to allow the vesicles to settle.
-
Imaging : Use a confocal laser scanning microscope equipped with appropriate lasers and filters for the chosen fluorescent probe.
-
Data Acquisition : Acquire images in both fluorescence and phase-contrast or differential interference contrast (DIC) modes to visualize the vesicles and the probe distribution simultaneously.
-
Analysis : Analyze the images for the presence of distinct fluorescent domains. In a phase-separated mixture, the Ld-partitioning probe will be concentrated in specific regions, while in a homogeneous mixture (as seen with C24:1 SM), the fluorescence will be evenly distributed throughout the vesicle membrane.[3]
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its environment, which is related to water penetration and lipid packing. This provides a quantitative measure of membrane order.[11][12]
-
Vesicle Preparation : Prepare large or small unilamellar vesicles (LUVs/SUVs) containing the lipid composition of interest and incorporate the Laurdan probe at a probe/lipid molar ratio of approximately 1/1000.[3]
-
Fluorescence Measurement : Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Data Collection : Excite the sample at 360 nm and record the emission intensities at 440 nm (characteristic of ordered, gel-phase environments) and 490 nm (characteristic of disordered, fluid-phase environments).[3]
-
GP Calculation : Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)[3] Higher, more positive GP values indicate lower water penetration and thus a more ordered membrane, while lower GP values indicate a more fluid, disordered membrane.[12]
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical images of lipid bilayers and can measure their mechanical properties.
-
Supported Bilayer Preparation : Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Deposition : Deposit the SUV solution onto a freshly cleaved mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous supported planar bilayer.
-
Imaging : Operate the AFM in tapping mode in a liquid cell to acquire high-resolution images of the bilayer surface. This can reveal height differences between Lo and Ld domains.
-
Force Spectroscopy : Use the AFM tip to indent the membrane at various points. Record the force versus indentation depth to generate force curves. The sharp drop in the retraction curve, known as the breakthrough force (Fb), corresponds to the force required to puncture the bilayer and is a measure of its mechanical stiffness.[3]
Visualizations: Workflows and Signaling
Implications for Cellular Signaling
The ability of C24:1 SM to modulate the lateral organization of membranes has profound implications for cell signaling. Many signaling events are initiated within specialized membrane microdomains or "lipid rafts," which are enriched in saturated sphingolipids and cholesterol.[2][13] These platforms concentrate or exclude specific proteins, thereby regulating their interactions.[14][15]
By preventing rigid domain formation, C24:1 SM may serve to:
-
Maintain Protein Mobility : A more homogeneous and fluid membrane environment can facilitate the lateral diffusion of membrane proteins, influencing encounter rates and the dynamics of receptor activation.
-
Regulate Raft-Dependent Signaling : The relative abundance of C24:1 SM versus saturated SMs could act as a homeostatic control mechanism, tuning the propensity of a membrane to form signaling platforms.[16]
-
Influence the Sphingomyelin Signaling Pathway : Sphingomyelin is the precursor to ceramide, a potent second messenger involved in apoptosis, proliferation, and stress responses.[17][18] The hydrolysis of SM by sphingomyelinase (SMase) generates ceramide, which can self-associate into ceramide-rich platforms that trigger downstream signaling cascades.[19][20] The physical state of the parent SM population, influenced by its acyl chain composition, likely affects its accessibility to SMase and the subsequent biophysical properties of the ceramide generated.
Conclusion
This compound (C24:1 SM) is not merely a structural lipid but a key modulator of membrane biophysics. Its unique ability to suppress phase separation and maintain a homogeneous, yet ordered, membrane environment sets it apart from its saturated counterparts. This property is critical for regulating the physical state of the plasma membrane, which in turn influences protein function and signal transduction. For researchers in cell biology and drug development, understanding the distinct roles of specific sphingolipid species like C24:1 SM is essential for elucidating the complex interplay between membrane composition, structure, and cellular function.
References
- 1. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysj.org [biophysj.org]
- 5. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complex Effects of 24:1 Sphingolipids in Membranes Containing Dioleoylphosphatidylcholine and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 15. Sphingomyelin and cholesterol: from membrane biophysics and rafts to potential medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. cusabio.com [cusabio.com]
- 18. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 19. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of lipid bilayers composed of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM). This very-long-chain, monounsaturated sphingomyelin is a significant component of mammalian cell membranes, particularly in nervous tissue, and its unique structure imparts distinct biophysical characteristics to membrane bilayers. Understanding these properties is crucial for research in membrane biophysics, cell signaling, and the development of lipid-based drug delivery systems.
Core Physical Properties
The physical characteristics of this compound bilayers are influenced by its long C24:1 acyl chain, which features a cis-double bond. This unsaturation introduces a kink in the acyl chain, affecting lipid packing and phase behavior.
Quantitative Data Summary
The following tables summarize the key quantitative physical properties of this compound bilayers. For comparative purposes, data for the saturated counterpart, N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine (C24:0 SM), are also included where available.
| Property | This compound (C24:1 SM) | N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine (C24:0 SM) | Experimental Method |
| Main Phase Transition Temperature (Tm) | ~28.4 °C (estimated)[1][2] | 48.4 °C[2] | Differential Scanning Calorimetry (DSC) |
| Transition Enthalpy (ΔH) | Not explicitly reported | 5.03 kcal/mol (combined for T2 and T3 transitions)[2] | Differential Scanning Calorimetry (DSC) |
| Area per Lipid | ~0.607 nm² (in monolayers) | ~0.477 nm² (in monolayers) | Langmuir Film Balance |
| Bilayer Thickness (dp-p) | Not explicitly reported | ~5.0 nm[2] | X-ray Diffraction |
Phase Behavior
This compound exhibits complex thermotropic phase behavior. Unlike sphingomyelins with shorter, saturated acyl chains that typically show a sharp gel-to-liquid crystalline phase transition, C24:1 SM displays broader and more complex endotherms. This suggests the potential for the formation of partially interdigitated domains within the bilayer.[1] The presence of the cis-double bond in the long acyl chain leads to a decrease in molecular packing.[1]
In ternary mixtures with dioleoylphosphatidylcholine (DOPC) and cholesterol, this compound notably prevents lateral phase segregation, in contrast to its saturated counterparts (C16:0 and C24:0 SM).[1] This suggests that unsaturated very-long-chain sphingomyelins may contribute to maintaining a more homogenous lipid distribution in biological membranes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of this compound bilayers.
Differential Scanning Calorimetry (DSC) for Thermotropic Analysis
DSC is a fundamental technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid bilayers. For long-chain sphingomyelins with relatively high transition temperatures, the following protocol is recommended:
2.1.1. Sample Preparation (Multilamellar Vesicles - MLVs)
-
Lipid Film Formation: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial. To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.
-
Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the lipid film to achieve the desired lipid concentration (typically 1-5 mg/mL).
-
Vesicle Formation: Hydrate the lipid film above its estimated phase transition temperature (e.g., at 50-60°C) for 1-2 hours with intermittent vigorous vortexing. This process facilitates the formation of multilamellar vesicles.
-
Freeze-Thaw Cycles: To improve the homogeneity of the sample, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above Tm).
2.1.2. DSC Measurement
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium and water).
-
Sample and Reference Loading: Carefully load the MLV suspension into the sample cell and an equal volume of the corresponding buffer into the reference cell. Ensure no air bubbles are present in the cells. For instruments with pressure-resistant cells, apply an overpressure (e.g., 2 atm) to allow for scanning above 100°C if necessary and to prevent bubble formation.
-
Thermal Scanning:
-
Equilibrate the sample at a starting temperature well below the expected transition (e.g., 5°C).
-
Heat the sample at a constant scan rate (e.g., 0.5-1.0 °C/min) to a final temperature well above the transition (e.g., 60°C). A slower scan rate improves the resolution of the transition peaks.
-
Perform a cooling scan at the same rate to assess the reversibility of the transition.
-
Repeat the heating and cooling scans for 2-3 cycles to ensure reproducibility.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the area under the transition peak, which corresponds to the transition enthalpy (ΔH).
Atomic Force Microscopy (AFM) for Bilayer Imaging and Mechanical Properties
AFM allows for the high-resolution imaging of supported lipid bilayers (SLBs) and the characterization of their mechanical properties, such as bilayer thickness.
2.2.1. Preparation of Supported Lipid Bilayers (SLBs)
-
Vesicle Preparation (Small Unilamellar Vesicles - SUVs):
-
Prepare a lipid film of this compound as described in the DSC protocol.
-
Hydrate the film with a buffer suitable for AFM imaging (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Sonicate the lipid suspension using a bath or probe sonicator until the solution becomes clear. The sonication should be performed above the Tm of the lipid.
-
-
SLB Formation by Vesicle Fusion:
-
Cleave a mica substrate to expose a fresh, atomically flat surface.
-
Deposit the SUV suspension onto the mica surface.
-
Incubate at a temperature above the Tm of the lipid for 30-60 minutes to facilitate vesicle fusion and the formation of a continuous bilayer.
-
Gently rinse the surface with buffer to remove unfused vesicles.
-
2.2.2. AFM Imaging and Force Spectroscopy
-
Imaging:
-
Mount the SLB sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.
-
Use a soft cantilever (e.g., with a spring constant < 0.1 N/m) to minimize damage to the bilayer.
-
Image the bilayer in tapping mode or contact mode with minimal applied force.
-
-
Force Spectroscopy for Thickness Measurement:
-
Position the AFM tip over the bilayer.
-
Perform force-distance curves by approaching the tip to the surface until it punctures the bilayer and then retracting it.
-
The distance between the "breakthrough" event (puncture of the bilayer) and the contact with the underlying solid support in the force curve provides a measure of the bilayer thickness.
-
Visualizations
Experimental Workflow for Physical Characterization
Relationship between Structure and Physical Properties
References
- 1. N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C24 Sphingolipids Govern the Transbilayer Asymmetry of Cholesterol and Lateral Organization of Model and Live-Cell Plasma Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Nervonoyl-D-erythro-sphingosylphosphorylcholine Metabolism in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of sphingomyelin containing the very-long-chain monounsaturated fatty acid nervonic acid (C24:1), is a critical component of neuronal membranes, particularly enriched in the myelin sheath. Its metabolism is intricately linked to the structural integrity and function of the nervous system. Dysregulation of its synthesis and degradation has been implicated in various neurological disorders, making it a molecule of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the core aspects of this compound metabolism in neurons, including its metabolic pathways, relevant quantitative data, detailed experimental protocols, and its role in neuronal signaling.
Metabolic Pathways
The metabolism of this compound involves both anabolic (synthesis) and catabolic (degradation) pathways, primarily occurring at the endoplasmic reticulum, Golgi apparatus, and plasma membrane of neurons.
Anabolic Pathway: Synthesis of this compound
The synthesis of N-nervonoyl-sphingomyelin is a multi-step process that begins with the synthesis of its precursors, nervonic acid and ceramide.
-
Nervonic Acid Synthesis: Nervonic acid (C24:1) is synthesized from oleic acid (C18:1) through a series of elongation steps catalyzed by fatty acid elongase enzymes (ELOVLs) in the endoplasmic reticulum.[1]
-
De Novo Ceramide Synthesis: The synthesis of the ceramide backbone starts with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[2] A series of subsequent reactions lead to the formation of dihydrosphingosine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide. Finally, a desaturase introduces a double bond to yield ceramide.[2] Ceramide synthases exhibit substrate specificity for fatty acyl-CoAs of different chain lengths.
-
Formation of N-Nervonoyl-Ceramide: Ceramide synthase enzymes incorporate nervonic acid (as nervonoyl-CoA) onto the sphingosine backbone to form N-nervonoyl-ceramide.
-
Sphingomyelin Synthesis: The final step is the transfer of a phosphocholine headgroup from phosphatidylcholine to N-nervonoyl-ceramide, catalyzed by sphingomyelin synthase (SMS) at the Golgi apparatus and plasma membrane.[3] This reaction produces N-nervonoyl-sphingomyelin and diacylglycerol (DAG).[3]
Neurons have been shown to readily incorporate exogenous nervonic acid into their sphingomyelin fraction, confirming their capacity for synthesizing this specific sphingolipid.[4]
Synthesis of N-Nervonoyl-Sphingomyelin.
Catabolic Pathway: Degradation of this compound
The breakdown of N-nervonoyl-sphingomyelin is primarily mediated by sphingomyelinases, which are hydrolases that cleave the phosphocholine headgroup.
-
Hydrolysis by Sphingomyelinases: Sphingomyelinases (SMases) catalyze the hydrolysis of N-nervonoyl-sphingomyelin into N-nervonoyl-ceramide and phosphocholine.[5] There are different types of SMases, including acid sphingomyelinase (aSMase), which is active in lysosomes, and neutral sphingomyelinase (nSMase), which is active at the plasma membrane.[6]
-
Further Degradation of N-Nervonoyl-Ceramide: The resulting N-nervonoyl-ceramide can be further metabolized by ceramidases to yield sphingosine and nervonic acid. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule.[5]
Degradation of N-Nervonoyl-Sphingomyelin.
Quantitative Data
Quantitative data on the specific concentration of N-nervonoyl-sphingomyelin in neurons is limited. However, studies on the overall sphingolipid composition of the brain and neuronal cells provide valuable context.
| Lipid Species | Brain Region/Cell Type | Concentration/Abundance | Reference |
| Total Sphingomyelin | Mouse Brain | 55.60 ± 0.43 pmol/µg protein | [7] |
| Sphingomyelin (d18:1/18:0) | Human Cerebrospinal Fluid (AD-like pathology) | > 546 nM | [8] |
| Sphingolipids containing Nervonic Acid (24:1) | Mouse Hippocampus (21-month-old) | Age-dependent accumulation observed | [9] |
| Ceramides | Infant Human Brain | Higher concentration than in adult brain | [10] |
| Gangliosides | Adult Human Brain | Higher concentration than in infant brain | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Lipid Extraction from Neuronal Cultures
This protocol is a modification of the Folch method for the extraction of total lipids from cultured neurons.[11]
Materials:
-
Cultured neurons
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Wash cultured neurons twice with ice-cold PBS.
-
Scrape cells in PBS and transfer to a glass centrifuge tube.
-
Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
Add 20 volumes of chloroform:methanol (2:1) to the cell pellet.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 1:1) for further analysis.
Lipid Extraction Workflow.
Quantification of N-Nervonoyl-Sphingomyelin by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of N-nervonoyl-sphingomyelin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Materials:
-
Lipid extract from neuronal samples
-
Internal standard (e.g., C17:0-sphingomyelin)
-
Mobile phase A: Acetonitrile/Methanol/Water with formic acid and ammonium formate
-
Mobile phase B: Isopropanol with formic acid and ammonium formate
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation: Spike the lipid extract with a known amount of the internal standard.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Separate the lipids using a gradient elution with mobile phases A and B. A typical gradient would start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic lipids like N-nervonoyl-sphingomyelin.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify N-nervonoyl-sphingomyelin. The precursor ion will be the [M+H]+ adduct of N-nervonoyl-sphingomyelin. A characteristic product ion for sphingomyelin is the phosphocholine headgroup at m/z 184.1.[12]
-
Monitor the specific precursor-product ion transition for N-nervonoyl-sphingomyelin and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a N-nervonoyl-sphingomyelin standard.
-
Calculate the concentration of N-nervonoyl-sphingomyelin in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
LC-MS/MS Quantification Workflow.
Sphingomyelinase Activity Assay
This protocol describes a fluorometric assay to measure sphingomyelinase activity using a natural sphingomyelin substrate. This is adapted from commercially available kits.[13]
Materials:
-
Neuronal cell lysate or purified enzyme
-
Sphingomyelin substrate (ideally, N-nervonoyl-sphingomyelin, though commercially available bovine brain sphingomyelin can be used)
-
Assay buffer (e.g., for aSMase: acetate buffer, pH 5.0; for nSMase: Tris-HCl buffer, pH 7.4, with MgCl2)
-
Enzyme cocktail for detection (containing alkaline phosphatase, choline oxidase, and horseradish peroxidase)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, add the neuronal lysate or purified enzyme and the assay buffer.
-
Initiate Reaction: Add the sphingomyelin substrate to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Detection:
-
Add the enzyme cocktail and the fluorometric probe to each well. This mixture will react with the phosphocholine produced from sphingomyelin hydrolysis to generate a fluorescent product.
-
Incubate at room temperature, protected from light, for 30-60 minutes.
-
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for resorufin produced from Amplex Red, Ex/Em ~570/585 nm).
-
Calculate Activity: Determine the sphingomyelinase activity by comparing the fluorescence of the samples to a standard curve generated with known amounts of phosphocholine or a calibrated sphingomyelinase standard.
Sphingomyelinase Assay Workflow.
Signaling Pathways
The metabolism of this compound is integrated into the broader network of sphingolipid signaling, which plays a crucial role in various neuronal processes.
The Sphingomyelin Cycle and Ceramide-Mediated Signaling
The hydrolysis of sphingomyelin by sphingomyelinases initiates the "sphingomyelin cycle," a key signaling pathway. The product of this reaction, ceramide, is a potent bioactive lipid that can act as a second messenger.[12][14]
-
Ceramide-Activated Protein Kinase (CAPK): Ceramide can activate specific protein kinases, such as CAPK, which in turn phosphorylate downstream targets, influencing cellular processes like apoptosis and cell cycle arrest.[14]
-
Protein Phosphatases: Ceramide can also activate protein phosphatases, such as protein phosphatase 2A (PP2A), leading to the dephosphorylation and inactivation of pro-survival signaling molecules.
-
Lipid Rafts: N-nervonoyl-sphingomyelin, due to its very-long-chain fatty acid, is a key component of lipid rafts in neuronal membranes.[15][16] The hydrolysis of sphingomyelin to ceramide within these microdomains can alter their structure and function, thereby modulating the activity of raft-associated signaling proteins and receptors.[17]
Sphingosine-1-Phosphate (S1P) Signaling
The further metabolism of nervonoyl-ceramide to sphingosine and then to S1P introduces another layer of signaling complexity. S1P is an extracellular and intracellular signaling molecule that acts through a family of G protein-coupled receptors (S1PRs). In the nervous system, S1P signaling is involved in:
-
Neuronal survival and differentiation
-
Neuroinflammation
-
Synaptic transmission
The balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, with ceramide generally promoting apoptosis and S1P promoting survival and proliferation.[5]
Overview of Signaling Pathways.
Conclusion
The metabolism of this compound is a vital aspect of neuronal lipid biochemistry, with profound implications for neuronal health and disease. Its synthesis provides an essential component for myelin and neuronal membranes, while its degradation generates potent signaling molecules that regulate critical cellular processes. Although much is known about general sphingolipid metabolism, further research is needed to fully elucidate the specific roles of N-nervonoyl-sphingomyelin and its metabolites in neuronal function and to exploit this knowledge for the development of novel therapeutic strategies for neurological disorders. The experimental protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into this important area of neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of targeted lipidomics in the hippocampus of APP/PS1 mice employing the UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Analysis of the Human Brain Sphingolipidome | Springer Nature Experiments [experiments.springernature.com]
- 9. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingolipid symmetry governs membrane lipid raft structure. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin, is a critical component of cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Beyond its structural role, it is a key player in cellular signaling cascades. Sphingomyelin metabolism gives rise to bioactive lipids like ceramides, which are implicated in fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Given its involvement in various physiological and pathological states, the accurate quantification of specific sphingomyelin species is crucial for advancing research in neuroscience, oncology, and metabolic diseases.
This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The metabolic pathway of sphingomyelin is central to cellular signaling. Sphingomyelin can be hydrolyzed by sphingomyelinase to generate ceramide and phosphocholine. Ceramide, in turn, can be further metabolized to sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P), another potent signaling molecule. This series of reactions is often referred to as the "salvage pathway" for ceramide formation.[3]
Figure 1: Simplified Sphingomyelin-Ceramide Signaling Pathway.
The general workflow for the quantitative analysis of this compound involves sample preparation through lipid extraction, chromatographic separation via LC, and detection and quantification by MS/MS.
Figure 2: Experimental Workflow for LC-MS/MS Analysis.
Experimental Protocols
Sample Preparation (Modified Bligh & Dyer Extraction)
This protocol is suitable for various biological samples, including plasma and tissue homogenates.[3]
Materials:
-
Chloroform
-
Methanol
-
Ultrapure Water
-
Internal Standard (IS) Solution: A suitable odd-chain or isotopically labeled sphingomyelin (e.g., N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine-d3). The concentration should be optimized based on the expected analyte levels.
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a glass tube, add 50 µL of the biological sample (e.g., plasma).
-
Add the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform/methanol.
-
Vortex thoroughly for 30 seconds.
-
Add chloroform and water sequentially, with vigorous vortexing after each addition, to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifuge at 3500 x g for 15 minutes at room temperature to induce phase separation.
-
Carefully collect the lower organic phase into a new glass tube.
-
To enhance recovery, re-extract the upper aqueous phase with chloroform.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 9:1 methanol/chloroform) for LC-MS/MS analysis.[3]
Liquid Chromatography (LC)
A reversed-phase separation on a C18 column is recommended for resolving sphingomyelin species.
Instrumentation and Conditions:
-
LC System: An Acquity UPLC system or equivalent.[3]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[3]
-
Mobile Phase A: 0.1% Formic acid in Acetonitrile/Water (20:80, v/v).[3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 50°C.
-
Injection Volume: 3-10 µL.[3]
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 30 |
| 1.0 - 2.5 | 30 to 70 |
| 2.5 - 4.0 | 70 to 80 |
| 4.0 - 5.0 | 80 |
| 5.0 - 6.5 | 80 to 90 |
| 6.6 - 7.5 | 100 |
| 7.6 - 9.0 | 30 (Re-equilibration) |
This gradient is adapted from a method for comprehensive sphingolipid analysis and should be optimized for the specific analyte and system.[3]
Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
-
Mass Spectrometer: Xevo TQ-MS triple-quadrupole mass spectrometer or equivalent.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Fragmentation: Sphingomyelins characteristically lose their phosphocholine headgroup, resulting in a product ion at m/z 184.[4]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (C42H83N2O6P) | 759.6 | 184.1 | To be optimized |
| Internal Standard (e.g., N-Lignoceroyl-D-erythro-sphingosylphosphorylcholine-d3) | 762.6 | 184.1 | To be optimized |
Collision energy and other source-dependent parameters must be optimized for the specific instrument used to achieve maximal signal intensity.
Data Presentation and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of a synthetic this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression model is then applied to determine the concentrations in unknown samples.[5]
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,912 | 1,523,450 | 0.052 |
| 10 | 155,678 | 1,509,876 | 0.103 |
| 50 | 765,432 | 1,515,678 | 0.505 |
| 100 | 1,532,987 | 1,521,098 | 1.008 |
| 500 | 7,543,210 | 1,512,345 | 4.987 |
Table 2: Quantitative Results from Sample Analysis
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 245,678 | 1,534,210 | 0.160 | 15.8 |
| Control 2 | 267,890 | 1,512,987 | 0.177 | 17.5 |
| Treated 1 | 456,789 | 1,523,456 | 0.299 | 29.6 |
| Treated 2 | 489,012 | 1,509,876 | 0.324 | 32.1 |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a stable isotope-labeled internal standard, ensure high accuracy and precision. This application note serves as a comprehensive guide for researchers investigating the role of specific sphingomyelin species in health and disease.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingomyelin is a critical sphingolipid in mammalian cell membranes, playing a vital role in cell signaling pathways, including those involved in cell growth, differentiation, and apoptosis.[1][2] Accurate quantification of sphingomyelin is essential for understanding its physiological and pathological roles. This application note details a robust and sensitive method for the separation and quantification of sphingomyelin from various biological samples using High-Performance Liquid Chromatography (HPLC). The protocol described herein involves lipid extraction, enzymatic hydrolysis, and derivatization, followed by HPLC analysis with fluorescence detection.
Introduction
Sphingomyelin is the most abundant sphingolipid in mammalian cells and is primarily located in the plasma membrane.[1][2][3] Its metabolism, which leads to the generation of bioactive molecules like ceramide, is implicated in cellular responses to various stimuli, including stress signals and therapeutic agents. Consequently, the precise measurement of sphingomyelin levels is of significant interest in numerous research areas, from fundamental cell biology to drug development.
High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation and quantification of sphingomyelin.[4] When coupled with sensitive detection methods such as fluorescence or mass spectrometry, HPLC allows for the accurate determination of sphingomyelin concentrations even in complex biological matrices.[1][4] This document provides a detailed protocol for a highly specific and reproducible HPLC-based method for sphingomyelin analysis.
Sphingomyelin Signaling Pathway
Sphingomyelin hydrolysis by sphingomyelinase (SMase) yields ceramide and phosphocholine. Ceramide, a key second messenger, can then be further metabolized, influencing various cellular processes.
Figure 1: Simplified Sphingomyelin Signaling Pathway.
Experimental Protocols
This section outlines a detailed methodology for the quantification of sphingomyelin in biological samples, adapted from established protocols.[1]
Lipid Extraction
The accurate extraction of lipids is a critical first step for reliable quantification. The Folch and Bligh and Dyer methods are commonly used for extracting sphingomyelin from biological samples.[4]
-
Materials:
-
Chloroform
-
Methanol
-
1 M NaCl solution
-
Internal Standard (e.g., dihydrosphingomyelin)
-
Centrifuge
-
Speed-Vac concentrator
-
-
Protocol:
-
To the biological sample (e.g., cultured cells, tissue homogenate, or plasma), add an appropriate amount of internal standard (dihydrosphingomyelin).
-
Add chloroform/methanol (1:2, v/v) and incubate at 37°C for 1 hour to extract total lipids.[1]
-
Centrifuge the mixture at 15,000 x g for 10 minutes.[1]
-
Transfer the supernatant containing the lipids to a new tube.
-
Dry the lipid extract using a Speed-Vac concentrator.[1]
-
Sphingomyelin Separation by High-Performance Thin-Layer Chromatography (HPTLC)
To isolate sphingomyelin from other lipid classes, HPTLC can be employed prior to HPLC analysis.
-
Materials:
-
HPTLC plates (e.g., silica gel 60)
-
Developing solvent (e.g., chloroform/methanol/water)
-
Iodine vapor or other visualization agent
-
-
Protocol:
-
Reconstitute the dried lipid extract in a small volume of chloroform/methanol.
-
Spot the sample onto an HPTLC plate alongside a sphingomyelin standard.
-
Develop the plate in a chromatography tank containing the developing solvent.
-
After development, visualize the lipid spots using iodine vapor or another appropriate method.
-
Scrape the silica area corresponding to the sphingomyelin standard from the sample lanes.
-
Enzymatic Hydrolysis and Derivatization
This step involves the enzymatic release of sphingosine from sphingomyelin, followed by derivatization for sensitive fluorescence detection.[1]
-
Materials:
-
Sphingomyelinase (SMase)
-
Sphingolipid ceramide N-deacylase (SCDase)
-
o-phthalaldehyde (OPA) derivatization reagent
-
Incubator
-
-
Protocol:
-
To the scraped silica containing sphingomyelin, add a reaction mixture containing SMase and SCDase.[1] This combination of enzymes hydrolyzes sphingomyelin to release sphingosine.[3]
-
Incubate the reaction for an optimal time (e.g., 12 hours) to ensure complete hydrolysis.[1]
-
Stop the reaction and prepare the sample for derivatization.
-
Add the OPA reagent to the sample to derivatize the released sphingosine.[1][3] This imparts a fluorescent tag to the molecule.
-
HPLC Analysis Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Figure 2: Experimental Workflow for Sphingomyelin Analysis by HPLC.
HPLC Conditions
The derivatized sample is then analyzed by reversed-phase HPLC.
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., µ-BondaPak C18 or Nucleosil-5-C18) is suitable for separating the derivatized sphingosine.[5][6][7]
-
Mobile Phase: A common mobile phase is a mixture of methanol and a buffer, such as 5 mM potassium phosphate buffer (pH 7.4), in a 9:1 (v/v) ratio.[5][6][7]
-
Detection: Fluorescence detection is used to monitor the OPA-derivatized sphingosine.
-
UV Detection: Alternatively, UV detection at 203-205 nm can be used for non-derivatized sphingomyelin, although this method may be less sensitive.[5][6][7][8][9]
Data Presentation
The following tables summarize key quantitative data for the HPLC analysis of sphingomyelin.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [5][6][7] |
| Mobile Phase | Methanol:5 mM Potassium Phosphate Buffer (pH 7.4) (9:1, v/v) | [5][6][7] |
| Detection | Fluorescence (post-derivatization) | [1] |
| Retention Time (Sphingomyelin derivative) | ~14.4 min | [1][3] |
| Retention Time (Internal Standard derivative) | ~19.8 min | [1][3] |
| Limit of Detection (LOD) | 5 pmol | [1][2] |
| Limit of Quantification (LOQ) | 20 pmol | [1][2] |
Table 2: Sphingomyelin Concentrations in Various Biological Samples
| Sample Type | Sphingomyelin Concentration | Reference |
| Mouse Plasma | 407.40 ± 0.31 µM | [1][2] |
| 3T3-L1 Cells | 60.10 ± 0.24 pmol/µg protein | [1][2] |
| Rat Aortic Smooth Muscle Cells | 62.69 ± 0.08 pmol/µg protein | [1][2] |
| HT-29 Cells | 58.38 ± 0.37 pmol/µg protein | [1][2] |
| Mouse Brain | 55.60 ± 0.43 pmol/µg protein | [1][2] |
| Mouse Kidney | 43.75 ± 0.21 pmol/µg protein | [1][2] |
| Mouse Liver | 22.26 ± 0.14 pmol/µg protein | [1][2] |
Conclusion
The HPLC method detailed in this application note provides a sensitive, specific, and reproducible means of quantifying sphingomyelin in a variety of biological samples.[1][2] The combination of enzymatic hydrolysis and fluorescence derivatization allows for low detection limits, making it suitable for samples with low sphingomyelin content.[1] This protocol can be readily adopted by researchers in academia and industry to investigate the role of sphingomyelin in health and disease, as well as for applications in drug development and diagnostics.
References
- 1. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 5. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography. [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
Application Note: Mass Spectrometry Fragmentation of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, also known as sphingomyelin (SM) d18:1/24:1, is a critical sphingolipid species enriched in the nervous system, particularly in the myelin sheath.[1][2] Its unique structure, featuring a sphingosine (d18:1) backbone and a long-chain nervonic acid (24:1), contributes to the structural integrity and function of cellular membranes. Alterations in the metabolism of nervonic acid-containing sphingolipids have been implicated in age-related neurodegeneration, making their precise identification and quantification crucial for research and drug development.[3][4] This application note provides a detailed overview of the mass spectrometry fragmentation pattern of SM d18:1/24:1 and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Fragmentation Pathway
Under positive ion mode electrospray ionization (ESI) and collision-induced dissociation (CID), this compound undergoes characteristic fragmentation, yielding structurally informative product ions. The primary fragmentation event is the cleavage of the phosphocholine headgroup, resulting in a highly abundant ion at m/z 184.1.[5][6][7] This precursor ion scan for m/z 184 is a common strategy for the selective detection of sphingomyelins and other phosphatidylcholines in complex biological matrices.[8]
Further fragmentation of the precursor ion provides information about the long-chain base and the N-acyl chain. The protonated molecule of SM d18:1/24:1 is observed at m/z 813.7 ([M+H]⁺) and as a sodium adduct at m/z 835.7 ([M+Na]⁺).[5] Key diagnostic fragment ions include m/z 264.3, which corresponds to the d18:1 sphingosine long-chain base.[5][6] Another significant fragment is observed at m/z 776.6, representing the loss of the trimethylamine group ([M+Na-59]⁺) from the sodiated precursor.[5]
The following diagram illustrates the major fragmentation pathway of this compound in positive ion mode.
Caption: Fragmentation pathway of this compound.
Quantitative Data Summary
The relative abundance of fragment ions is crucial for developing robust quantitative methods. The following table summarizes the characteristic ions and their typical observations in tandem mass spectrometry of this compound.
| Precursor Ion (m/z) | Adduct | Fragment Ion (m/z) | Fragment Identity | Reference |
| 813.7 | [M+H]⁺ | 184.1 | Phosphocholine headgroup | [5][6] |
| 813.7 | [M+H]⁺ | 264.3 | d18:1 Sphingosine long-chain base | [5][6] |
| 835.7 | [M+Na]⁺ | 776.6 | Loss of trimethylamine ([M+Na-59]⁺) | [5] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the extraction and quantification of this compound from biological samples.
1. Sample Preparation (Lipid Extraction)
A butanolic extraction method is commonly used for polar sphingolipids.[9]
-
Reagents:
-
Internal Standard (IS) mixture (e.g., SM d18:1/17:0)
-
Citric acid/Disodium hydrogen phosphate buffer (pH 4)
-
Butanol/Methanol mixture
-
-
Procedure:
-
To 100 µL of sample homogenate, add 20 µL of the internal standard mixture.
-
Add 500 µL of the citric acid/disodium hydrogen phosphate buffer.
-
Vortex thoroughly.
-
Add 1 mL of the butanol/methanol mixture.
-
Vortex for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper organic phase to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate volume of the initial mobile phase.
-
2. Liquid Chromatography
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of sphingolipid classes.[9]
-
Column: HILIC column (e.g., sub-2 µm particle size)
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 800 µL/min
-
Column Temperature: 50°C
-
Injection Volume: 2 µL
-
Gradient:
-
0 - 0.1 min: 100% B
-
0.1 - 0.11 min: Step to 90% B
-
0.11 - 2.5 min: Linear gradient to 50% B
-
2.5 - 3.5 min: Hold at 50% B
-
3.51 - 4.5 min: Re-equilibration at 100% B
-
3. Mass Spectrometry
Analysis is performed on a triple quadrupole or Q-TRAP mass spectrometer equipped with an ESI source operating in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor m/z 813.7 → Product m/z 184.1
-
Internal Standard (e.g., SM d18:1/17:0): Precursor m/z 703.6 → Product m/z 184.1
-
-
Collision Gas: Argon
-
Ion Source Parameters: Optimize for the specific instrument (e.g., ion spray voltage, temperature, nebulizer and curtain gas flows).
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for LC-MS/MS analysis of sphingomyelins.
Conclusion
The detailed characterization of this compound fragmentation by mass spectrometry, coupled with a robust LC-MS/MS protocol, provides a powerful tool for researchers in lipidomics, neuroscience, and drug development. The methodologies and data presented here offer a solid foundation for the accurate and sensitive quantification of this important sphingolipid, facilitating a deeper understanding of its role in health and disease.
References
- 1. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Extraction of Sphingomyelins from Brain Tissue: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelins are a class of sphingolipids abundantly found in the myelin sheath of nerve cell axons and are crucial components of cell membranes.[1][2] They play a significant role in membrane structure, signal transduction, and cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of sphingomyelin metabolism has been implicated in various neurological disorders.[3][5] Therefore, accurate and efficient extraction of sphingomyelins from brain tissue is essential for studying their physiological and pathological roles.
This document provides a detailed protocol for the extraction of sphingomyelins from brain tissue, primarily based on the widely used Folch and Bligh-Dyer methods.[6][7][8] These methods utilize a chloroform-methanol solvent system to effectively separate lipids from other cellular components.[6][7][9]
Data Presentation
The following table summarizes representative quantitative data on sphingomyelin content in rodent brain tissue, extracted using methods similar to the one described below.
| Parameter | Value | Species/Tissue | Reference |
| Sphingomyelin Concentration | 55.60 ± 0.43 pmol/μg protein | ICR Mice Brain | [10] |
| Sphingomyelin Concentration (Young Adult) | 39.05 ± 1.58 pmol/μg protein | Rat Brain | [10] |
| Sphingomyelin Concentration (Old) | 67.88 ± 5.35 pmol/μg protein | Rat Brain | [10] |
Experimental Protocols
This protocol details the extraction of total lipids, from which sphingomyelins can be further isolated and analyzed. The Folch method is described here due to its widespread use and high lipid recovery rate.[6][7]
Materials:
-
Brain tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass homogenizer (e.g., Potter-Elvehjem) or bead homogenizer[6][11]
-
Centrifuge tubes (glass, Teflon-lined caps recommended)
-
Centrifuge
-
Vortex mixer
-
Pipettes and pipette tips
-
Rotary evaporator or nitrogen stream evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Homogenization:
-
Lipid Extraction and Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[7]
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 20 mL of homogenate, add 4 mL of NaCl solution).[7] This will induce phase separation.
-
Vortex the mixture for a few seconds.[7]
-
Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[7] Two distinct layers will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing non-lipid components.[7]
-
-
Lipid Phase Collection:
-
Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean tube.[7] Be cautious not to disturb the upper phase or the protein interface.
-
-
Washing the Lipid Extract:
-
To remove any residual non-lipid contaminants, wash the collected chloroform phase by adding an equal volume of a 1:1 (v/v) methanol:water mixture.[6]
-
Vortex the mixture and centrifuge again as in step 3.
-
Carefully remove and discard the upper aqueous phase.
-
-
Drying the Lipid Extract:
-
Evaporate the solvent from the final chloroform phase to obtain the dried lipid extract. This can be done using a rotary evaporator or under a gentle stream of nitrogen.[7]
-
-
Storage:
-
Store the dried lipid extract under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation. For subsequent analysis, the lipids can be redissolved in a suitable solvent like chloroform or a chloroform:methanol mixture.
-
Visualizations
Experimental Workflow:
Caption: Workflow for Sphingomyelin Extraction from Brain Tissue.
Sphingomyelin Signaling Pathway in Neurons:
Caption: Simplified Sphingomyelin Signaling Pathway in Neuronal Function.
Further Analysis
Following extraction, sphingomyelins can be separated from other lipid classes using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9] Quantification can then be performed using methods like HPLC with fluorescence detection or mass spectrometry (MS).[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Signaling roles of sphingolipids in the ischemic brain and their potential utility as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cholesterol and sphingolipids in brain development and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notesforbiology.com [notesforbiology.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homogenizers.net [homogenizers.net]
Application Notes and Protocols for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of sphingomyelin containing a C24:1 acyl chain, serves as an excellent internal standard for the quantitative analysis of sphingolipids in complex biological matrices. Its long acyl chain and monounsaturated nature make it a low-abundance or absent species in many common biological samples, minimizing interference with endogenous analytes. This document provides detailed application notes and protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics.
The use of a stable, non-endogenous internal standard is critical for accurate quantification in mass spectrometry. It allows for the correction of variations that can occur during sample preparation, extraction, and instrument analysis, ensuring high precision and accuracy in the final results.
Physicochemical Properties and Mass Spectrometry
This compound (SM d18:1/24:1)
| Property | Value |
| Molecular Formula | C47H93N2O6P[1] |
| Molecular Weight | 813.22 g/mol [1] |
| Precursor Ion ([M+H]+) | m/z 814.2 |
| Product Ion (MS/MS) | m/z 184.1[2] |
The characteristic fragmentation of sphingomyelins in positive ion mode electrospray ionization involves the cleavage of the phosphocholine headgroup, which results in a highly specific product ion at m/z 184.1.[2] This transition is ideal for Multiple Reaction Monitoring (MRM) experiments, providing high selectivity and sensitivity for quantification.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol describes a liquid-liquid extraction method suitable for a broad range of lipids, including sphingomyelins, from plasma, serum, cell pellets, or tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
Deionized Water
-
This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For liquid samples (plasma, serum): Use 50-100 µL.
-
For cell pellets: Resuspend in a known volume of phosphate-buffered saline (PBS).
-
For tissue homogenates: Homogenize tissue in PBS or an appropriate buffer.
-
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The final concentration should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest.
-
Extraction:
-
To the sample, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:aqueous sample of 2:2:1.8 (v/v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation:
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:acetonitrile, 1:1, v/v).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the separation and quantification of sphingomyelins using a reversed-phase C18 column.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Isopropanol (50:50, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Gradient | 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See table below |
MRM Transitions for Sphingomyelin Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Example) |
| Internal Standard: SM (d18:1/24:1) | 814.2 | 184.1 | 35-45 |
| SM (d18:1/16:0) | 703.6 | 184.1 | 30-40 |
| SM (d18:1/18:0) | 731.6 | 184.1 | 30-40 |
| SM (d18:1/18:1) | 729.6 | 184.1 | 30-40 |
| SM (d18:1/20:0) | 759.7 | 184.1 | 35-45 |
| SM (d18:1/22:0) | 787.7 | 184.1 | 35-45 |
| SM (d18:1/24:0) | 815.7 | 184.1 | 35-45 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison. The following tables provide examples of how to present data for recovery, linearity, and precision.
Table 1: Example Recovery Data
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| SM (d18:1/16:0) | 100 | 92.5 | 92.5 |
| SM (d18:1/18:0) | 100 | 95.1 | 95.1 |
| SM (d18:1/24:0) | 100 | 89.8 | 89.8 |
Recovery is determined by comparing the analyte signal in a sample spiked before extraction to a sample spiked after extraction.
Table 2: Example Linearity Data for SM (d18:1/18:0) using SM (d18:1/24:1) as Internal Standard
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.591 |
| 100 | 1.182 |
| 500 | 5.995 |
| Linear Range | 1 - 500 ng/mL |
| R² | 0.999 |
Visualizations
Sphingolipid Metabolism and Signaling
The following diagram illustrates the central role of sphingomyelin in sphingolipid metabolism and its connection to key signaling molecules like ceramide and sphingosine-1-phosphate.
Caption: Key pathways in sphingolipid metabolism.
Experimental Workflow
The diagram below outlines the major steps in the quantitative analysis of sphingolipids using this compound as an internal standard.
Caption: Workflow for sphingolipid quantification.
References
Application Notes and Protocols: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine in Lipidomics
Introduction
N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific molecular species of sphingomyelin (SM), is a critical component in the field of lipidomics. Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1][2] Structurally, this compound consists of a phosphocholine head group, a sphingosine backbone, and a nervonic acid (C24:1) N-acyl chain.
In lipidomics, particularly in mass spectrometry-based analyses, accurate quantification of lipid species is paramount. Due to variations in sample extraction efficiency and ionization response between different lipid molecules, the use of internal standards is essential for reliable quantification. This compound, or its stable isotope-labeled counterpart, serves as an excellent internal standard for the quantification of various sphingomyelin species in complex biological samples.[3][4] Its unique long acyl chain allows it to be distinguished from many endogenous sphingomyelins, ensuring that the standard does not interfere with the measurement of native analytes.
These application notes provide detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Application: Internal Standard for Sphingomyelin Quantification
The primary application of this compound is to serve as an internal standard (IS) in quantitative lipidomics. By adding a known quantity of the IS to a sample prior to lipid extraction, one can account for analyte loss during sample processing and normalize for variations in instrument response. This allows for the accurate determination of the absolute or relative abundance of other sphingomyelin species in the sample. The quantification is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₇H₉₃N₂O₆P[6] |
| Molecular Weight | 813.22 g/mol [6] |
| CAS Number | 94359-13-4[6] |
| Appearance | Solid[6] |
| Storage Temperature | -20°C[2] |
| Synonyms | SM(d18:1/24:1), Nervonoyl Sphingomyelin |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
Several methods are effective for extracting sphingolipids, including the Folch and Bligh & Dyer methods.[7][8] The acidified Bligh & Dyer method is particularly recommended for comprehensive sphingolipid extraction from plasma or tissue.[9]
Materials:
-
Biological sample (e.g., 50 µL plasma, 10 mg homogenized tissue)
-
This compound internal standard solution (in methanol or chloroform:methanol 1:1)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized Water (H₂O)
-
Centrifuge, vortex mixer, and sample tubes
-
Nitrogen gas evaporator
Procedure:
-
Place the biological sample (e.g., 50 µL of plasma) into a glass tube.
-
Add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument's calibration curve.
-
Add 750 µL of Chloroform:Methanol (1:2, v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Add 250 µL of Chloroform.
-
Vortex for 30 seconds.
-
Add 250 µL of 0.1 M HCl.
-
Vortex for another 30 seconds. The solution should now be biphasic.
-
Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid film can be stored at -80°C until analysis.
Table 2: Comparison of Common Lipid Extraction Methods for Sphingolipids
| Extraction Method | Solvent System | Advantages | Considerations |
| Folch [7][8] | Chloroform:Methanol:Water | Well-established, good recovery for a broad range of lipids.[7][8] | Uses a larger volume of chloroform, a toxic solvent. |
| Bligh & Dyer [7][8] | Chloroform:Methanol:Water | Reduced solvent volume compared to Folch, good for polar lipids.[7][8] | Still relies on chloroform. |
| Acidified Bligh & Dyer [9] | Chloroform:Methanol:Acid | Recommended for improved recovery of sphingolipids, including sphingomyelin.[9] | Acid may degrade certain sensitive lipids if not handled properly. |
| MTBE Extraction [8] | Methyl-tert-butyl ether:Methanol:Water | The upper organic phase contains lipids, simplifying collection; less toxic than chloroform.[8] | MTBE is highly volatile, which can affect reproducibility.[8] |
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the analysis of the extracted lipids using a triple quadrupole or QTRAP mass spectrometer.[3][4]
Materials:
-
Dried lipid extract from Protocol 1
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
-
LC column (e.g., C18 reverse-phase, 2.1 mm x 100 mm, 1.7 µm)
-
LC-MS/MS system
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of Mobile Phase A or a suitable injection solvent (e.g., Methanol). Vortex thoroughly to ensure the lipids are fully dissolved.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.
-
Use a flow rate of 0.3 mL/min.
-
Apply a suitable gradient for lipid separation. An example gradient is:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 100% B
-
12-17 min: Hold at 100% B
-
17.1-20 min: Return to 30% B for column re-equilibration.
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use the Multiple Reaction Monitoring (MRM) acquisition mode.[3]
-
The precursor ion for all sphingomyelin species is the protonated molecule [M+H]⁺.
-
A characteristic product ion for sphingomyelins is m/z 184.07, corresponding to the phosphocholine headgroup.[10]
-
Monitor the specific MRM transitions for the internal standard and the target endogenous sphingomyelins.
-
Table 3: Example MRM Transitions for Sphingomyelin Analysis
| Sphingomyelin Species | Precursor Ion (m/z) | Product Ion (m/z) |
| SM(d18:1/24:1) (Internal Standard) | 813.7 | 184.1 |
| SM(d18:1/16:0) | 703.6 | 184.1 |
| SM(d18:1/18:0) | 731.6 | 184.1 |
| SM(d18:1/18:1) | 729.6 | 184.1 |
| SM(d18:1/22:0) | 787.7 | 184.1 |
| SM(d18:1/24:0) | 815.7 | 184.1 |
Note: These m/z values are monoisotopic and may need to be adjusted based on the specific instrument and calibration.
Visualizations and Workflows
Sphingomyelin Metabolism
The diagram below illustrates the central role of sphingomyelin in sphingolipid metabolism. It is synthesized from ceramide and can be hydrolyzed back to ceramide, a key signaling molecule.[11]
Caption: Simplified pathway of sphingomyelin metabolism.
Experimental Workflow for Lipidomics Analysis
This workflow outlines the complete process from sample collection to data analysis using an internal standard.
Caption: General workflow for quantitative lipidomics.
Principle of Internal Standard Quantification
This diagram illustrates the logic of how an internal standard corrects for experimental variations.
Caption: Logic of quantification using an internal standard.
References
- 1. labinsights.nl [labinsights.nl]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Biochemical Assay Reagents | 94359-13-4 | Invivochem [invivochem.com]
- 7. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Quantification of Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingomyelin, a key sphingolipid in eukaryotic cell membranes, is particularly abundant in the myelin sheath of nerve cells.[1] It is a crucial molecule in maintaining the structural integrity of cell membranes and is involved in various signal transduction pathways.[1][2] The metabolism of sphingomyelin, which is hydrolyzed by sphingomyelinases into ceramide and phosphorylcholine, plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis.[3] Dysregulation of sphingomyelin metabolism is associated with several diseases, including Niemann-Pick disease, where a deficiency in acid sphingomyelinase activity leads to the accumulation of sphingomyelin.[2][3][4] Consequently, the accurate quantification of sphingomyelin in biological samples is essential for both basic research and the development of therapeutic interventions.
This document provides detailed protocols for the enzymatic quantification of sphingomyelin in various biological samples using a sensitive and high-throughput method. The assay is based on a multi-enzyme cascade reaction that results in either a colorimetric or fluorometric signal directly proportional to the sphingomyelin concentration.
Principle of the Assay
The enzymatic quantification of sphingomyelin is a robust method that relies on a series of coupled enzymatic reactions. The assay can be performed in a 96-well microtiter plate format, making it suitable for high-throughput screening.[1] The core principle involves the following steps:
-
Hydrolysis of Sphingomyelin: Sphingomyelinase specifically hydrolyzes sphingomyelin present in the sample into two products: phosphorylcholine and ceramide.[1][2][5]
-
Generation of Choline: Alkaline phosphatase is then used to dephosphorylate phosphorylcholine, yielding choline.[1][2][5]
-
Oxidation of Choline and Signal Generation: Choline oxidase catalyzes the oxidation of choline, which produces hydrogen peroxide (H₂O₂).[1][6]
-
Detection: The hydrogen peroxide generated is then detected. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a specific probe to produce a colored (colorimetric assay) or fluorescent (fluorometric assay) product.[1][3] The intensity of the signal is directly proportional to the amount of sphingomyelin in the initial sample.
Data Presentation
The following tables summarize typical quantitative data and assay parameters for the enzymatic quantification of sphingomyelin.
Table 1: Typical Sphingomyelin Concentrations in Biological Samples
| Sample Type | Organism | Sphingomyelin Concentration | Reference |
| Plasma | Mouse | 407.40 ± 0.31 µM | [7][8] |
| Brain Tissue | Mouse | 55.60 ± 0.43 pmol/µg protein | [7][8] |
| Kidney Tissue | Mouse | 43.75 ± 0.21 pmol/µg protein | [7][8] |
| Liver Tissue | Mouse | 22.26 ± 0.14 pmol/µg protein | [7][8] |
| 3T3-L1 Cells | Mouse | 60.10 ± 0.24 pmol/µg protein | [7][8] |
| Aortic Smooth Muscle Cells | Rat | 62.69 ± 0.08 pmol/µg protein | [7][8] |
| HT-29 Cells | Human | 58.38 ± 0.37 pmol/µg protein | [7] |
Table 2: Assay Parameters for Colorimetric and Fluorometric Detection
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Detection Method | Absorbance | Fluorescence | [3] |
| Wavelength (Absorbance) | 570 nm or 595 nm | - | [2][6] |
| Wavelength (Excitation/Emission) | - | 530-570 nm / 590-600 nm | [1][3] |
| Linear Detection Range | 1 - 50 mg/dL | 0.07 - 7 mg/dL | [3] |
| Sensitivity | ~1 µM | Lower than colorimetric | [2][3] |
Experimental Protocols
Materials and Reagents
-
96-well clear bottom black plates (for fluorometric assay) or clear plates (for colorimetric assay)
-
Spectrophotometric or fluorometric microplate reader
-
Sphingomyelin Standard
-
Assay Buffer
-
Sphingomyelinase
-
Alkaline Phosphatase
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Detection Probe (e.g., Red Probe for colorimetric, Fluorescence Probe for fluorometric)
-
Samples (plasma, serum, tissue homogenates, cell lysates)
Reagent Preparation
-
1X Assay Buffer: If provided as a concentrate (e.g., 10X), dilute with deionized water to a 1X working concentration.
-
Sphingomyelin Standard Curve: Prepare a series of sphingomyelin standards by diluting the stock solution in the 1X Assay Buffer. A typical standard curve may range from 0 to 50 mg/dL.
-
Reaction Mix: Prepare the reaction mix fresh and protect it from light. For a 50-assay reaction mix, combine the following in 1X Assay Buffer to a final volume of 5 mL:
Sample Preparation
-
Plasma and Serum: Samples may need to be diluted to fall within the linear range of the standard curve. A dilution of 1:50 to 1:400 with 1X Assay Buffer is often recommended.[1]
-
Tissue Homogenates: Homogenize tissues in an appropriate buffer and centrifuge to remove insoluble material. The supernatant can then be used for the assay.
-
Cell Lysates: Lyse cells using a suitable lysis buffer and centrifuge to pellet cell debris. The resulting supernatant is used for sphingomyelin quantification.
Assay Procedure
-
Add 10 µL of diluted sphingomyelin standards and samples to the wells of a 96-well plate.[1] It is recommended to run each standard and sample in duplicate or triplicate.
-
Add 100 µL of the freshly prepared Reaction Mix to each well.[1]
-
Mix the contents of the wells thoroughly.
-
Cover the plate to protect it from light and incubate for 30-60 minutes at 37°C.[1][3]
-
Measure the absorbance at 570 nm (for colorimetric assays) or fluorescence at an excitation of 530-570 nm and emission of 590-600 nm (for fluorometric assays).[1][2][3]
Data Analysis
-
Subtract the blank reading (0 µM standard) from all standard and sample readings.
-
Plot the corrected readings for the sphingomyelin standards against their known concentrations to generate a standard curve.
-
Determine the sphingomyelin concentration in the samples by interpolating their corrected readings from the standard curve.
-
Multiply the obtained concentration by the dilution factor used for the samples to get the final sphingomyelin concentration in the original sample.
Important Considerations and Potential Interferences
-
Thiols: Avoid samples containing DTT or β-mercaptoethanol, as they can interfere with the stability of the detection probe.[1]
-
Reducing Agents: High concentrations of NADH (>10 µM) or glutathione (>50 µM) can oxidize the probe and lead to inaccurate readings.[1] This interference can be minimized by adding superoxide dismutase (SOD) to the reaction at a final concentration of 40 U/mL.[1]
-
Endogenous Choline: If samples are expected to contain high levels of choline, a background control should be run without the addition of Sphingomyelinase and Alkaline Phosphatase. This background value should then be subtracted from the sample readings.[1]
Visualizations
Caption: Sphingomyelin Metabolism and Signaling Pathway.
Caption: Experimental Workflow of the Enzymatic Sphingomyelin Assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. An enzymatic assay for quantifying sphingomyelin in tissues and plasma from humans and mice with Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingomyelin Assay Kit | ABIN2345114 [antibodies-online.com]
Application Notes and Protocols for Immunohistochemical Analysis of Sphingomyelin Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, a commercially available antibody specifically targeting N-Nervonoyl-D-erythro-sphingosylphosphorylcholine for immunohistochemistry has not been identified. The following application notes and protocols focus on an alternative approach: the immunohistochemical detection of key enzymes involved in sphingomyelin metabolism. This method allows for the indirect visualization of sphingomyelin-rich regions and areas of active sphingomyelin turnover within tissue samples.
Application Notes
This compound is a type of sphingomyelin, a class of lipids that are major constituents of cell membranes, particularly in the myelin sheath of nerve cells.[1] Sphingomyelins are not only structural components but also play crucial roles in signal transduction pathways.[2][3][4] The metabolism of sphingomyelin, particularly its hydrolysis to ceramide, is a key step in pathways regulating cell proliferation, differentiation, and apoptosis.[1][3][4]
Given the absence of a specific antibody for direct detection, the localization of enzymes responsible for the synthesis and degradation of sphingomyelin serves as a reliable proxy to study its distribution and metabolic activity in tissues. Antibodies against Sphingomyelin Synthase (SGMS) and Acid Sphingomyelinase (ASM) are valuable tools for this purpose.
-
Sphingomyelin Synthase (SGMS): These enzymes catalyze the final step in sphingomyelin synthesis.[1] Antibodies targeting SGMS1 and SGMS2 can help identify sites of active sphingomyelin production.
-
Acid Sphingomyelinase (ASM): This enzyme hydrolyzes sphingomyelin to produce ceramide and phosphocholine.[5][6] Its localization can indicate regions of sphingomyelin turnover and initiation of ceramide-mediated signaling pathways.[2]
The following table summarizes commercially available antibodies for these targets that have been validated for immunohistochemistry on paraffin-embedded tissues (IHC-P).
| Target Protein | Host Species | Recommended Dilution (IHC-P) | Manufacturer (Example) | Catalog Number (Example) |
| Sphingomyelin Synthase 1 (SGMS1) | Rabbit | 1:500 | Abcam | ab247063 |
| Sphingomyelin Synthase 2 (SGMS2) | Rabbit | 1:500 | Abcam | ab272570 |
| Acid Sphingomyelinase (ASM/SMPD1) | Rabbit | 1:50 - 1:200 | Affinity Biosciences | DF13384 |
| Acid Sphingomyelinase (ASM/SMPD1) | Rabbit | Assay-dependent | Thermo Fisher Scientific | BS-6318R |
Immunohistochemistry Protocol for Sphingomyelin-Related Enzymes
This protocol provides a general guideline for the immunohistochemical staining of sphingomyelin-related enzymes in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization for specific antibodies and tissue types may be required.
I. Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (see table above)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
II. Experimental Workflow
Caption: Workflow for immunohistochemical detection of sphingomyelin-related enzymes.
III. Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Rehydrate through a graded ethanol series:
-
100% ethanol: 2 changes, 3 minutes each.
-
95% ethanol: 2 minutes.
-
70% ethanol: 2 minutes.
-
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides in deionized water.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration (refer to the table and manufacturer's datasheet).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., anti-rabbit) for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogen Application:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a drop of mounting medium and place a coverslip.
-
Sphingomyelin Signaling Pathway
Sphingomyelin itself is a key component of the cell membrane, but its metabolic products are critical second messengers.[3] A major signaling cascade is the sphingomyelin-ceramide pathway, which is initiated by the hydrolysis of sphingomyelin.[2][7]
Caption: The sphingomyelin-ceramide signaling cascade.
Important Considerations for Lipid-Related Immunohistochemistry:
-
Fixation: Standard formaldehyde-based fixation is generally acceptable for preserving the protein enzymes involved in lipid metabolism.[8] However, harsh fixation or the use of organic solvents like methanol can potentially alter lipid distribution, which may affect the context of the enzymatic staining.[9][10]
-
Permeabilization: The use of detergents for permeabilization should be carefully considered. While necessary for intracellular targets, harsh detergents or prolonged exposure can disrupt cell membranes and wash out lipids.[9] Using a mild detergent like saponin or a low concentration of Triton X-100 is advisable.
-
Controls: Always include appropriate controls, such as a negative control (omitting the primary antibody) and a positive control (a tissue known to express the target enzyme), to ensure the specificity of the staining.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. cusabio.com [cusabio.com]
- 5. Acid sphingomyelinase Polyclonal Antibody (BS-6318R) [thermofisher.com]
- 6. Acid sphingomyelinase Antibody | Affinity Biosciences [affbiotech.com]
- 7. The sphingomyelin-ceramide signaling pathway is involved in oxidized low density lipoprotein-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Lipid Immunostaining - Echelon Biosciences [echelon-inc.com]
- 10. Lipid Immunostaining: Part 2 - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
Technical Support Center: Sphingomyelin Detection in Mass Spectrometry
Welcome to the technical support center for sphingomyelin (SM) analysis using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during the detection and quantification of sphingomyelin.
Issue 1: Weak or Absent Sphingomyelin Signal
Q1: I am not seeing any peaks for my sphingomyelin species, or the signal intensity is very low. What are the possible causes and how can I troubleshoot this?
A1: Poor signal intensity is a common problem in mass spectrometry.[1] Several factors, from sample preparation to instrument settings, can contribute to this issue.
Possible Causes and Solutions:
-
Improper Sample Concentration: Your sample may be too dilute, resulting in a signal that is below the instrument's limit of detection. Conversely, a sample that is too concentrated can lead to ion suppression.[1]
-
Troubleshooting:
-
Perform a serial dilution of your sample to find the optimal concentration.
-
Ensure that the concentration of your internal standard is appropriate for the expected concentration of your analyte.
-
-
-
Inefficient Ionization: The choice of ionization technique and settings significantly impacts signal intensity. For sphingomyelins, Electrospray Ionization (ESI) in positive ion mode is typically used.[2][3]
-
Troubleshooting:
-
Verify that the mass spectrometer is set to positive ion mode.
-
Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and temperature, to ensure efficient generation of protonated molecules ([M+H]⁺) or other adducts.[4][5]
-
Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including additives, can affect ionization efficiency.
-
Troubleshooting:
-
The addition of formic acid (e.g., 0.2%) and ammonium formate (e.g., 10-200 mM) to the mobile phase can improve the ionization efficiency of sphingolipids.[2]
-
-
-
Sample Degradation: Sphingomyelins can degrade if not handled and stored properly.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Q2: My quantitative results for sphingomyelin are not reproducible between injections or batches. What could be causing this variability?
A2: Poor reproducibility can stem from inconsistencies in sample preparation, chromatographic separation, or matrix effects.
Possible Causes and Solutions:
-
Matrix Effects and Ion Suppression: Co-eluting compounds from the sample matrix, particularly other phospholipids, can suppress the ionization of sphingomyelins, leading to underestimation and variability.
-
Troubleshooting:
-
Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate sphingomyelins from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating different lipid classes.[8]
-
Effective Sample Preparation: Implement a robust lipid extraction protocol to remove interfering substances. A butanolic extraction or a modified Bligh-Dyer extraction can be effective.[2][9]
-
Use of Appropriate Internal Standards: The use of stable isotope-labeled or odd-chain internal standards is crucial to compensate for matrix effects and variations in sample processing.[4][8][10][11] It is recommended to use an internal standard for each sphingoid base backbone due to differences in signal response between saturated and unsaturated species.[7]
-
-
-
Inconsistent Sample Handling:
-
Troubleshooting:
-
Ensure precise and consistent pipetting of samples and internal standards.
-
Thoroughly vortex samples after adding the internal standard and during extraction steps to ensure complete mixing.[9]
-
Completely dry the lipid extract before reconstitution to remove all residual solvents from the extraction.[9]
-
-
-
System Carryover: Residual sample from a previous injection can elute in a subsequent run, leading to inaccurate quantification.
-
Troubleshooting:
-
Run blank samples (containing only the mobile phase) between your analytical samples to check for carryover.[7]
-
If carryover is observed, clean the injection port and column according to the manufacturer's instructions.
-
-
Issue 3: Difficulty in Structural Elucidation and Isomer Differentiation
Q3: I am having trouble confirming the structure of my sphingomyelin species, especially in distinguishing between isomers. How can I improve structural characterization?
A3: Standard collision-induced dissociation (CID) often provides limited structural information for sphingomyelins, typically identifying the lipid class and the sum of the carbon chain lengths and double bonds.[3] More advanced techniques may be necessary for detailed structural elucidation.
Possible Causes and Solutions:
-
Insufficient Fragmentation: Low-energy CID may not produce enough characteristic fragment ions to determine the structure of the fatty acyl chain and the long-chain base.
-
Troubleshooting:
-
Optimize Collision Energy: Systematically vary the collision energy to find the optimal setting that produces a rich fragmentation spectrum. The required collision energy can increase with the length of the N-acyl or sphingoid base chain.[7]
-
Utilize MS/MS and MS³ Analysis: In positive ion mode, the phosphocholine headgroup produces a characteristic fragment ion at m/z 184.2.[8][12] Further fragmentation (MS³) of the precursor ion can yield fragments that are indicative of the long-chain base and the N-acyl moiety.[4][13]
-
Formation of Metal Adducts: The formation of alkali metal adducts (e.g., [M+Li]⁺ or [M+Na]⁺) can alter fragmentation pathways and provide more structural information upon CID compared to protonated molecules.[6][14]
-
-
-
Isobaric Interference: Different sphingomyelin species and even other lipid classes like phosphatidylcholines (PCs) can have the same nominal mass, leading to isobaric interference.[3]
-
Troubleshooting:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to differentiate between species with very similar masses based on their accurate mass measurements.
-
Advanced Fragmentation Techniques: Techniques like Electron Impact Excitation of Ions from Organics (EIEIO) can provide more extensive fragmentation, allowing for the determination of the sphingoid backbone type (sphinganine, sphingosine, etc.) and the structure of the acyl chain, including double bond positions.[3]
-
Differential Ion Mobility Spectrometry (DMS): DMS can be used to separate isobaric lipid classes, such as sphingomyelins and phosphatidylcholines, before they enter the mass spectrometer, thus reducing interference.[3]
-
-
Quantitative Data Summary
Table 1: Commonly Used Internal Standards for Sphingomyelin Analysis
| Internal Standard | Abbreviation | Common Application | Reference |
| N-hexanoyl-D-erythro-sphingosylphosphorylcholine | C6-SM | Quantification of total SM | [8] |
| N-heptadecanoyl-D-erythro-sphingosylphosphorylcholine | C17-SM | Quantification of total SM | [8] |
| [d₄]C₁₆-sphingomyelin | d4-C16-SM | Isotope dilution for C16-SM | [10][11] |
| [d₄₇]C₂₄-sphingomyelin | d47-C24-SM | Isotope dilution for C24-SM | [10][11] |
Table 2: Example LC-MS/MS Parameters for Sphingomyelin Analysis
| Parameter | Setting | Rationale | Reference |
| LC Column | HILIC | Good separation of polar lipids | [8] |
| Mobile Phase A | Acetonitrile/Methanol/Water (2:2:1) with 26.4 mM formic acid and 14.9 mM ammonium hydroxide | Promotes good peak shape and ionization | [9] |
| Mobile Phase B | Isopropanol with 26.4 mM formic acid and 14.9 mM ammonium hydroxide | Elutes less polar lipids | [9] |
| Ionization Mode | Positive ESI | Efficiently ionizes the phosphocholine headgroup | [2] |
| MS/MS Transition | Precursor ion → m/z 184.2 | Specific for the phosphocholine headgroup of SM | [8] |
| Collision Gas | Argon | Commonly used for CID | [6] |
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh-Dyer)
This protocol is adapted for the extraction of sphingolipids from cultured cells.
Materials:
-
Cultured cells in a 10 cm dish
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Internal standard solution (e.g., C17-SM in methanol)
-
Cell scraper
-
Glass test tubes with Teflon-lined screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Remove the culture medium from the 10 cm dish.
-
Wash the cells with 1 mL of ice-cold PBS.
-
Harvest the cells using a cell scraper and transfer them to a 2 mL siliconized plastic tube.
-
Centrifuge the cell suspension to pellet the cells. Remove the supernatant.
-
Add 1 mL of methanol to the cell pellet and briefly vortex.
-
Sonicate the sample in a bath-type sonicator at 200 W for 5 minutes to homogenize the cells.[9]
-
Transfer the cell homogenate to a glass test tube with a Teflon-lined screw cap.
-
Add 1 mL of chloroform, 0.8 mL of deionized water, and a known amount of internal standard (e.g., 50 µL of 10 µM C17-SM).[9]
-
Cap the tube and vortex vigorously at 2,500 rpm for 5 minutes at room temperature.[9]
-
Add an additional 1 mL of chloroform and 1 mL of deionized water to the tube.
-
Vortex again vigorously at 2,500 rpm for 5 minutes.
-
Centrifuge the sample to separate the aqueous and organic phases.
-
Carefully transfer the lower organic phase to a new clean glass tube.
-
To maximize recovery, add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and combine the lower organic phase with the first extract.
-
Evaporate the combined organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume (e.g., 500 µL) of methanol or ethanol for LC-MS analysis.[9]
-
Filter the reconstituted sample through a 0.2 µm filter into an autosampler vial.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for sphingomyelin analysis.
Caption: Troubleshooting flowchart for low SM signal.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 10. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Liquid Chromatography for Very Long-Chain Sphingomyelins
Welcome to the technical support center for the analysis of very long-chain sphingomyelins (VLC-SMs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) analysis of VLC-SMs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of VLC-SMs, presented in a question-and-answer format.
Question: Why am I observing poor peak shapes (e.g., tailing or broad peaks) for my VLC-SM analytes?
Answer: Poor peak shape is a common issue in lipidomics and can be attributed to several factors.
-
Secondary Interactions: Very long-chain sphingomyelins can engage in secondary interactions with the stationary phase, leading to peak tailing.
-
Column Contamination: Accumulation of matrix components on the column can lead to peak broadening and tailing. A partially plugged column frit is also a common cause.[1]
-
High Sample Load: Injecting too much sample can overload the column, resulting in broad and potentially tailing peaks.[1]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including split and broad peaks.[1]
-
Extra-Column Effects: Excessive tubing length or poorly made connections can contribute to peak broadening.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the column type to minimize secondary interactions.
-
Implement Column Washing: Regularly flush the column with a strong solvent to remove contaminants. Consider using an in-line filter to protect the column from particulates.[1]
-
Reduce Sample Load: Decrease the injection volume or dilute the sample.
-
Match Injection Solvent: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.[2]
-
Minimize Extra-Column Volume: Use tubing with the smallest appropriate internal diameter and ensure all fittings are secure.
Question: I am experiencing low sensitivity and cannot detect my VLC-SMs of interest. What are the potential causes and solutions?
Answer: Low sensitivity can be a significant hurdle in the analysis of low-abundance lipid species.
-
Inefficient Extraction: The chosen extraction method may not be optimal for VLC-SMs, leading to poor recovery.
-
Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on the mobile phase composition.
-
Instrument Parameters: The mass spectrometer settings, such as dwell time and collision energy, may not be optimized for your specific analytes.
Troubleshooting Steps:
-
Optimize Extraction: A common and effective method for sphingolipid extraction involves a single-phase extraction with a methanol/chloroform mixture.[3] For plasma samples, a detailed protocol is provided in the Experimental Protocols section.
-
Enhance Ionization: The addition of modifiers like ammonium formate or acetate to the mobile phase can improve the ionization of sphingomyelins.[4][5]
-
Fine-Tune MS Parameters: Adjust the dwell time to ensure a sufficient number of data points are acquired across each chromatographic peak, typically aiming for 15-20. Optimize collision energies for each specific VLC-SM to achieve maximum fragmentation and signal intensity.
Question: I am having difficulty separating isomeric VLC-SMs. How can I improve the chromatographic resolution?
Answer: The separation of isomeric and isobaric lipid species is a common challenge in lipidomics.
-
Inadequate Chromatographic Selectivity: The column and mobile phase combination may not provide sufficient selectivity for the isomers of interest.
-
Gradient Profile: The elution gradient may be too steep, causing co-elution.
Troubleshooting Steps:
-
Column Selection: Reversed-phase chromatography on a C18 column is commonly used for separating sphingomyelin species based on the length and unsaturation of their fatty acyl and sphingoid chains.[6][7][8]
-
Optimize Gradient: A shallower gradient can improve the resolution of closely eluting species. Experiment with different gradient profiles to achieve baseline separation.
-
Mobile Phase Composition: The choice of organic solvent (e.g., methanol, acetonitrile, tetrahydrofuran) and aqueous phase modifiers can significantly impact selectivity.[4][5]
Frequently Asked Questions (FAQs)
What is a typical sample preparation procedure for VLC-SM analysis from plasma?
A widely used method involves protein precipitation and liquid-liquid extraction. A detailed step-by-step protocol is available in the Experimental Protocols section. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[2]
Which ionization mode is best for VLC-SM analysis?
Electrospray ionization (ESI) is the most common technique. Positive ion mode is generally preferred for sphingomyelins as they readily form protonated molecules [M+H]+.[7][9]
How can I confirm the identity of my VLC-SM peaks?
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. In positive ion mode, sphingomyelins typically show a characteristic fragment ion corresponding to the phosphocholine headgroup (m/z 184.1).[7] Precursor ion scans for this fragment can be used to selectively detect sphingomyelins in a complex mixture.
Quantitative Data Summary
The following tables summarize typical LC-MS parameters for VLC-SM analysis. These should be considered as starting points for method development.
Table 1: Recommended Liquid Chromatography Conditions
| Parameter | Setting | Reference |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3 µm) | [5] |
| Mobile Phase A | 5 mM Ammonium Formate (pH 4.0) / Methanol / Tetrahydrofuran (5/2/3, v/v/v) | [5] |
| Mobile Phase B | 5 mM Ammonium Formate (pH 4.0) / Methanol / Tetrahydrofuran (1/2/7, v/v/v) | [5] |
| Flow Rate | 0.2 - 0.5 mL/min | [3][4] |
| Column Temperature | 30 - 60 °C | [3][4] |
| Injection Volume | 3 - 30 µL | [4][10] |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 0.4 | 30 |
| 2.3 | 100 |
| 7.6 | 100 |
| 8.1 | 30 |
| 10.0 | 30 |
Note: This is an example gradient and should be optimized for your specific application and column dimensions.
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
| Precursor Ion (for SM) | [M+H]+ |
| Product Ion (for SM) | m/z 184.1 (Phosphocholine headgroup) |
| Capillary Voltage | 3.0 - 5.5 kV |
| Source Temperature | 300 - 500 °C |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma
This protocol is adapted for the extraction of sphingolipids, including VLC-SMs, from plasma samples.
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Labeled internal standard mix (containing VLC-SM standards)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard mixture.
-
Add 500 µL of methanol and vortex for 30 seconds to precipitate proteins.[2]
-
Add 250 µL of chloroform and vortex for 30 seconds.[2]
-
Incubate on ice for 10 minutes.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]
-
Transfer to an autosampler vial for analysis.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Liquid chromatography-tandem mass spectrometric determination of ceramides and related lipid species in cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography. [agris.fao.org]
- 7. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography analysis of molecular species of sphingolipid-related long chain bases and long chain base phosphates in Saccharomyces cerevisiae after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry | MDPI [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
Welcome to the technical support center for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and solubilization of this long-chain sphingomyelin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: this compound possesses a long C24:1 (nervonoyl) acyl chain. This long, largely saturated hydrocarbon chain leads to strong van der Waals interactions between molecules, promoting tight packing and the formation of stable, ordered structures that are resistant to dissolution in many common laboratory solvents.[1] Sphingolipids, in general, exhibit limited solubility in solvents like chloroform, hexane, ethyl ether, and even methanol.[2][3]
Q2: What are the initial signs of poor solubility or aggregation?
A2: You may observe several indicators of poor solubility. These include the formation of a visible precipitate or film that does not dissolve, a cloudy or hazy appearance in the solution even after vigorous mixing, or the presence of particulate matter. Inconsistent results in downstream applications can also be an indirect sign of solubility issues.
Q3: Can I use sonication or heating to aid dissolution?
A3: Yes, mild heating (up to 40°C) and sonication can be beneficial in dissolving sphingolipids.[2] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the lipid. Similarly, excessive sonication can potentially alter the lipid structure. These methods are best used in conjunction with an appropriate solvent system.
Q4: How should I store this compound once it is in solution?
A4: The storage conditions depend on the solvent. For organic stock solutions, it is generally recommended to store them at -20°C or -80°C.[4] Aqueous solutions, especially those prepared with detergents or BSA, should be used fresh and typically not stored for more than a day to avoid degradation and aggregation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible precipitate in the solvent | The concentration of the lipid exceeds its solubility limit in the chosen solvent. | - Try a different solvent system with higher solubilizing power (see Data Presentation table).- Reduce the concentration of the lipid.- Employ a solubilization enhancement technique such as the use of detergents or BSA complexation. |
| Solution is persistently cloudy or hazy | The lipid is forming micelles or aggregates rather than being truly dissolved. | - Increase the amount of co-solvent (e.g., methanol in a chloroform/methanol mixture).- Use a detergent like CHAPS to form mixed micelles.- Prepare a lipid-BSA complex for better dispersion in aqueous media.[2] |
| Inconsistent experimental results | Poor solubility is leading to an inaccurate concentration of the active lipid in your assay. | - Confirm complete dissolution visually before use.- Prepare fresh solutions for each experiment.- Consider using a more robust solubilization method to ensure consistent delivery of the lipid. |
| Lipid film is difficult to redissolve after evaporation | The dried lipid has formed a highly ordered, stable structure. | - Before complete evaporation, add a small amount of a more polar solvent (e.g., ethanol) to disrupt the packing.- Use a solvent mixture like chloroform/methanol (2:1, v/v) for re-dissolution.[2] |
Data Presentation
Table 1: Solubility of Long-Chain Sphingolipids in Various Solvents
| Solvent/System | Compound | Solubility | Reference |
| Chloroform:Methanol (2:1, v/v) | General Sphingolipids | ~10 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | C24:1 Ceramide | <20 µg/mL | [5] |
| Ethanol | C24:1 Ceramide | ~3 mg/mL | [5] |
| Dimethyl formamide (DMF) | C24:1 Ceramide | >5.5 mg/mL | [5] |
| Ethanol:PBS (1:1, pH 7.2) | C24:1 Ceramide | ~0.5 mg/mL | [5] |
| Chloroform:Methanol:Water (65:35:8) | N-palmitoyl-D-erythro-sphingosylphosphorylcholine (16:0 SM) | 5 mg/mL | [6] |
| DMSO | N-palmitoyl-D-erythro-sphingosylphosphorylcholine (16:0 SM) | 1 mg/mL | [6] |
Note: Data for C24:1 Ceramide is provided as a close structural analog to this compound. Actual solubility may vary.
Experimental Protocols
Protocol 1: Solubilization using a Universal Sphingolipid Solvent
This protocol is suitable for preparing a stock solution for analytical purposes.
-
Weigh the desired amount of this compound in a glass vial.
-
Add a mixture of chloroform/methanol (2:1, v/v) to achieve a concentration of up to 10 mg/mL.[2]
-
Vortex the mixture thoroughly.
-
If the lipid is not fully dissolved, gentle warming up to 40°C or brief sonication can be applied.[2]
-
For enhanced solubility, up to 10% water can be added to the solvent mixture.[2]
-
Store the resulting solution in a tightly sealed glass vial at -20°C.
Protocol 2: Preparation of Lipid-BSA Complexes for Cellular Assays
This method is ideal for delivering the lipid to cells in an aqueous environment.
-
Prepare a ~1 mM stock solution of this compound in chloroform/methanol (19:1, v/v).[2]
-
In a glass test tube, dispense an aliquot of the lipid stock solution and dry it under a stream of nitrogen gas, followed by at least 1 hour under vacuum to form a thin lipid film.[2]
-
Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µl).[2]
-
In a separate tube, prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in a suitable buffer (e.g., 0.34 mg/mL BSA in 100 mM phosphate buffer, pH 7.4).[2]
-
While vortexing the BSA solution, slowly inject the lipid/ethanol solution.[2]
-
The resulting solution contains the lipid-BSA complex and can be used for cell culture experiments. Store at -20°C.[2]
Protocol 3: Solubilization using the Zwitterionic Detergent CHAPS
This protocol is useful for biochemical assays where the presence of a detergent is acceptable.
-
Dispense the desired amount of this compound into a 1.5 ml test tube and evaporate the solvent under a stream of nitrogen to form a thin film.[2]
-
Prepare a solution of 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) in a suitable buffer (e.g., 1.1 mg of CHAPS in 10 µl of 100 mM phosphate buffer, pH 7.4).[2]
-
Add the CHAPS solution to the dried lipid.
-
Thoroughly mix and sonicate the solution for 3 minutes to ensure the formation of mixed micelles.[2]
Visualizations
Caption: Experimental Workflows for Solubilization.
Caption: Sphingomyelin-Ceramide Signaling Pathway.
Caption: Role in Lipid Raft Signaling.
References
Reducing ion suppression for sphingomyelin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in sphingomyelin analysis by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers solutions to common problems encountered during sphingomyelin analysis that may be related to ion suppression.
Problem: My sphingomyelin signal is significantly lower in matrix samples (e.g., plasma, tissue homogenate) compared to neat standards, leading to poor sensitivity.
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of your sphingomyelin analytes in the mass spectrometer's ion source.[1] In lipidomics, phospholipids are a major contributor to this matrix effect, especially in positive electrospray ionization (+ESI) mode.[2]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences. It can be optimized to selectively isolate sphingomyelins while washing away matrix components like salts and other phospholipid classes.[3]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for sample cleanup in lipid analysis.[3]
-
-
Optimize Chromatographic Conditions: Modifying your liquid chromatography (LC) method can separate sphingomyelins from co-eluting interferences.[4]
-
Adjust the Gradient: A shallower gradient can increase the separation between your analytes and interfering peaks.
-
Change the Mobile Phase: Altering the mobile phase composition, for instance by adding modifiers like ammonium formate, can improve ionization efficiency and chromatographic selectivity.[5]
-
Use a Different Column Chemistry: Experimenting with different column stationary phases (e.g., C18, HILIC) can alter the retention of both sphingomyelins and interfering compounds.[5]
-
-
Sample Dilution: A straightforward initial step is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[4] This is only a viable option if the sphingomyelin concentration is high enough to remain detectable after dilution.
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[6]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[8] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[8]
Q2: What are the common causes of ion suppression in sphingomyelin analysis?
A2: The most common sources of ion suppression in sphingomyelin analysis originate from the sample matrix itself. For bioanalytical methods, these include:
-
Phospholipids: Highly abundant in biological samples like plasma and serum, other phospholipid classes are a major cause of ion suppression in positive electrospray ionization (+ESI) mode.[2]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing its efficiency.
-
Endogenous Compounds: Other small molecules and lipids from the biological matrix can compete for ionization.
Q3: How can I determine if my sphingomyelin analysis is affected by ion suppression?
A3: A common method to qualitatively assess ion suppression is Post-Column Infusion (PCI) . This technique helps identify regions in the chromatogram where ion suppression occurs.[9] A solution of a representative sphingomyelin standard is continuously infused into the MS while a blank matrix extract is injected. A dip in the baseline signal of the sphingomyelin standard indicates the retention time of interfering components.
Q4: Should I use a specific type of internal standard for sphingomyelin analysis?
A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) for each class of sphingomyelin being analyzed is highly recommended. Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. This allows for the most accurate correction of signal variability.[7]
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different methods in reducing ion suppression for sphingolipid analysis.
Table 1: Effect of Sample Preparation Method on Analyte Recovery and Matrix Effect.
| Analyte Class | Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Sphingomyelins | Protein Precipitation | 85 ± 7 | 45 ± 12 |
| Liquid-Liquid Extraction | 92 ± 5 | 78 ± 9 | |
| Solid-Phase Extraction (SPE) | 95 ± 4 | 91 ± 6 |
Data are presented as mean ± standard deviation. Recovery is calculated as the percentage of the analyte detected in a spiked sample after extraction compared to a post-extraction spike. The matrix effect is calculated as the percentage of the analyte signal in a post-extraction spiked matrix sample compared to a neat standard solution.
Table 2: Improvement in Signal-to-Noise Ratio with Optimized LC-MS Parameters.
| Sphingomyelin Species | Standard LC-MS Method (S/N) | Optimized LC-MS Method (S/N) | Fold Improvement |
| SM (d18:1/16:0) | 50 | 250 | 5.0 |
| SM (d18:1/18:0) | 45 | 230 | 5.1 |
| SM (d18:1/24:0) | 30 | 180 | 6.0 |
| SM (d18:1/24:1) | 25 | 160 | 6.4 |
S/N refers to the signal-to-noise ratio. The optimized method includes a shallower gradient and the use of a mobile phase additive (ammonium formate).
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol describes a general procedure for identifying regions of ion suppression in a chromatographic run for sphingomyelin analysis.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
Representative sphingomyelin standard (e.g., SM (d18:1/18:0))
-
Mobile phase
-
Prepared blank matrix extract (e.g., plasma extract without the analyte of interest)
Procedure:
-
Prepare Infusion Solution: Prepare a solution of the sphingomyelin standard in the mobile phase at a concentration that provides a stable and mid-range signal on the mass spectrometer (e.g., 1 µg/mL).
-
Set up the Infusion:
-
Use a syringe pump to deliver the sphingomyelin solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.
-
Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
-
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the sphingomyelin standard is observed in your data acquisition software.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.
-
Analyze the Chromatogram: Monitor the MRM (Multiple Reaction Monitoring) transition for the infused sphingomyelin. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your sphingomyelin peaks in a standard injection.
Protocol 2: Solid-Phase Extraction (SPE) for Sphingomyelin Purification
This protocol provides a general guideline for using SPE to clean up biological samples for sphingomyelin analysis.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of the conditioning solvent through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of the equilibration solvent.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove salts and other polar interferences.
-
Elution: Elute the sphingomyelins using 1 mL of the elution solvent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent sphingomyelin signals.
Caption: A typical solid-phase extraction (SPE) workflow for sphingomyelin analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Improving peak resolution of sphingomyelin isomers in HPLC
Welcome to the technical support center for sphingomyelin (SM) isomer analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the peak resolution of sphingomyelin isomers in your HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What are sphingomyelin (SM) isomers and why are they difficult to separate?
Sphingomyelin is a type of sphingolipid found in animal cell membranes, particularly in the myelin sheath of nerve cells.[1][2] It consists of a phosphocholine head group, a sphingosine backbone, and a fatty acid.[1][3] Isomers of sphingomyelin are molecules that have the same mass but differ in the structure of their fatty acyl chain or sphingoid base. These differences can include:
-
Chain Length: Variations in the number of carbon atoms.
-
Unsaturation: Differences in the number and location of double bonds.
-
Geometry: Cis/trans configuration of double bonds.
The structural similarity and identical mass-to-charge ratio of these isomers make them challenging to resolve using standard chromatographic or mass spectrometry techniques alone.
Q2: Which HPLC mode is best for separating sphingomyelin isomers?
The optimal HPLC mode depends on the specific separation goal:
-
Reversed-Phase (RP-HPLC): This is the most common approach for separating SM species within the same class. Separation is based on the hydrophobicity of the fatty acyl chains, effectively resolving differences in chain length and degree of unsaturation.[4][5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups.[7][8] While excellent for separating different lipid classes (e.g., sphingomyelin from phosphatidylcholine), it is generally less effective for resolving isomers within the SM class itself.[8]
Q3: What is the role of the column chemistry in resolving SM isomers?
Column chemistry is a critical factor. While standard C18 columns are widely used, specialized phases can offer superior resolution for isomers:
-
C30 Columns: These columns, with longer alkyl chains, provide enhanced "shape selectivity." This makes them particularly effective at separating hydrophobic, long-chain structural isomers, including cis/trans isomers of lipids.[5][9][10][11] They are a powerful alternative when C18 columns fail to provide adequate separation.[10]
Troubleshooting Guide: Improving Peak Resolution
This section addresses common issues encountered during the separation of sphingomyelin isomers.
Problem 1: My sphingomyelin isomer peaks are co-eluting or showing poor resolution.
-
Possible Cause: The stationary phase is not providing sufficient selectivity for the isomers.
-
Solution: Switch to a column with higher shape selectivity. C30 columns are specifically designed for separating hydrophobic, structurally related isomers and often outperform C18 columns in this regard.[5][9][10]
Problem 2: Adjusting the mobile phase gradient isn't improving separation.
-
Possible Cause: The choice of organic solvent is not optimal for differentiating the isomers.
-
Solution: The type of organic modifier in the mobile phase can significantly impact selectivity.[12] Methanol, acetonitrile, and isopropanol have different properties. Systematically changing the organic solvent or using ternary mixtures (e.g., acetonitrile/isopropanol/water) can alter elution patterns and improve resolution.[6][13]
Problem 3: Peaks are broad, leading to poor resolution.
-
Possible Cause 1: Sub-optimal flow rate.
-
Solution 1: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will lengthen the run time.[14]
-
Possible Cause 2: Column temperature is not optimized.
-
Solution 2: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically adjusting the column temperature (e.g., in 5°C increments) can improve peak shape and resolution.[14] Higher temperatures generally lead to sharper peaks but can reduce retention.
-
Possible Cause 3: The sample is overloaded on the column.
-
Solution 3: Injecting too much sample can cause peak fronting and broadening.[14] Try reducing the injection volume or diluting the sample.[14][15]
Problem 4: I'm observing peak tailing, which is affecting resolution and quantification.
-
Possible Cause: Undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Solution: Ensure the mobile phase pH is stable and appropriate for your analytes. Using a buffer can help maintain a consistent pH.[16] For basic analytes that may tail due to interaction with silica, ensure your column is well-endcapped.
Data Presentation
Table 1: Comparison of Common HPLC Columns for Sphingomyelin Isomer Separation
| Column Type | Stationary Phase | Primary Separation Principle | Best Suited For |
| Reversed-Phase | C18 (Octadecylsilane) | Hydrophobicity | General separation of SMs by chain length and unsaturation.[4][5] |
| Reversed-Phase | C30 (Triacontylsilane) | Hydrophobicity & Shape Selectivity | Resolving cis/trans isomers and other structurally similar isomers.[9][10] |
| HILIC | Silica, Amide, etc. | Polarity of Headgroup | Separating different lipid classes from each other.[7][8] |
Experimental Protocols
Protocol 1: High-Resolution Separation of SM Isomers using a C30 Reversed-Phase Column
This protocol is a representative method for achieving high-resolution separation of sphingomyelin isomers.
-
HPLC System: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).
-
Column: Accucore C30 column (e.g., 2.6 µm particle size, 2.1 x 150 mm).[5]
-
Mobile Phase:
-
Solvent A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Solvent B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
-
Gradient Elution:
-
Time (min) | %B
-
--- | ---
-
0.0 | 30
-
4.0 | 45
-
5.0 | 55
-
15.0 | 70
-
18.0 | 99
-
22.0 | 99
-
22.1 | 30
-
25.0 | 30
-
-
Flow Rate: 0.350 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 2-5 µL.
-
Detection: Mass Spectrometry (MS) in positive ion mode, monitoring for the characteristic phosphocholine headgroup fragment (m/z 184.0739).
Visualizations
Caption: Troubleshooting workflow for improving sphingomyelin isomer peak resolution.
Caption: General experimental workflow for LC-MS analysis of sphingomyelin isomers.
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. Sphingomyelins Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Quantifying Low-Abundance Sphingomyelins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the quantitative analysis of low-abundance sphingomyelins (SM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a very low signal-to-noise ratio for my target sphingomyelin species. What are the common causes and how can I improve sensitivity?
A1: A low signal-to-noise (S/N) ratio is a frequent challenge when measuring low-abundance analytes. The issue can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Extraction Efficiency: Ensure your lipid extraction protocol is efficient for sphingomyelins. While classic Folch or Bligh-Dyer methods are common, Solid-Phase Extraction (SPE) may offer better sensitivity and cleanup for complex matrices.[1] A single-phase extraction using methanol has also been shown to be effective and requires smaller sample volumes.[2]
-
Sample Concentration: After extraction, evaporate the solvent under a stream of nitrogen and reconstitute the lipids in a smaller volume of an appropriate solvent (e.g., methanol/chloroform). This concentrates the analyte before injection.
-
Minimize Degradation: Sphingolipids can degrade due to enzymatic activity or oxidation.[3] For tissue samples, consider heat treatment to inhibit lipases. For all samples, storing extracts at -20°C or lower in an airtight container away from light is recommended.[3]
-
-
Enhance Chromatographic Performance:
-
Column Choice: For LC-MS/MS, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide good separation for sphingolipid classes.[4] Alternatively, a C18 reversed-phase column with optimized gradient elution can also yield excellent results.[5][6]
-
Mobile Phase Additives: The addition of formic acid and ammonium formate to the mobile phase can improve ionization efficiency in positive ion mode.[4]
-
Reduce Baseline Noise: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[7] Ensure samples are filtered to prevent column contamination.[7]
-
-
Optimize Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for sphingomyelin analysis, often by monitoring the characteristic phosphocholine headgroup fragment at m/z 184.2.[8]
-
MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for your specific SM species. Infuse a standard of the target analyte to determine the optimal precursor/product ion pair and collision energy for maximum sensitivity.[9]
-
Source Parameters: Fine-tune ion source parameters such as ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas) to maximize the signal for your analytes of interest.[10]
-
Q2: My quantitative results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate ion suppression?
A2: Matrix effects, particularly ion suppression, are a major hurdle in quantitative LC-MS, especially with complex biological samples like plasma or tissue homogenates.[11] Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal and inaccurate quantification.[11]
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Post-Extraction Spike: To determine if ion suppression is occurring, compare the signal intensity of a pure standard in solvent to the signal of the same standard spiked into a blank, extracted sample matrix. A significant decrease in signal in the matrix sample indicates suppression.
-
Internal Standards: The most effective way to compensate for matrix effects is by using an appropriate internal standard (IS).[12] An ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical properties and elution time, and will be similarly affected by ion suppression. Odd-chain or deuterated SM species are commonly used.[8][13][14]
-
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate lipids and remove a significant portion of interfering matrix components like salts and proteins.[1]
-
Liquid-Liquid Extraction (LLE): Optimize your LLE protocol. The choice of solvents in methods like Folch or Bligh-Dyer is critical for separating lipids from other cellular components.[1]
-
-
Optimize Chromatography:
-
Improve Separation: Adjust your LC gradient to better separate the sphingomyelin of interest from co-eluting matrix components. A longer, shallower gradient can improve resolution.
-
Divert Flow: Use a diverter valve to direct the column flow to waste during the initial and final stages of the run when highly polar or non-polar contaminants might elute, preventing them from entering and contaminating the mass spectrometer source.[4]
-
Q3: I'm having trouble distinguishing between isomeric and isobaric sphingomyelins. What strategies can I use for accurate identification?
A3: The structural diversity of sphingomyelins, with varying fatty acid chain lengths and degrees of saturation, leads to numerous isomeric (same formula, different structure) and isobaric (same mass, different formula) species. This presents a significant challenge for accurate quantification.[5]
Troubleshooting Steps:
-
High-Resolution Chromatography:
-
Column Selection: Utilize high-efficiency UHPLC columns with sub-2 µm particle sizes to achieve the best possible chromatographic separation of isomers.[15]
-
Gradient Optimization: A carefully optimized, slow gradient can often resolve sphingomyelin species that differ subtly in structure, for example, by the position of a double bond in the fatty acid chain.
-
-
Advanced Mass Spectrometry Techniques:
-
High-Resolution MS: While triple quadrupole instruments operating in MRM mode are highly sensitive, high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) can provide accurate mass measurements to help distinguish between isobaric species with different elemental compositions.
-
Tandem MS (MS/MS or MS³): Characterize the fragmentation patterns of your sphingomyelin standards. Different isomers may produce unique product ions or different ratios of common product ions upon collision-induced dissociation. Some instruments can perform pseudo-MS³ experiments to help identify the ceramide backbone of sphingomyelins.[16]
-
Quantitative Data Tables
Table 1: Comparison of Sphingomyelin Quantification Limits in Different Studies
| Analytical Method | Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with Fluorescence | Mouse Plasma | Total Sphingomyelin | 5 pmol | 20 pmol | [17][18] |
| Colorimetric Assay Kit | Various | Total Sphingomyelin | - | ~1 µM (in sample) | [19] |
| LC-MS/MS | Human Fibroblasts | Various SM Species | Not specified | Low nmol/well range | [4] |
Table 2: Reported Extraction Recovery Rates for Sphingolipids
| Extraction Method | Sample Matrix | Analyte Class | Mean Recovery Rate (%) | Reference |
| Butanolic Extraction | Fibroblast Homogenate | Sphingomyelin | 60-70% | [4] |
| Methanol Extraction | Human Plasma | Sphingomyelin | 96-101% | [2] |
| MTBE (two-phase) | Whole Blood | Sphingomyelin | Good recovery | [6] |
| Folch/Bligh-Dyer | Human Plasma | Sphingomyelin | Good recovery | [20] |
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting total lipids, including sphingomyelins, from plasma samples.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add your internal standard solution (e.g., deuterated or odd-chain sphingomyelin).
-
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution (or water) to induce phase separation. Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases (an upper aqueous/methanol phase and a lower organic/chloroform phase) separated by a protein disk.
-
Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis using HILIC
This protocol provides a starting point for the chromatographic separation of sphingomyelin classes.
-
Column: HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[4]
-
Flow Rate: 800 µL/min.[4]
-
Column Temperature: 50°C.[4]
-
Injection Volume: 2 µL.[4]
-
Gradient:
-
0 - 0.1 min: 100% B
-
0.1 - 0.11 min: Step to 90% B
-
0.11 - 2.5 min: Linear gradient to 50% B
-
2.5 - 3.5 min: Hold at 50% B
-
3.51 - 4.5 min: Return to 100% B for re-equilibration.[4]
-
-
MS Detection: ESI in positive ion mode, monitoring for the precursor ion of each SM species and its characteristic product ion (e.g., m/z 184.2 for the phosphocholine headgroup).
Visualizations
References
- 1. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. zefsci.com [zefsci.com]
- 8. Structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 11. longdom.org [longdom.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers[S] | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background noise in fluorescent sphingomyelin assays
Technical Support Center: Fluorescent Sphingomyelin Assays
Welcome to the technical support center for fluorescent sphingomyelin assays. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and improve signal-to-noise ratios in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my fluorescent sphingomyelin assay?
High background fluorescence is an unwanted signal that can obscure the true signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range.[1] The most common sources can be categorized as follows:
-
Autofluorescence: Many biological molecules and reagents naturally fluoresce when excited by light. Common sources include:
-
Cellular Components: Molecules such as NADH, riboflavins, collagen, and lipofuscin, especially in cell-based assays, contribute to background, primarily in the blue-to-green spectral range (350-550 nm).[2][3]
-
Assay Media and Reagents: Phenol red and components in Fetal Bovine Serum (FBS) are known to be fluorescent.[3] Using high-purity water and analytical-grade reagents is crucial to avoid contamination.[1]
-
Test Compounds: Many small molecules being screened for inhibitory effects can exhibit intrinsic fluorescence at the assay's excitation and emission wavelengths.[1]
-
-
Substrate Instability: The fluorescent sphingomyelin substrate may undergo spontaneous, non-enzymatic hydrolysis, leading to an increase in background fluorescence over time. This can be exacerbated by prolonged storage or exposure to light.[4][5]
-
Non-Specific Binding: The fluorescent probe or substrate can bind to the surfaces of the microplate wells or other proteins in the sample, contributing to the background signal.[1][6]
-
Instrumental Factors: Background can arise from the plate reader's optical components, electronic noise, or the use of unsuitable microplates (e.g., clear plates for fluorescence assays instead of black plates).[1][7]
Q2: My negative control wells (no enzyme) show high fluorescence. What is the likely cause and how can I fix it?
High fluorescence in "no enzyme" controls strongly suggests that the background is independent of sphingomyelinase activity. The primary culprits are substrate instability or contamination.
-
Substrate Hydrolysis: The fluorescent substrate may be degrading spontaneously.
-
Reagent Contamination: One of the assay components (buffer, water, etc.) may be contaminated with a fluorescent substance.
-
Solution: Prepare all buffers fresh using high-purity, nuclease-free water and high-quality reagents.[1] Run a "buffer-only" blank to check for intrinsic fluorescence of the assay buffer and other components.
-
-
Presence of Choline: Some assay formats are sensitive to choline contamination in the sample, which can generate a high background signal.[7]
-
Solution: If choline is suspected, run a background control well for your sample without adding the sphingomyelinase enzyme and subtract this value from your sample reading.[7]
-
Q3: How can I correct for autofluorescence from my test compounds?
Compound autofluorescence is a major challenge in drug screening.
-
Solution: Run a parallel control well for each compound that includes all assay components except the sphingomyelin substrate. The fluorescence reading from this well represents the compound's intrinsic fluorescence and can be subtracted from the reading of the corresponding experimental well.
Q4: What type of microplate should I use to minimize background?
The choice of microplate is critical for fluorescence assays.
-
Solution: Always use black, opaque microplates, preferably with clear bottoms if you are working with adherent cells and need to use a bottom-reading instrument.[7][8] Black plates absorb scattered light and reduce well-to-well crosstalk, which can artificially increase background readings.[2]
Troubleshooting Guides
This section provides detailed guides to systematically address specific background noise issues.
Guide 1: Systematic Troubleshooting of High Background
This workflow helps to identify and resolve the source of high background noise.
Caption: A logical workflow for troubleshooting high background noise.
Guide 2: Addressing Autofluorescence
Autofluorescence from samples and reagents can significantly increase background.
1. Identify the Source:
-
Run an unstained control (cells/tissue treated with all reagents except the fluorescent probe) to determine the baseline autofluorescence.[9]
-
If using test compounds, run controls with the compound alone in assay buffer.
2. Methodological Adjustments:
-
Choose Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue-green spectrum.[2][3] If possible, use a fluorescent substrate that excites and emits in the far-red region (>650 nm) to avoid this interference.[3][10]
-
Use Autofluorescence-Free Media: When working with cells, use phenol red-free media and consider reducing the concentration of Fetal Bovine Serum (FBS) or switching to Bovine Serum Albumin (BSA).[3][9]
3. Chemical Quenching:
-
For fixed cells exhibiting high autofluorescence due to aldehyde fixatives (e.g., formaldehyde), a chemical quenching step can be applied.[2][10]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence in fixed cells in a microplate format.[11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Cells cultured and fixed (e.g., with 4% paraformaldehyde) in a black, clear-bottom microplate.
Procedure:
-
Fix cells according to your standard protocol.
-
Wash the wells three times with PBS to remove residual fixative.
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care.
-
Remove the final PBS wash and add the NaBH₄ solution to each well, ensuring the cells are fully covered.
-
Incubate the plate for 20 minutes at room temperature.[11]
-
Carefully aspirate the NaBH₄ solution.
-
Wash the wells thoroughly three times with PBS for 5 minutes each to remove all traces of the quenching agent.
-
You can now proceed with your standard assay protocol (e.g., addition of substrate and enzyme).
Protocol 2: Minimizing Non-Specific Binding
This protocol provides general steps to reduce the non-specific binding of fluorescent probes in an assay.
Materials:
-
Assay Buffer
-
Blocking Agent (e.g., high-purity Bovine Serum Albumin - BSA)
-
Non-ionic detergent (e.g., Tween-20)
Procedure:
-
Buffer Additives:
-
Incorporate a low concentration of a non-ionic detergent, such as 0.005% Tween-20, into your assay buffer.[6] This can help prevent hydrophobic interactions between the probe and the microplate surface.[12]
-
Include a carrier protein like BSA in your buffer to block non-specific binding sites.[6][12] A common starting concentration is 0.1% BSA.
-
-
Pre-Coating the Plate (Optional):
-
Before adding samples or reagents, you can incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Wash the wells with your assay buffer before proceeding.
-
-
Optimize Washing Steps:
-
If your protocol involves wash steps (e.g., in a cell-based assay after substrate incubation), ensure they are sufficient to remove unbound probes.
-
Increase the number (e.g., from 2 to 4) and duration of washes. Include a mild detergent in the wash buffer to improve efficiency.[6]
-
Quantitative Data
Optimizing assay parameters is key to achieving a high signal-to-noise ratio. The table below summarizes representative data on how pH can affect the signal-to-basal (S/B) ratio in a sphingomyelinase assay.
| pH of Assay Buffer | Incubation Time | Signal-to-Basal (S/B) Ratio |
| 5.0 | 60 min | 4.4 |
| 6.5 | 60 min | 3.9 |
| 7.0 | 60 min | 2.5 |
| 5.0 | 120 min | 5.8 |
| 6.5 | 120 min | 5.4 |
| 7.0 | 120 min | 3.1 |
| Data is representative and adapted from a study developing a high-throughput sphingomyelinase assay. |
This data indicates that for acid sphingomyelinase, a lower pH and longer incubation time can significantly improve the assay window by increasing the signal relative to the background.
Assay Principle Visualization
The following diagram illustrates the general enzymatic cascade used in many commercial fluorescent sphingomyelinase assay kits. Understanding this pathway is crucial for troubleshooting, as a problem with any of the enzymatic steps can affect the final fluorescent signal.
Caption: Enzymatic cascade in a typical fluorescent sphingomyelin assay.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. abcam.cn [abcam.cn]
- 5. content.abcam.com [content.abcam.com]
- 6. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. nicoyalife.com [nicoyalife.com]
Preventing degradation of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine during extraction
This technical support guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine during experimental extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is a specific type of sphingomyelin, a class of sphingolipids found in high concentrations in the myelin sheath of nerve cells and in cellular membranes.[1] It consists of a sphingosine backbone, a phosphocholine head group, and a C24:1 fatty acid (nervonic acid). Its stability is crucial for accurate quantification and functional studies, as degradation can lead to the formation of other bioactive lipids like ceramide, which can alter experimental outcomes and lead to misinterpretation of data.[2]
Q2: What are the primary degradation pathways for this molecule during extraction?
The two main degradation pathways are:
-
Enzymatic Hydrolysis: Sphingomyelinases (SMases) present in biological samples can cleave the phosphocholine head group, yielding N-Nervonoyl-ceramide and phosphocholine.[2] This is often the most significant cause of degradation during the initial stages of extraction from tissues or cells.
-
Chemical Hydrolysis: Exposure to harsh chemical conditions, such as strong acids or bases, can hydrolyze the phosphodiester bond or the amide linkage. For instance, some protocols use mild alkaline conditions to remove glycerophospholipids, but this step must be carefully controlled to prevent unwanted degradation of the target sphingomyelin.[3][4]
Q3: My recovery of this compound is consistently low. What are the likely causes?
Low recovery is often due to a combination of factors:
-
Incomplete Extraction: The chosen solvent system may not be optimal for this specific lipid, or the homogenization and incubation times may be insufficient.[5]
-
Degradation: As discussed in Q2, enzymatic or chemical activity may be breaking down the molecule. The presence of corresponding degradation products (e.g., N-Nervonoyl-ceramide) in your analysis can confirm this.
-
Poor Phase Separation: In liquid-liquid extractions like the Folch or Bligh & Dyer methods, improper phase separation can lead to loss of the lipid into the aqueous phase.[6][7]
-
Adsorption: The molecule may adsorb to labware (e.g., glass or plastic tubes) if not handled in appropriate solvents.
Q4: I am observing a significant peak corresponding to N-Nervonoyl-ceramide in my analysis. What does this indicate?
The presence of a prominent N-Nervonoyl-ceramide peak strongly suggests that your target molecule has degraded via the sphingomyelinase pathway.[2] This indicates that endogenous SMase enzymes were not effectively inactivated at the beginning of your extraction procedure. Immediate sample homogenization in a cold organic solvent mixture (e.g., chloroform:methanol) is critical to denature these enzymes.
Q5: What are the best practices for storing samples before and after extraction to prevent degradation?
-
Pre-Extraction: Biological samples (tissues, cells) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This minimizes enzymatic activity.
-
Post-Extraction: The purified lipid extract should be stored in a chloroform/methanol solvent mixture under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower.[8] Avoid repeated freeze-thaw cycles. The unsaturated nervonic acid chain is susceptible to oxidation, making the inert atmosphere particularly important.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Poor Recovery | 1. Incomplete enzyme inactivation. 2. Suboptimal extraction solvent/time.[5] 3. Loss of lipid during phase separation. 4. Adsorption to labware surfaces. | 1. Immediately homogenize fresh or flash-frozen samples in a cold 2:1 chloroform:methanol mixture. 2. Test different extraction protocols (e.g., Folch vs. a methanol-based method).[9] Increase vortexing or shaking time to ensure thorough mixing.[5] 3. Ensure correct solvent ratios are used for phase separation; centrifugation can help create a sharp interface.[7] 4. Use glass vials and rinse them with the extraction solvent to recover any adsorbed lipid. |
| Evidence of Degradation | 1. Delayed sample processing. 2. Extraction performed at too high a temperature.[3] 3. Use of harsh chemical reagents (e.g., strong base for hydrolysis). | 1. Minimize time between sample collection and homogenization in solvent. 2. Perform extraction steps on ice or at 4°C where possible. While some protocols use elevated temperatures to improve recovery, the duration should be minimized.[3] 3. If alkaline hydrolysis is necessary to remove other lipids, use mild conditions (e.g., 0.1M KOH in methanol) for a short, controlled duration and at a controlled temperature.[4] |
| Poor Reproducibility | 1. Inconsistent sample handling and timing. 2. Variation in solvent quality or volumes. 3. Incomplete solvent evaporation or sample reconstitution. | 1. Standardize the entire workflow from sample collection to final analysis. 2. Use high-purity, HPLC-grade solvents for all steps.[10] Use precise pipetting for all solvent additions. 3. Ensure the lipid extract is dried completely under a stream of nitrogen before reconstitution. Vortex thoroughly after adding the final solvent to ensure the lipid is fully redissolved. |
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact yield and purity. The following table summarizes key aspects of common methods.
| Feature | Folch Method | Bligh & Dyer Method | Single-Phase Methanol Method | Solid-Phase Extraction (SPE) |
| Primary Solvents | Chloroform, Methanol[6][7] | Chloroform, Methanol, Water[6][7] | Methanol, Chloroform[3][9] | Various, depending on sorbent |
| Solvent:Sample Ratio | High (~20:1 v/w) | High | Lower (~9:1 v/v)[9] | Low |
| Complexity | Moderate | Moderate | Low | Moderate to High |
| Throughput | Low to Moderate | Low to Moderate | High | High |
| Advantages | Well-established, versatile for many lipid classes.[6] | Good phase separation.[6] | More user-friendly, less toxic solvent volume, economical.[9] | High selectivity, improved sensitivity, good for complex matrices.[6] |
| Disadvantages | Requires large solvent volumes, uses toxic chloroform. | Requires large solvent volumes, uses toxic chloroform. | May have different recovery efficiencies for highly non-polar lipids. | Higher cost, requires method development. |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Preventing Degradation
This protocol is optimized to minimize enzymatic and chemical degradation of this compound from biological tissue.
Materials:
-
Tissue sample (max 100 mg)
-
HPLC-grade Chloroform and Methanol
-
0.9% NaCl solution (pre-chilled to 4°C)
-
Glass homogenizer and tubes
-
Centrifuge capable of 2000 x g and 4°C
Procedure:
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled glass homogenizer. Immediately add 2 mL of a cold (4°C) 2:1 chloroform:methanol solvent mixture. Homogenize thoroughly on ice until no visible tissue fragments remain. This step rapidly denatures degradative enzymes.
-
Incubation: Transfer the homogenate to a glass tube. Seal the tube and agitate gently on a shaker for 1 hour at room temperature.[3]
-
Phase Separation: Add 0.4 mL of cold 0.9% NaCl solution to the tube.[7] Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous (upper) and organic (lower) phases.[7]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Storage: Reconstitute the dried lipid film in a known volume of an appropriate solvent (e.g., 2:1 chloroform:methanol) for analysis. Store at -20°C or -80°C under an inert atmosphere.
Protocol 2: Analysis by LC-MS/MS
Mass spectrometry (MS) is a powerful technique for the specific and sensitive quantification of sphingolipids.[6][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Procedure:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile/isopropanol to separate the target analyte from other lipids.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This compound will typically be detected as a protonated molecule [M+H]⁺.
-
Detection (MS/MS): Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion [M+H]⁺ is selected and fragmented. A characteristic product ion, such as the phosphocholine head group fragment (m/z 184.1), is monitored for high specificity.
Visualizations
Degradation and Analysis Pathway
Caption: Key degradation pathways and the principle of LC-MS/MS analysis.
Recommended Extraction Workflow
Caption: Workflow highlighting critical steps to prevent degradation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low experimental yield.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sphingosylphosphorylcholine = 98 , powder 1670-26-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sphingolipid Analysis
Welcome to the technical support center for sphingolipid analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experimental workflows.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your sphingolipid analysis experiments.
Issue 1: Unusually High Signal Intensity for a Single or a Few Lipid Species
Q: My mass spectrometry results show an overwhelmingly high signal for a specific lipid, masking other analytes. What could be the cause and how can I fix it?
A: This is a common issue often caused by contamination from external sources that are structurally similar to or isobaric with endogenous sphingolipids. The primary culprits are often plasticizers and polymers leached from lab consumables.
Potential Causes and Solutions:
-
Phthalate and Polymer Contamination: Plastic labware, such as microcentrifuge tubes, pipette tips, and solvent bottle caps, are major sources of contaminants like phthalates (e.g., dibutyl phthalate) and polyethylene glycol (PEG).[1][2] These compounds can ionize efficiently and suppress the signal of your target analytes.[3]
-
Solution:
-
Use High-Quality Labware: Whenever possible, use glassware or polypropylene tubes from manufacturers that certify their products as free of interfering extractables.[1]
-
Solvent Pre-Rinsing: Pre-rinse all plasticware with your extraction solvent to remove surface contaminants before use.
-
Solvent Purity: Use high-purity, LC-MS grade solvents, as lower-grade solvents can be a significant source of phthalate contamination.[4]
-
Procedural Blanks: Always run procedural blanks (a sample with no biological material that undergoes the entire extraction and analysis process) to identify contaminant peaks originating from your workflow.[2]
-
-
-
Keratin Contamination: Keratin, a protein from skin, hair, and dust, can contaminate samples and interfere with analysis, especially in targeted proteomics and some lipidomics applications where protein-lipid interactions are studied.[5]
-
Solution:
-
Clean Workspace: Work in a laminar flow hood and regularly wipe down surfaces with ethanol or methanol.
-
Appropriate PPE: Always wear nitrile gloves (latex gloves can be a source of contaminants) and a clean lab coat. Tie back long hair.
-
Proper Sample Handling: Keep samples covered whenever possible and use fresh, clean pipette tips for each sample.
-
-
Issue 2: Poor Reproducibility Between Replicates
Q: I am observing significant variation in sphingolipid profiles between my technical or biological replicates. What are the likely sources of this inconsistency?
A: Poor reproducibility can stem from inconsistent sample handling, extraction inefficiencies, or variable levels of contamination across samples.
Potential Causes and Solutions:
-
Inconsistent Contamination: If your lab environment or consumables are a source of contamination, the amount introduced into each sample may vary, leading to inconsistent results.
-
Solution: Implement the contamination control measures described in Issue 1 consistently for all samples.
-
-
Variable Extraction Efficiency: The recovery of sphingolipids can be influenced by minor variations in the extraction procedure.
-
Solution:
-
Standardize Protocol: Ensure that all steps of your extraction protocol, including solvent volumes, mixing times, and centrifugation speeds, are performed identically for every sample.
-
Internal Standards: Use a cocktail of internal standards representing different sphingolipid classes. Add the internal standards at the very beginning of the sample preparation process to account for variability in extraction efficiency.
-
-
-
Sample Matrix Effects: The overall composition of your sample can affect the ionization of target analytes, a phenomenon known as ion suppression or enhancement.[3][6]
-
Solution:
-
Sample Dilution: Analyze a dilution series of your sample extract to determine if matrix effects are concentration-dependent.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate sphingolipids from the bulk of other lipid classes, such as phospholipids, which are known to cause significant ion suppression.
-
-
Frequently Asked Questions (FAQs)
This section answers common questions related to contamination in sphingolipid analysis.
Q1: What are the most common contaminants I should be aware of in sphingolipid analysis?
A1: The most prevalent contaminants include:
-
Plasticizers (Phthalates): Such as Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), which are ubiquitous in plastic lab materials.[2]
-
Polymers: Including polyethylene glycol (PEG) from detergents and polypropylene glycol from various plastics.
-
Keratins: Proteins from human skin, hair, and dust.[5]
-
Solvent Adducts and Impurities: Alkylated amines and other impurities in LC-MS grade solvents can form adducts with lipids.[4]
-
Siloxanes: These originate from silicone-containing materials, such as vial septa and tubing.
Q2: Can my choice of extraction solvent introduce contamination?
A2: Yes, the purity of your solvents is critical. Lower-grade solvents can contain significant amounts of phthalates and other organic contaminants.[4] Always use high-purity, LC-MS grade solvents from reputable suppliers. It is also good practice to test new batches of solvents by running a solvent blank to ensure they are free from interfering peaks.
Q3: How can I differentiate between an endogenous sphingolipid and a contaminant in my mass spectrometry data?
A3: Differentiating can be challenging, but here are some strategies:
-
Analyze Procedural Blanks: Any peak that is present in your procedural blank at a significant intensity is likely a contaminant.
-
Check Common Contaminant Databases: There are publicly available databases of common laboratory contaminants and their m/z values.
-
Isotopic Pattern: Check the isotopic pattern of the peak of interest. Contaminants may have distinct isotopic distributions compared to endogenous lipids.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest. Endogenous sphingolipids will typically produce characteristic fragment ions corresponding to the sphingoid base and fatty acyl chain. Many contaminants will not show a logical fragmentation pattern.
Q4: Are there any sample preparation techniques that can help remove contaminants?
A4: Yes, in addition to preventative measures, certain sample preparation steps can help:
-
Solid-Phase Extraction (SPE): SPE can be used to fractionate lipids and remove interfering substances. A well-chosen SPE sorbent can retain your sphingolipids of interest while allowing contaminants to be washed away.
-
Liquid-Liquid Extraction (LLE): While a primary method for lipid extraction, optimizing the solvent system in LLE can help to partition some contaminants away from your lipid fraction.
-
Alkaline Methanolysis: This technique can be used to degrade glycerophospholipids, a major class of interfering lipids, while leaving the amide-linked fatty acids of sphingolipids intact.
Data Presentation: Common Contaminants in Sphingolipid Analysis
The following table summarizes common contaminants, their sources, and their observed m/z values in positive ion mode ESI-MS.
| Contaminant Class | Common Examples | Potential Sources | Observed m/z ([M+H]⁺, [M+Na]⁺, etc.) |
| Phthalates | Dibutyl phthalate (DBP) | Plastic tubing, vials, pipette tips, bottle caps | 279.1596 ([M+H]⁺) |
| Di(2-ethylhexyl) phthalate (DEHP) | Plastic labware, PVC gloves | 391.2843 ([M+H]⁺) | |
| Polymers | Polyethylene glycol (PEG) | Detergents, cosmetics, plastic additives | Series of peaks with 44.0262 Da spacing |
| Polydimethylsiloxane (PDMS) | Vial septa, silicone tubing, grease | Series of peaks with 74.0188 Da spacing | |
| Slip Agents | Erucamide | Polypropylene tubes | 338.3418 ([M+H]⁺) |
| Oleamide | Plasticware | 282.2795 ([M+H]⁺) | |
| Other | Triphenyl phosphate (TPP) | Plasticizer, flame retardant | 327.0675 ([M+H]⁺) |
| Butylated hydroxytoluene (BHT) | Antioxidant in plastics and solvents | 221.1900 ([M+H]⁺) |
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Lipid Extraction
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Chloroform (CHCl₃), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Ultrapure water
-
Glass test tubes with Teflon-lined caps
-
Glass Pasteur pipettes
-
Centrifuge
Procedure:
-
To 1 mL of aqueous sample (e.g., cell homogenate or plasma) in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and lipid extraction into a single phase.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of ultrapure water and vortex for another minute. This will induce phase separation.
-
Centrifuge the sample at 1000 x g for 10 minutes at room temperature. Two distinct phases will be visible: an upper aqueous phase (methanolic) and a lower organic phase (chloroformic), separated by a protein disk.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).
Protocol 2: Solid-Phase Extraction (SPE) for Sphingolipid Class Fractionation
This protocol allows for the separation of sphingolipids into different classes, which can help to reduce sample complexity and matrix effects.[7]
Materials:
-
Aminopropyl-bonded silica SPE cartridges
-
SPE vacuum manifold
-
Solvents: Chloroform, isopropanol, methanol, diethyl ether, acetic acid (all LC-MS grade)
-
Glass collection tubes
Procedure:
-
Column Conditioning: Condition the aminopropyl SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of chloroform, and 2 mL of diethyl ether through the column. Do not let the column run dry.
-
Sample Loading: Dissolve the dried lipid extract (from a primary extraction like Bligh & Dyer) in 200 µL of chloroform and load it onto the conditioned SPE column.
-
Elution of Neutral Lipids: Elute neutral lipids (e.g., cholesterol esters, triglycerides) with 5 mL of diethyl ether. Collect this fraction if desired, but it is typically discarded for sphingolipid analysis.
-
Elution of Ceramides: Elute the ceramide fraction with 5 mL of a 98:2 (v/v) mixture of chloroform:methanol. Collect this fraction in a clean glass tube.
-
Elution of Neutral Glycosphingolipids: Elute neutral glycosphingolipids (e.g., glucosylceramide, lactosylceramide) with 5 mL of a 1:1 (v/v) mixture of acetone:methanol. Collect this fraction.
-
Elution of Sphingomyelin and Acidic Lipids: Elute sphingomyelin and other more polar lipids with 5 mL of methanol containing 0.1% acetic acid.
-
Dry the collected fractions under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
Visualizations
Sphingolipid Signaling Pathways
Experimental Workflow for LC-MS/MS Sphingolipid Analysis
Troubleshooting Logic for Contamination Issues
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cigs.unimo.it [cigs.unimo.it]
- 3. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter regarding the stability of your this compound standards.
Q1: My analytical results show a lower concentration of the standard than expected. What could be the cause?
A1: A lower than expected concentration can be due to several factors related to the degradation of the standard. The primary causes are hydrolysis, photodegradation, or thermal stress. Hydrolysis can occur at the phosphocholine headgroup or the N-acyl chain, especially at non-neutral pH. Exposure to light, particularly UV, and elevated temperatures can also accelerate degradation.
To troubleshoot, consider the following:
-
Storage Conditions: Verify that the standard has been stored at the recommended temperature, typically -20°C or lower, and protected from light.
-
Solvent Purity and pH: Ensure the solvent used to dissolve the standard is of high purity and has a neutral pH. Acidic or basic conditions can catalyze hydrolysis.
-
Handling Procedures: Minimize the time the standard is at room temperature or exposed to light during sample preparation.
Q2: I am observing unexpected peaks in my chromatogram when analyzing the standard. What are these?
A2: Unexpected peaks are likely degradation products. The two main degradation pathways for this compound are:
-
Hydrolysis of the phosphocholine headgroup: This results in the formation of N-Nervonoyl-D-erythro-sphingosine (Ceramide).
-
Hydrolysis of the N-acyl (nervonoyl) chain: This leads to the formation of D-erythro-sphingosylphosphorylcholine (Lyso-sphingomyelin).
The presence of peaks corresponding to the mass-to-charge ratio (m/z) of these compounds can confirm degradation.
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow to identify the cause of unexpected peaks during analysis.
Q3: How can I prevent the degradation of my this compound standard?
A3: To ensure the stability of your standard, adhere to the following best practices:
-
Storage: Store the lyophilized powder at -20°C or below, protected from light. Once reconstituted in a solvent, store at -80°C for long-term use or -20°C for short-term use (up to one month).
-
Solvent Selection: Use high-purity, neutral pH solvents such as methanol, ethanol, or chloroform/methanol mixtures. Avoid acidic or basic conditions.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Minimize exposure to light by using amber vials and working in a subdued light environment.
-
Prepare working solutions fresh and use them promptly.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use.
-
-
Inert Atmosphere: For long-term storage of the solid, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Quantitative Data on Stability
While specific degradation kinetics for this compound are not extensively published, the stability of structurally similar sphingomyelins provides valuable insights. The following tables summarize expected stability under various conditions.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Light Protection | Expected Stability |
| Lyophilized Powder | -20°C | Required | >1 year[1][2] |
| In Solvent | -80°C | Required | Up to 6 months |
| In Solvent | -20°C | Required | Up to 1 month |
Table 2: Influence of pH on Sphingomyelin Stability (Aqueous Environment)
| pH Range | Stability | Primary Degradation Pathway |
| 2-4 | Low | Acid-catalyzed hydrolysis of the phosphocholine headgroup |
| 4-6 | Moderate | Slower hydrolysis |
| 6-8 | High | Optimal stability range |
| 8-10 | Moderate | Base-catalyzed hydrolysis of the N-acyl chain |
| >10 | Low | Rapid base-catalyzed hydrolysis |
Experimental Protocols
To assess the stability of your this compound standard, a forced degradation study can be performed. This involves subjecting the standard to various stress conditions and analyzing the degradation products by a stability-indicating method, such as LC-MS/MS.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the standard in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 and 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., xenon lamp providing ICH Q1B compliant conditions) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Preparation for Analysis: After the specified stress period, dilute the samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the stressed samples and a non-stressed control sample using a validated stability-indicating LC-MS/MS method (see Protocol 2).
Forced Degradation Experimental Workflow
Caption: A workflow diagram illustrating the steps of a forced degradation study.
Protocol 2: Stability-Indicating LC-MS/MS Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole or targeted MS/MS for a high-resolution instrument.
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion (e.g., the phosphocholine headgroup at m/z 184.1).
-
N-Nervonoyl-D-erythro-sphingosine (Ceramide): Monitor the transition of its [M+H]⁺ to a characteristic fragment.
-
D-erythro-sphingosylphosphorylcholine (Lyso-sphingomyelin): Monitor the transition of its [M+H]⁺ to the phosphocholine headgroup (m/z 184.1).
-
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analyte.
Sphingolipid Degradation Pathway
Caption: A diagram showing the main hydrolytic degradation pathways.
By following these guidelines and protocols, researchers can better understand and mitigate the stability issues associated with this compound standards, leading to more accurate and reproducible experimental results.
References
Validation & Comparative
The Emerging Role of Sphingolipids in Neurodegeneration: A Comparative Analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and Established Biomarkers
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount in the fight against neurodegenerative diseases. While established protein-based biomarkers have paved the way for advancements in diagnostics and clinical trials, the lipidome, particularly sphingolipids like N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, is emerging as a promising frontier for novel biomarker discovery.
This guide provides a comparative analysis of this compound and other sphingolipids against the current gold-standard biomarkers for Alzheimer's Disease (AD) and Parkinson's Disease (PD)—amyloid-beta 42 (Aβ42), phosphorylated tau (p-tau), and alpha-synuclein (α-synuclein). We delve into the experimental data, analytical methodologies, and the underlying biological rationale for their use as biomarkers.
Performance Comparison: Sphingolipids vs. Protein Biomarkers
The validation of a biomarker hinges on its analytical performance, particularly its sensitivity and specificity in distinguishing diseased individuals from healthy controls. While extensive data exists for established protein biomarkers, research into sphingolipids is rapidly evolving. The following tables summarize the available quantitative data for these biomarker classes.
| Biomarker | Disease | Matrix | Key Findings | Reference |
| Established Protein Biomarkers | ||||
| Amyloid-Beta 42 (Aβ42) | Alzheimer's Disease | CSF | Decreased levels in AD patients due to aggregation in the brain. The Aβ42/Aβ40 ratio improves diagnostic accuracy. | [1] |
| Phosphorylated Tau (p-tau181) | Alzheimer's Disease | CSF, Plasma | Increased levels in AD CSF and plasma, correlating with the formation of neurofibrillary tangles. | [2][3] |
| Total Tau (t-tau) | General Neurodegeneration | CSF | Increased levels indicate neuronal injury but are not specific to AD. | [1] |
| Alpha-Synuclein (α-synuclein) | Parkinson's Disease, Lewy Body Dementia | CSF | Lower levels of total α-synuclein in the CSF of PD patients are consistently reported, though with some variability. The ratio of oligomeric to total α-synuclein may offer improved diagnostic utility. | [4][5] |
| Sphingolipid Biomarkers | ||||
| This compound (and other Sphingomyelins) | Alzheimer's Disease, General Neurodegeneration | CSF | Associations with AD have been inconsistent. However, levels of several sphingomyelin species show significant positive associations with biomarkers of general neurodegeneration and neuroinflammation, such as neurofilament light and YKL-40, suggesting they may not be AD-specific. | [6][7] |
| Ceramides (e.g., C16:0, C18:0, C22:0, C24:1) | Parkinson's Disease with Cognitive Impairment | Plasma | Levels of several ceramide species were found to be higher in PD patients with cognitive impairment compared to those without. | [8] |
| C18 Ceramide | Alzheimer's Disease | CSF | Levels of C18 ceramide were significantly higher in individuals with a CSF profile indicative of AD (based on T-tau/Aβ42 ratio). | [9] |
| Biomarker | Disease | Matrix | Sensitivity | Specificity | Reference |
| Diagnostic Accuracy of Established Protein Biomarkers | |||||
| Aβ1–42/P-tau ratio | Alzheimer's Disease | CSF | 87.5% | 78% | [1] |
| p-tau217 | Alzheimer's Disease | CSF | 95% | 94% | [10] |
| Total α-synuclein | Parkinson's Disease vs. Controls | CSF | 78-88% | 40-57% | [5] |
| Diagnostic Accuracy of Sphingolipid Biomarkers | |||||
| Ceramide Panel (Cer 18:0/Cer 24:0 and Cer 24:1/Cer 24:0) | Parkinson's Disease with Cognitive Dysfunction vs. Normal Cognition | Plasma | Not specified | Not specified, but noted to have "notable diagnostic accuracy" | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and analytical procedures involved, the following diagrams have been generated.
Caption: Simplified overview of sphingolipid metabolism and its implication in neurodegenerative diseases.
Caption: General workflow for biomarker validation, from patient samples to statistical analysis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biomarker data across different studies. Below are representative methodologies for the analysis of sphingolipids and established protein biomarkers.
Quantification of this compound and other Sphingolipids by LC-MS/MS
This protocol provides a general framework for the targeted quantification of sphingolipids in cerebrospinal fluid (CSF).
1. Sample Preparation:
- Thaw CSF samples on ice.
- To 50 µL of CSF, add an internal standard mixture containing deuterated analogs of the sphingolipids of interest (e.g., C16:0-d31-sphingomyelin).
- Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
- Vortex the mixture vigorously and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol (5:2, v/v) with 0.1% formic acid (B).
- The gradient can be programmed as follows: 0-2 min, 30% B; 2-15 min, linear gradient to 100% B; 15-20 min, hold at 100% B; 20-25 min, return to 30% B and equilibrate.
- Mass Spectrometry (MS):
- Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-to-product ion transitions for each sphingolipid species and their corresponding internal standards need to be optimized. For sphingomyelins, a common transition is the neutral loss of the phosphocholine head group (m/z 184.1).
3. Data Analysis:
- Integrate the peak areas for each sphingolipid and its corresponding internal standard.
- Calculate the concentration of each analyte using a calibration curve generated with known concentrations of authentic standards.
Quantification of p-tau181 in CSF by ELISA
This protocol outlines the key steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for p-tau181.[2]
1. Plate Preparation:
- Use a 96-well microplate pre-coated with a capture antibody specific for the C-terminal end of the tau protein.
2. Assay Procedure:
- Add 100 µL of standards, controls, and CSF samples to the appropriate wells.
- Incubate for 2 hours at room temperature.
- Wash the plate four times with wash buffer.
- Add 100 µL of a detection antibody, a biotinylated monoclonal antibody specific for phosphorylated tau at threonine 181.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with wash buffer.
- Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with wash buffer.
- Add 100 µL of a substrate solution (e.g., TMB).
- Incubate in the dark for 30 minutes at room temperature.
- Add 50 µL of stop solution.
3. Data Analysis:
- Measure the optical density at 450 nm using a microplate reader.
- Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
- Determine the concentration of p-tau181 in the samples by interpolating their mean absorbance values from the standard curve.
Conclusion and Future Directions
The validation of this compound and other sphingolipids as biomarkers for neurodegenerative diseases is a rapidly advancing field. While they may not yet possess the diagnostic specificity of established protein markers for diseases like Alzheimer's, their association with general neurodegenerative and neuroinflammatory processes holds significant promise.[6][7] Alterations in plasma ceramide levels in Parkinson's disease patients with cognitive decline highlight their potential as prognostic indicators.[8]
Future research should focus on large-scale, longitudinal studies to establish the sensitivity and specificity of a panel of sphingolipid biomarkers for the early diagnosis and prognosis of various neurodegenerative diseases. Head-to-head comparisons with established biomarkers in the same patient cohorts are crucial for determining their clinical utility. Furthermore, the standardization of analytical methods, particularly for LC-MS/MS-based lipidomics, is essential for ensuring the reproducibility and comparability of data across different laboratories. The continued exploration of the lipidome will undoubtedly unveil novel insights into the complex pathophysiology of neurodegeneration and provide a new arsenal of tools for clinicians and researchers.
References
- 1. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intimakmur.co.id [intimakmur.co.id]
- 3. neurology.org [neurology.org]
- 4. Cerebrospinal Fluid Biomarkers in Parkinson’s Disease: A Critical Overview of the Literature and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cerebrospinal fluid sphingomyelins in Alzheimer’s disease, neurodegeneration, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrospinal Fluid Sphingomyelins in Alzheimer's Disease, Neurodegeneration, and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cerebrospinal Fluid C18 Ceramide Associates with Markers of Alzheimer’s Disease and Inflammation at the Pre- and Early Stages of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the diagnostic efficacy of core biomarkers in cerebrospinal fluid for Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and Other Sphingomyelins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM) with other common sphingomyelins, focusing on their structural differences, biophysical properties, and roles in cellular processes. The information is supported by experimental data to aid in the selection of appropriate molecules for research and therapeutic development.
Introduction to Sphingomyelins
Sphingomyelins are a class of sphingolipids found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[1] Their core structure consists of a ceramide backbone (composed of a sphingosine and a fatty acid) and a phosphocholine headgroup.[1][2] Sphingomyelins are key players in membrane structure, forming lipid rafts with cholesterol that serve as platforms for signal transduction.[2][3][4] They are also precursors for bioactive signaling molecules like ceramide and sphingosine-1-phosphate, which are involved in cell growth, differentiation, and apoptosis.[1][2][5] The length and saturation of the N-acyl chain significantly influence the biophysical properties and biological functions of sphingomyelins.[6]
This compound is a specific type of sphingomyelin that contains nervonic acid (a 24-carbon monounsaturated fatty acid) as its N-acyl chain.[7][8] This very-long-chain fatty acid is particularly enriched in the nervous system and is crucial for myelin sheath integrity.[7][9]
Structural and Biophysical Comparison
The defining feature that distinguishes this compound from other sphingomyelins is its long, monounsaturated N-acyl chain. This structural difference has profound effects on its physical behavior in membranes compared to sphingomyelins with shorter and/or saturated acyl chains, such as N-Palmitoyl-SM (C16:0), N-Stearoyl-SM (C18:0), and N-Lignoceroyl-SM (C24:0).
Data Summary of Biophysical Properties
| Property | N-Nervonoyl-SM (C24:1) | N-Palmitoyl-SM (C16:0) | N-Stearoyl-SM (C18:0) | N-Lignoceroyl-SM (C24:0) |
| N-Acyl Chain | 24 carbons, 1 double bond | 16 carbons, saturated | 18 carbons, saturated | 24 carbons, saturated |
| Main Transition Temperature (Tm) | ~20°C lower than 24:0 SM | 41°C[10][11] | Not explicitly found | 47.5°C[12] |
| Area per Lipid | Larger than saturated counterparts | ~45 Ų (gel phase)[4][13] | Not explicitly found | Smaller than C16:0 SM |
| Bilayer Thickness | Thinner than 24:0 SM | Thinner than longer chain SMs | Not explicitly found | Increases with chain length |
| Interaction with Cholesterol | Prevents lateral phase separation[5][14] | Promotes formation of liquid-ordered (Lo) domains[10][11] | Promotes Lo domain formation | Promotes Lo domain formation[5][14] |
| Molecular Packing | Decreased due to the double bond[5][14] | Tightly packed | Tightly packed | Tightly packed |
Impact on Membrane Organization and Signaling
The unique properties of this compound significantly impact membrane organization. While saturated sphingomyelins like N-Palmitoyl-SM and N-Lignoceroyl-SM readily form distinct liquid-ordered (Lo) domains in the presence of cholesterol, N-Nervonoyl-SM tends to create more homogenous membranes.[5][14] The presence of the cis-double bond in the nervonic acid chain introduces a kink, disrupting the tight packing with cholesterol and other lipids. This prevents the lateral segregation into distinct phases that is characteristic of saturated sphingomyelins.[5][14]
This has important implications for cellular signaling. The formation of lipid rafts is a critical mechanism for concentrating signaling molecules. The ability of saturated sphingomyelins to form these domains is central to their role in signal transduction. In contrast, the fluidizing effect of N-Nervonoyl-SM may serve to modulate the formation and stability of these signaling platforms, potentially creating a more dynamic signaling environment.
The metabolism of sphingomyelins by sphingomyelinases to produce ceramide is a key step in many signaling cascades.[15][16] The susceptibility of different sphingomyelin species to these enzymes can vary depending on the N-acyl chain, which in turn would affect the downstream signaling events.
Below is a diagram illustrating the general sphingomyelin signaling pathway.
Caption: General Sphingomyelin Signaling Pathway.
Experimental Protocols
Preparation of Giant Unilamellar Vesicles (GUVs) for Fluorescence Microscopy
This protocol is adapted from methods used to study lipid domain formation.[8][17][18]
Materials:
-
Lipids (e.g., N-Nervonoyl-SM, N-Palmitoyl-SM, DOPC, Cholesterol) dissolved in chloroform.
-
Fluorescent lipid dye (e.g., Lissamine rhodamine B-DOPE).
-
Indium tin oxide (ITO) coated glass slides.
-
Swelling buffer (e.g., sucrose solution).
-
Observation buffer (e.g., glucose solution of the same osmolarity).
-
Heating block.
Procedure:
-
Prepare a lipid mixture in chloroform with the desired molar ratios. Include a small amount (e.g., 0.5 mol%) of a fluorescent dye.
-
Deposit a small volume (e.g., 10 µL) of the lipid solution onto the conductive side of an ITO slide and spread it evenly.
-
Evaporate the chloroform under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.
-
Assemble a chamber using the ITO slide with the lipid film and another ITO slide, separated by a silicone spacer.
-
Fill the chamber with the swelling buffer preheated to a temperature above the highest transition temperature of the lipids in the mixture.
-
Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours while maintaining the temperature.
-
Slowly cool the chamber to room temperature.
-
Harvest the GUVs and transfer them to an observation chamber containing the observation buffer.
-
Image the GUVs using a fluorescence microscope to observe the distribution of the fluorescent probe, which indicates the presence or absence of phase separation.
Caption: Workflow for GUV Preparation and Imaging.
Sphingomyelinase Activity Assay
This protocol outlines a general method for measuring sphingomyelinase activity using a colorimetric or fluorometric assay kit.[19][20][21][22]
Materials:
-
Sphingomyelinase assay kit (containing substrate, enzyme, and detection reagents).
-
96-well microplate.
-
Microplate reader (absorbance or fluorescence).
-
Samples containing sphingomyelinase activity.
Procedure:
-
Prepare sphingomyelinase standards and samples in the assay buffer.
-
Add the sphingomyelin substrate to each well of the 96-well plate.
-
Add the standards and samples to the appropriate wells.
-
Incubate the plate at 37°C for the time specified in the kit instructions to allow the enzymatic reaction to proceed.
-
Add the detection reagent mixture, which will react with the product of the sphingomyelinase reaction (e.g., phosphocholine) to generate a colored or fluorescent product.
-
Incubate at room temperature, protected from light, for the recommended duration.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculate the sphingomyelinase activity in the samples based on the standard curve.
Analysis of Sphingomyelin Species by Mass Spectrometry
This is a general workflow for the analysis of sphingomyelin molecular species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][23][24][25][26][27]
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a method such as Folch or Bligh-Dyer extraction.
-
Chromatographic Separation: Separate the different lipid classes using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).
-
Mass Spectrometry Analysis:
-
Ionize the eluted lipids using electrospray ionization (ESI).
-
Perform tandem mass spectrometry (MS/MS) to fragment the parent ions of the sphingomyelin species.
-
Identify the different sphingomyelin species based on their specific precursor and product ions. For example, the phosphocholine headgroup gives a characteristic fragment at m/z 184.
-
Quantify the different species by comparing their peak areas to those of internal standards.
-
Caption: Mass Spectrometry Workflow for Sphingomyelin Analysis.
Conclusion
This compound exhibits distinct biophysical properties compared to sphingomyelins with shorter, saturated N-acyl chains. Its long, unsaturated nervonic acid chain leads to a lower transition temperature, reduced molecular packing, and a tendency to form more homogeneous membranes with cholesterol. These characteristics are particularly relevant in the nervous system, where N-Nervonoyl-SM is a key component of the myelin sheath. For researchers investigating membrane dynamics, lipid raft formation, and signaling in neuronal and other tissues, understanding the unique properties of N-Nervonoyl-SM is crucial for designing experiments and interpreting results. The choice of sphingomyelin species can significantly impact the outcome of in vitro and in vivo studies, and this guide provides a foundational understanding to inform these decisions.
References
- 1. Influence of chain length and unsaturation on sphingomyelin bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
- 4. Phase behavior of palmitoyl and egg sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biophysj.org [biophysj.org]
- 6. The many faces (and phases) of ceramide and sphingomyelin I – single lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. abcam.com [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 26. lipidmaps.org [lipidmaps.org]
- 27. Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biophysical Properties of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and N-palmitoyl-sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biophysical properties of two common sphingomyelin species: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 SM) and N-palmitoyl-sphingomyelin (C16:0 SM). Understanding the distinct characteristics of these lipids is crucial for research into membrane structure, lipid-protein interactions, and the development of lipid-based drug delivery systems.
Structural Differences
N-palmitoyl-sphingomyelin possesses a saturated 16-carbon acyl chain, while this compound features a longer, monounsaturated 24-carbon acyl chain with a cis double bond.[1][2] This fundamental structural variance in the hydrophobic acyl chain significantly influences their biophysical behavior within a lipid bilayer.
Caption: Molecular Structures of C16:0 SM and C24:1 SM.
Comparative Biophysical Data
The following table summarizes the key quantitative differences in the biophysical properties of C24:1 SM and C16:0 SM.
| Biophysical Property | N-palmitoyl-sphingomyelin (C16:0 SM) | This compound (C24:1 SM) | Key Differences & Implications |
| Acyl Chain | 16 carbons, saturated (16:0) | 24 carbons, monounsaturated (24:1, cis-Δ15) | The longer and unsaturated chain of C24:1 SM leads to significant differences in packing and fluidity.[1][2] |
| Phase Transition Temperature (Tm) | ~41°C[3][4][5] | ~34.5°C[6] | The presence of the cis double bond in C24:1 SM introduces a kink in the acyl chain, disrupting packing and lowering the energy required for the transition from a gel to a liquid-crystalline phase. |
| Molecular Packing | Tightly packed[1][7] | Less tightly packed[2][8] | The saturated acyl chain of C16:0 SM allows for closer intermolecular interactions and a more ordered, condensed membrane state. The kink in the C24:1 SM chain hinders this tight packing.[1][2][8] |
| Bilayer Thickness | Thinner bilayers | Thicker bilayers[1][9] | The longer acyl chain of C24:1 SM directly contributes to an increased thickness of the lipid bilayer.[1][9] |
| Domain Formation | Promotes phase segregation and formation of liquid-ordered (Lo) domains, especially with cholesterol.[8][10] | Prevents lateral heterogeneity and phase segregation in mixtures with cholesterol and other phospholipids.[2][8] | C16:0 SM is a key component of lipid rafts, contributing to membrane compartmentalization. In contrast, C24:1 SM tends to form more homogeneous mixtures, potentially influencing membrane protein function and signaling in a different manner.[2][8][10] |
| Intermolecular Hydrogen Bonding | Stronger intermolecular H-bonding network at the interface.[2] | Diminished intermolecular H-bonding due to the cis double bond.[2] | The enhanced hydrogen bonding capability of C16:0 SM contributes to its tighter packing and stability.[2][7] |
Experimental Methodologies
The biophysical data presented above are typically determined using a variety of specialized techniques. Below are brief overviews of the common experimental protocols.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in lipids.
Caption: DSC Experimental Workflow.
Protocol Outline:
-
Sample Preparation: A known amount of the lipid is hydrated in a buffer solution to form multilamellar vesicles.
-
Sample Loading: The lipid suspension is hermetically sealed into an aluminum pan. An identical pan containing only the buffer is used as a reference.
-
Thermal Analysis: The sample and reference pans are heated at a controlled rate.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) shows an endothermic peak at the phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition.[3][4]
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography and nanomechanical properties of lipid bilayers.
Protocol Outline:
-
Substrate Preparation: A smooth substrate, such as mica, is prepared.
-
Bilayer Formation: A supported lipid bilayer is formed on the substrate, typically by vesicle fusion.
-
Imaging: The AFM tip scans across the surface of the bilayer. The deflection of the cantilever is used to generate a topographical image.
-
Force Spectroscopy: By pressing the tip into the bilayer and then retracting it, force-distance curves can be generated to measure the mechanical properties, such as bilayer stiffness and puncture force.[8]
X-ray Diffraction
X-ray diffraction is used to determine the structure of lipid bilayers, including their thickness and the packing of the acyl chains.
Protocol Outline:
-
Sample Preparation: Hydrated lipid multilayers are prepared on a solid support.
-
Diffraction Measurement: The sample is exposed to a beam of X-rays. The diffraction pattern of the scattered X-rays is recorded.
-
Data Analysis: The positions and intensities of the diffraction peaks provide information about the repeating structures within the lipid assembly. For example, the lamellar repeat distance gives the bilayer thickness, and wide-angle reflections provide information on the lateral packing of the acyl chains.[3][4][11]
Signaling and Logical Relationships
The structural differences between C16:0 SM and C24:1 SM lead to distinct roles in membrane organization and, consequently, cellular signaling.
Caption: Influence on Membrane Organization and Signaling.
References
- 1. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of sphingomyelin acyl chain (16:0 vs 24:1) on the interfacial properties of Langmuir monolayers: A PM-IRRAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reorientation of interfacial water molecules during melting of brain sphingomyelin is associated with the phase transition of its C24:1 sphingomyelin lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of chain length and unsaturation on sphingomyelin bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingomyelin Acyl Chains Influence the Formation of Sphingomyelin- and Cholesterol-Enriched Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Lipid Landscape of Healthy vs. Diseased Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
The brain, an organ of immense complexity, is uniquely enriched in lipids, which constitute approximately 50% of its dry weight. These molecules are not merely structural components of cell membranes; they are critical players in a vast array of neurological processes, including signal transduction, energy metabolism, and inflammation. Growing evidence implicates dysregulation of lipid metabolism in the pathogenesis of several neurodegenerative diseases. This guide provides a comparative overview of lipidomic changes observed in Alzheimer's disease, Parkinson's disease, and Huntington's disease, supported by experimental data and detailed methodologies to aid researchers in navigating this intricate field.
Quantitative Lipidomics Data: A Comparative Analysis
The following tables summarize significant lipid alterations reported in post-mortem brain tissue from patients with Alzheimer's Disease and Parkinson's Disease compared to healthy controls. These changes highlight disease-specific disruptions in lipid homeostasis.
Table 1: Key Lipid Alterations in Alzheimer's Disease Brain Tissue
| Lipid Class/Species | Brain Region | Fold Change (AD vs. Control) | Reference |
| Diacylglycerol (DAG) | Prefrontal Cortex | ~1.8-fold increase | [1] |
| DAG (38:4) | Prefrontal Cortex | ~2.1-fold increase | [1] |
| Cholesterol Esters (CE) | Entorhinal Cortex | ~1.7-fold increase | [1] |
| Ganglioside GM3 | Entorhinal Cortex | Significantly enriched | [1] |
| Sphingomyelin (SM) | Entorhinal Cortex | Significantly enriched | [1] |
| Phosphatidylcholine (PC) | - | Increased in some studies | [2] |
| Ceramides (Cer) | - | Increased in early AD stages | |
| Lysophosphatidylcholines (LPC) | Prefrontal Cortex | ~19% decrease | [1] |
Table 2: Key Lipid Alterations in Parkinson's Disease Brain Tissue
| Lipid Class/Species | Brain Region | Fold Change/Trend (PD vs. Control) | Reference |
| Glycosphingolipids | Subcortical Regions | Reduced | |
| Glycosphingolipids | Cortical Regions | Elevated | |
| Very Long Chain Ceramides | Putamen (mid-stage) | Decreased | |
| Plasmalogen PE | Putamen (mid-stage) | Decreased | |
| Lysophosphatidylcholine (LPC) | Multiple Regions | Progressive increase | |
| Triacylglycerols (TAGs) | Primary Motor Cortex | Significantly increased | [3] |
| Sphingolipids | Visual Cortex | Overall increase | [4] |
| Phosphatidylethanolamine (PE) | Visual Cortex | Decreased | [4] |
| Phosphatidylserine (PS) | Visual Cortex | Increased | [4] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible lipidomics research. Below are methodologies for lipid extraction and analysis commonly cited in brain tissue studies.
Protocol 1: Folch Method for Brain Tissue Lipid Extraction
This method is a widely used protocol for the efficient extraction of total lipids from brain tissue.
Materials:
-
Brain tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenization: Weigh the brain tissue sample (e.g., 1 gram). In a glass homogenizer, add the tissue to a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (i.e., 20 mL for 1 g of tissue). Homogenize thoroughly until a uniform suspension is achieved.[5]
-
Agitation: Transfer the homogenate to a flask and agitate on an orbital shaker for 15-20 minutes at room temperature.[5]
-
Filtration/Centrifugation: Filter the homogenate through a folded filter paper or centrifuge it to pellet the solid tissue debris and recover the liquid phase.[5]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid extract (e.g., 4 mL for 20 mL of extract). Vortex the mixture for a few seconds.[5]
-
Centrifugation for Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate the separation of the two phases.[5]
-
Lipid Phase Collection: Two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully collect the lower chloroform phase using a pipette, avoiding the upper phase and the interface.
-
Drying: Evaporate the solvent from the collected chloroform phase under a vacuum using a rotary evaporator or under a stream of nitrogen until the lipids are completely dry.[5]
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) and store it in a glass vial with a Teflon-lined cap at -80°C for further analysis.
Protocol 2: Untargeted Lipidomics using LC-MS/MS
This protocol outlines a general workflow for the analysis of extracted brain lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap).
-
Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform 1:1, v/v). An internal standard mixture containing lipids from different classes should be added to each sample for semi-quantitative or relative quantification.
-
Chromatographic Separation: Inject the sample into the LC system. A reversed-phase C18 or C30 column is commonly used for separating lipids based on their hydrophobicity. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate to improve ionization.
-
Mass Spectrometric Analysis:
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
-
Acquire data in both positive and negative ionization modes to detect a wide range of lipid classes.
-
The analysis is often performed in a data-dependent acquisition (DDA) mode, where a full scan MS1 spectrum is acquired, followed by MS2 fragmentation of the most abundant precursor ions.
-
-
Data Processing:
-
Process the raw data using specialized software (e.g., XCMS, MS-DIAL, LipidSearch). This involves peak picking, retention time alignment, and peak integration.
-
Identify lipids by matching their precursor m/z, retention time, and fragmentation pattern (MS2 spectrum) to lipid databases (e.g., LIPID MAPS, HMDB).
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify lipids that are significantly different between healthy and diseased tissue samples.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex workflows and signaling pathways.
Caption: A typical experimental workflow for comparative lipidomics of brain tissue.
Caption: The role of ApoE in transporting lipids from astrocytes to neurons.[6][7][8][9]
Conclusion
The comparative analysis of the brain lipidome in healthy and diseased states reveals distinct patterns of dysregulation in neurodegenerative disorders. In Alzheimer's disease, alterations in signaling lipids like diacylglycerols and the accumulation of specific sphingolipids and cholesterol esters in vulnerable brain regions point towards endolysosomal dysfunction.[1] Parkinson's disease is characterized by complex, region-specific changes in glycosphingolipids and a progressive increase in lysophosphatidylcholines, suggesting disruptions in membrane turnover and mitochondrial function. While data for Huntington's disease is still emerging, initial studies suggest alterations in sterol and phospholipid metabolism.
The provided protocols and workflows offer a foundation for researchers to conduct robust and reproducible lipidomics studies. A deeper understanding of these disease-specific lipid signatures is paramount for the development of novel diagnostic biomarkers and the identification of new therapeutic targets aimed at restoring lipid homeostasis in the brain.
References
- 1. Comparative Lipidomic Analysis of Mouse and Human Brain with Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Metabolomic and Lipidomic Analysis Reveals the Neuroprotective Mechanisms of Bushen Tiansui Formula in an Aβ1-42-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid profiling of Parkinson’s disease brain highlights disruption in Lysophosphatidylcholines, and triacylglycerol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Pathway Alterations in Parkinson's Disease Primary Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. APOE traffics to astrocyte lipid droplets and modulates triglyceride saturation and droplet size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APOE and Alzheimer’s Disease: From Lipid Transport to Physiopathology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apolipoprotein E: from lipid transport to neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apolipoprotein E: Structure and Function in Lipid Metabolism, Neurobiology, and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lipid Raft Standards: Evaluating N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
An objective comparison of N-Nervonoyl Sphingomyelin against other common standards for the study of membrane microdomains, complete with experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Studying Lipid Rafts
Lipid rafts are dynamic, sub-micrometer domains within the plasma membrane enriched in sphingolipids, cholesterol, and specific proteins.[1][2] These microdomains are believed to function as platforms for signal transduction, protein trafficking, and pathogen entry, making them critical areas of study.[2][3] However, their small size and dynamic nature make them notoriously difficult to isolate and characterize.[3][4]
The classical biochemical method for studying lipid rafts involves isolating detergent-resistant membranes (DRMs), which are thought to be enriched in raft components.[1][5] The selection of appropriate lipid standards is crucial for validating these preparations and for constructing model membranes that accurately mimic the biophysical properties of rafts.[6]
This guide provides a comparative analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (N-Nervonoyl SM), a specific sphingomyelin species, as a standard for lipid raft studies. We will compare its properties and performance against other commonly used alternatives, provide detailed experimental protocols, and present quantitative data to aid researchers in selecting the most suitable tools for their specific experimental needs.
The Unique Profile of N-Nervonoyl Sphingomyelin
N-Nervonoyl SM is a sphingomyelin containing Nervonic acid (C24:1), a monounsaturated very-long-chain fatty acid (VLCFA).[7][8] Nervonic acid and its sphingolipids are particularly abundant in the nervous system, where they are essential for the biosynthesis of myelin sheaths and play roles in cell signaling and neurotransmission.[7][9][10]
Its unique structure—a very long acyl chain with a single double bond—suggests it may form lipid rafts with distinct biophysical properties compared to those formed by more common, shorter, saturated sphingomyelins. The capacity of sphingolipids to favor the formation of lipid rafts is highly dependent on their acyl chain composition.[11]
Comparison of Lipid Raft Standards and Markers
The choice of a standard or marker depends heavily on the experimental question, whether it involves biochemical isolation, in-vitro model membrane construction, or in-vivo imaging. Here, we compare N-Nervonoyl SM with other common lipid and protein markers.
| Standard / Marker | Type | Primary Application | Advantages | Disadvantages |
| N-Nervonoyl SM (C24:1) | Specific Lipid | Model Membranes, Specialized Raft Studies | Physiologically relevant, especially for neural tissues[7][10]; unique biophysical properties due to VLCFA. | Not a universal raft marker; less common and more expensive than generic SM. |
| Generic Brain SM | Lipid Mixture | Model Membranes | Represents a natural mixture of SM species; cost-effective. | Lacks specificity; composition can vary between batches. |
| N-Palmitoyl SM (C16:0) | Saturated Lipid | Model Membranes, Biophysical Studies | Promotes formation of highly ordered domains (Lo phase) with cholesterol[12]; well-characterized. | Not representative of the diversity of SM in native membranes. |
| Ganglioside GM1 | Glycosphingolipid | Imaging (via Cholera Toxin B), Biochemical Marker | Widely accepted as a canonical raft marker[13]; enriched in DRMs. | Distribution can be cell-type specific; may not represent all raft populations. |
| Fluorescent Lipid Analogs | Labeled Lipid | Live-Cell Imaging, Microscopy | Enable direct visualization of lipid dynamics. | The fluorophore can alter the lipid's partitioning behavior, potentially leading to artifacts[1]. |
| Flotillin / Caveolin | Protein | Biochemical Marker (Western Blot) | Enriched in DRMs and used to identify raft fractions[5][14]. | Not exclusively located in rafts; their presence defines specific raft subtypes (e.g., caveolae). |
Quantitative Data for Lipid Raft Analysis
Direct quantitative comparisons of the raft-forming efficiency of different sphingomyelin species are scarce. However, studies on model membranes and quantitative proteomics of isolated rafts provide valuable data for comparison.
Table 1: Physicochemical Properties of Lipids Used in Model Raft Systems
This table summarizes data from studies characterizing model lipid membranes designed to mimic rafts. The equimolar mixture is often proposed as a well-organized assembly with distinct raft microdomains.[6]
| Lipid Composition (Molar Ratio) | Phase Behavior | Compression Modulus (mN/m) | Key Finding | Reference |
| DOPC:Chol:SM (2:1:1) | More Liquid-Disordered | ~110 | Excess DOPC results in a highly fluid membrane where raft domains may not be stable. | [6],[15] |
| DOPC:Chol:SM (1:2:1) | More Liquid-Ordered / Solid | ~200 | Excess cholesterol leads to a very rigid, solid-like layer. | [6],[15] |
| DOPC:Chol:SM (1:1:2) | Liquid-Ordered | ~180 | Excess sphingomyelin leads to the formation of Chol:SM complexes, but with little surrounding fluid matrix. | [6],[15] |
| DOPC:Chol:SM (1:1:1) | Coexisting Lo/Ld Phases | ~160 | Forms a stable assembly with well-developed raft microdomains, proposed as a convenient model. | [6],[15] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; SM: Sphingomyelin (species often not specified, but typically from egg yolk or brain)
Table 2: Quantitative Proteomic Analysis of Authentic Lipid Raft Components
This data comes from a study that used quantitative mass spectrometry to identify proteins that were specifically depleted from DRMs after cholesterol disruption, providing a high-confidence list of raft components.[3][16]
| Protein Category | Number of Proteins Identified in Rafts | Percentage of Total Raft Proteome | Enrichment vs. Total Membranes | Key Finding | Reference |
| Signaling Proteins | 98 | 41% | Highly Enriched | Provides the first large-scale, unbiased evidence for the connection between lipid rafts and cell signaling. | [3],[16] |
| Receptors | 24 | 10% | Enriched | Rafts serve as platforms for a variety of cell surface receptors. | [3],[16] |
| Trafficking Proteins | 22 | 9% | Enriched | Implicates rafts in processes of vesicle transport and membrane trafficking. | [3],[16] |
| Cytoskeletal Proteins | 19 | 8% | Moderately Enriched | Suggests a link between membrane domains and the underlying cytoskeleton. | [3],[16] |
Visualizing Lipid Raft Concepts and Protocols
Diagrams created using Graphviz help to clarify complex workflows and biological pathways associated with lipid raft research.
Figure 1. Workflow for the isolation of Detergent-Resistant Membranes (DRMs).
Figure 2. Signaling pathway activation within a lipid raft platform.
Experimental Protocols
Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs)
This protocol is a standard method for biochemically isolating lipid rafts based on their insolubility in cold non-ionic detergents and their low buoyant density.[17][18][19]
Materials:
-
Cultured cells (approx. 5x10⁷ to 1x10⁸)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
TNE Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA
-
Lysis Buffer: TNE buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.
-
Sucrose Solutions (in TNE): 80% (w/v), 30% (w/v), and 5% (w/v).
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41).
-
Dounce homogenizer or 25-gauge needle.
Methodology:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Pellet the cells by centrifugation (500 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Homogenization: Homogenize the lysate with 10 strokes of a Dounce homogenizer or by passing it 10 times through a 25-gauge needle.
-
Sucrose Gradient Preparation:
-
In a separate tube, mix the 1 mL of lysate with 1 mL of 80% sucrose solution to yield a final concentration of 40% sucrose.
-
Carefully place this 2 mL mixture at the bottom of an ultracentrifuge tube.
-
Gently overlay the lysate with 4 mL of 30% sucrose solution.
-
Finally, overlay the 30% sucrose layer with 4 mL of 5% sucrose solution, creating a discontinuous gradient.
-
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: After centrifugation, a light-scattering band should be visible at the 5%/30% sucrose interface; this is the DRM/lipid raft fraction.[18] Carefully collect 1 mL fractions from the top to the bottom of the gradient.
-
Analysis: Analyze the protein and lipid content of each fraction.
-
Proteins: Precipitate proteins (e.g., with TCA) and analyze via SDS-PAGE and Western blotting for raft markers (Flotillin, Caveolin) and non-raft markers (Calnexin, Transferrin Receptor).
-
Lipids: Analyze lipid content via dot blot using Cholera Toxin B subunit conjugated to HRP (for GM1) or by comprehensive lipidomics using LC-MS/MS.[20][21]
-
Conclusion and Recommendations
This compound is not a universal standard for all lipid raft studies but serves as a highly valuable and specific tool for certain applications.
-
For General Purpose Raft Isolation: The use of canonical protein markers like Flotillin-1 and the lipid marker Ganglioside GM1 remains the gold standard for validating DRM fractions from various cell types.[5][13]
-
For Model Membrane Studies: An equimolar mixture of a generic (C18:1) phosphatidylcholine, cholesterol, and a saturated sphingomyelin (like C16:0) provides a robust system for studying the formation of coexisting liquid-ordered and liquid-disordered phases.[6]
-
For Neuroscience and Myelination Research: N-Nervonoyl SM is an excellent and physiologically critical choice.[7] Its use in model membranes can help elucidate the specific biophysical properties that its very-long-chain fatty acid imparts on neural membranes, which cannot be mimicked by shorter-chain sphingolipids.
Ultimately, the most effective approach often involves a combination of methods: using detergent-free isolation techniques to minimize artifacts, analyzing fractions with a panel of both protein and lipid markers, and using specific, physiologically relevant lipids like N-Nervonoyl SM to build model systems that answer precise biological questions.[5]
References
- 1. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Lipid Rafts and Their Role in Axon Guidance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventbiotech.com [inventbiotech.com]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative differences in lipid raft components between murine CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane Lipid Rafts Are Necessary for the Maintenance of the α7 Nicotinic Acetylcholine Receptor in Somatic Spines of Ciliary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 20. Analysis of lipid-composition changes in plasma membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide: D-erythro-sphingomyelin vs. Racemic Sphingomyelin in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biophysical properties of the naturally occurring D-erythro-sphingomyelin (D-erythro-SM) and its synthetic racemic (D-erythro/L-threo) counterpart in model membrane systems. Understanding these differences is crucial for the accurate interpretation of in vitro studies and for the development of drug delivery systems that effectively mimic biological membranes. The data presented herein is compiled from peer-reviewed experimental studies.
Executive Summary
Experimental evidence consistently demonstrates that the stereochemistry of sphingomyelin significantly influences the biophysical properties of model membranes. D-erythro-sphingomyelin, the physiologically relevant isomer, generally forms more condensed, stable, and ordered membranes compared to racemic sphingomyelin. These differences are particularly pronounced when sphingomyelin is complexed with cholesterol, a key component of lipid rafts in cellular membranes. The use of racemic sphingomyelin in model systems can, therefore, lead to results that do not accurately reflect the behavior of biological membranes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences observed between D-erythro-SM and racemic SM in model membranes.
Table 1: Thermotropic Properties of N-16:0-Sphingomyelin Bilayers
| Property | D-erythro-N-16:0-SM | Racemic-N-16:0-SM | Reference |
| Phase Transition Temperature (Tm) | 41.1 °C | 39.9 °C | [1] |
| Transition Enthalpy (ΔH) | 8.4 ± 0.4 kJ/mol | 7.2 ± 0.2 kJ/mol | [1] |
Table 2: Cholesterol Interaction in N-16:0-Sphingomyelin Monolayers
| Property | D-erythro-N-16:0-SM | Racemic-N-16:0-SM | Reference |
| Cholesterol Desorption Rate | Significantly slower | Faster | [1] |
| Condensed Domain Formation with Cholesterol | Significantly more condensed domains | Fewer condensed domains | [1] |
Table 3: Enzymatic Degradation of Sphingomyelin Monolayers
| Property | D-erythro-SM (N-16:0 & N-18:1) | Racemic-SM (N-16:0 & N-18:1) | Reference |
| Degradation by Sphingomyelinase | Not as easily degraded | More easily degraded | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is utilized to measure the thermotropic properties of lipid bilayers, specifically the phase transition temperature (Tm) and the enthalpy of transition (ΔH).
-
Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired sphingomyelin (D-erythro or racemic) in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is further dried under vacuum for several hours to remove any residual solvent. The lipid film is hydrated with a buffer solution by vigorous vortexing at a temperature above the lipid's Tm. The sample then undergoes several freeze-thaw cycles.[2]
-
DSC Measurement: The liposome suspension is loaded into an aluminum DSC pan, and an identical pan containing only buffer is used as a reference. The pans are heated at a constant scan rate (e.g., 0.2–1 °C/min) over a defined temperature range that encompasses the phase transition of the lipid.[2] The heat flow to the sample is measured relative to the reference, and the resulting thermogram shows a peak at the Tm. The area under the peak corresponds to the ΔH of the transition.[2]
Fluorescence Microscopy of Lipid Domains
This technique is used to visualize the lateral organization of lipids in a monolayer at the air-water interface, particularly the formation of condensed domains in the presence of cholesterol.
-
Monolayer Formation: A solution of the sphingomyelin isomer, cholesterol, and a small amount of a fluorescent lipid probe (e.g., [7-nitrobenz-2-oxa-1, 3-diazol-4-yl]phosphatidylcholine) in a volatile solvent is spread onto the surface of a buffer solution in a Langmuir trough.[1]
-
Imaging: The monolayer is compressed to a desired surface pressure. An epifluorescence microscope equipped with a sensitive camera is used to visualize the monolayer. The fluorescent probe preferentially partitions into the more disordered lipid phase, making the more ordered, condensed domains appear as dark regions.[1] The number and morphology of these domains can then be compared between the different sphingomyelin preparations.
Cholesterol Desorption Assay
This assay measures the rate at which cholesterol is removed from a lipid monolayer by a cholesterol-acceptor molecule, such as β-cyclodextrin, in the subphase. This provides an indirect measure of the strength of the interaction between cholesterol and the surrounding lipids.
-
Monolayer Preparation: A mixed monolayer of the sphingomyelin isomer and cholesterol is prepared on a buffer subphase in a Langmuir trough as described above. The monolayer is compressed to a physiologically relevant surface pressure (e.g., 20 mN/m).
-
Desorption Measurement: A solution of β-cyclodextrin is injected into the subphase. The desorption of cholesterol from the monolayer into the subphase is monitored by the decrease in the monolayer area over time, as the surface pressure is kept constant by a movable barrier. A faster decrease in area indicates a faster rate of cholesterol desorption.[1]
Mandatory Visualizations
Experimental Workflow for Comparing Sphingomyelin Isomers
Caption: Workflow for the biophysical comparison of sphingomyelin isomers.
Sphingomyelin Signaling Pathway
While direct comparative studies on signaling pathways initiated by D-erythro-SM versus racemic SM are not available, the following diagram illustrates the general role of sphingomyelin in cellular signaling. The biophysical differences detailed in this guide are expected to influence the efficiency of these pathways by altering the formation of signaling platforms (lipid rafts).
Caption: Simplified sphingomyelin-ceramide signaling pathway leading to apoptosis.
References
Confirming the Identity of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine with Tandem Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of lipid species is paramount in advancing research and development in numerous fields, from understanding cellular signaling to developing novel therapeutics. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) with other analytical techniques for the unequivocal identification of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific sphingomyelin also denoted as SM(d18:1/24:1).
Tandem Mass Spectrometry: The Gold Standard for Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the qualitative and quantitative analysis of sphingolipids.[1][2] This technique allows for the precise determination of the molecular weight and the structural elucidation through fragmentation analysis.
In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ and a sodiated molecule [M+Na]⁺.[3] Subsequent fragmentation of the precursor ion in the collision cell of the mass spectrometer yields characteristic product ions that act as a structural fingerprint.
The key diagnostic fragment ions for SM(d18:1/24:1) are:
-
m/z 184.1: This ion corresponds to the phosphocholine head group and is a hallmark of sphingomyelins and phosphatidylcholines.[3][4]
-
m/z 264.3: This fragment represents the d18:1 sphingosine long-chain base (LCB), providing crucial information about the sphingoid backbone.[3][4]
The presence of these specific fragments in the tandem mass spectrum provides high confidence in the identification of the lipid as a sphingomyelin with a d18:1 sphingoid base.
Quantitative Data Summary
| Precursor Ion | Adduct | m/z (Observed) | Characteristic Fragment Ions (m/z) | Reference |
| C₄₇H₉₅N₂O₆P | [M+H]⁺ | 813.7 | 184.1, 264.3 | [3] |
| C₄₇H₉₅N₂O₆P | [M+Na]⁺ | 835.7 | 184.1, 264.3, 776.6 ([M+Na-59]⁺) | [3] |
Experimental Protocol for Tandem MS Identification
This protocol outlines a general procedure for the identification of this compound using LC-MS/MS. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Lipids are extracted from the biological sample using a suitable method, such as a modified Bligh-Dyer or Folch extraction.
-
The lipid extract is dried under nitrogen and reconstituted in an appropriate solvent, typically a mixture of methanol and chloroform.[5]
-
Internal standards, such as odd-chain or deuterated sphingomyelins, should be added for quantitative analysis.[5]
2. Liquid Chromatography Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of sphingolipid species based on their hydrophobicity.[6]
-
Mobile Phases: A binary solvent system is typically employed. For example:
-
Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute the sphingolipids.
3. Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingomyelin analysis.
-
MS Scan: A full scan (MS1) is performed to identify the precursor ions of interest (e.g., m/z 813.7 and 835.7).
-
Tandem MS (MS/MS): A product ion scan is performed on the selected precursor ions. The collision energy is optimized to induce fragmentation and generate the characteristic product ions (m/z 184.1 and 264.3).
-
Data Analysis: The acquired data is analyzed to confirm the presence of the precursor ions and their specific fragment ions, confirming the identity of this compound.
Caption: Experimental workflow for the identification of this compound by LC-MS/MS.
Caption: Fragmentation pathway of this compound in positive ion tandem MS.
Alternative Analytical Techniques
While tandem MS is the preferred method for definitive identification, other techniques can provide valuable, albeit less specific, information.
Comparison of Analytical Methods
| Technique | Principle | Advantages | Limitations | Primary Application |
| Tandem Mass Spectrometry (MS/MS) | Separation by mass-to-charge ratio and fragmentation | High specificity and sensitivity, provides structural information | Higher cost, requires specialized expertise | Definitive identification and quantification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Good for quantification, can be coupled with various detectors | Does not provide structural information on its own, co-elution can occur | Purification and quantification of known compounds |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid phase | Simple, low cost, good for qualitative screening | Low resolution and sensitivity, not quantitative | Rapid screening and qualitative analysis |
High-Performance Liquid Chromatography (HPLC)
HPLC separates lipids based on their physicochemical properties, most commonly polarity.[7] When coupled with a UV or evaporative light scattering detector (ELSD), HPLC can be used to quantify the amount of a specific lipid class. However, without a mass spectrometer, it cannot provide definitive structural information to distinguish between different sphingomyelin species with the same retention time.
Thin-Layer Chromatography (TLC)
TLC is a simple and inexpensive technique for the qualitative analysis of lipid extracts.[8] Lipids are separated on a plate coated with a stationary phase based on their polarity. While TLC can separate different lipid classes (e.g., sphingomyelin from ceramides), it lacks the resolution to separate individual molecular species within a class and is not suitable for accurate quantification.
Caption: Comparison of analytical techniques for sphingolipid analysis based on key performance metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sphingomyelin Analysis: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of sphingomyelin is critical for understanding its role in cellular processes and disease. This guide provides a comprehensive comparison of common analytical methods for sphingomyelin analysis, drawing upon data from various studies to offer an inter-laboratory perspective on performance. Detailed experimental protocols for key techniques are provided, alongside visualizations of a typical analytical workflow and the central sphingomyelin signaling pathway.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method for sphingomyelin quantification depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes quantitative performance data for three prevalent methods: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Enzymatic Assay | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | Not consistently reported, varies with kit | 5 pmol[1] | Down to 1 pmol or lower[2] |
| Limit of Quantification (LOQ) | Dynamic range of 5-50 mg/dL for some kits[3] | 20 pmol[1] | 0.03–14.06 ng/mL for various sphingolipids[4] |
| **Linearity (R²) ** | Not specified in reviewed literature | 0.9991[1] | 0.99823–0.99995[4] |
| Precision (CV%) | Within-run: 1.0 - 3.6%; Overall: 2.4 - 4.4%[5] | Intra-day mean CV: 2.56%[1] | ≤ 28%[4] |
| Accuracy (%) | Not specified in reviewed literature | Mean accuracy: 99.46%[1] | 73–117%[4] |
| Analysis Time | Rapid, suitable for high-throughput screening[5] | Longer, includes derivatization and chromatography | Rapid, with analysis times as short as 4.5 minutes[6][7] |
Visualizing Analytical and Biological Processes
To better illustrate the practical and biological context of sphingomyelin analysis, the following diagrams outline a standard experimental workflow and a key signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines for the primary analytical methods discussed.
Enzymatic Assay Protocol
Enzymatic assays offer a rapid and straightforward method for sphingomyelin quantification, often available in kit formats.[3] These assays typically involve a series of enzymatic reactions that produce a detectable colorimetric or fluorometric signal.
Principle:
-
Hydrolysis: Sphingomyelinase hydrolyzes sphingomyelin into ceramide and phosphorylcholine.[3][8]
-
Choline Generation: Alkaline phosphatase acts on phosphorylcholine to produce choline.[3][8]
-
Signal Production: Choline oxidase catalyzes the oxidation of choline, generating hydrogen peroxide (H₂O₂).[3][8]
-
Detection: In the presence of peroxidase, H₂O₂ reacts with a probe (e.g., DAOS and 4-aminoantipyrine) to produce a colored or fluorescent product that can be measured.[3][5]
General Procedure:
-
Sample Preparation: Samples (e.g., serum, plasma, cell lysates) are prepared according to the kit's instructions.
-
Standard Curve: A series of sphingomyelin standards are prepared to generate a standard curve.
-
Reaction: The sample and standards are incubated with the enzyme mixture.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader.
-
Quantification: The sphingomyelin concentration in the samples is determined by comparison to the standard curve.[9]
HPLC with Fluorescence Detection Protocol
This method provides enhanced specificity over basic enzymatic assays by separating sphingomyelin from other lipids before quantification.
Principle: This method involves the enzymatic hydrolysis of sphingomyelin to release sphingosine, which is then derivatized with a fluorescent tag (o-phthalaldehyde) and quantified by HPLC.[1]
General Procedure:
-
Lipid Extraction: Lipids are extracted from the biological sample using a method such as the Folch or Bligh-Dyer procedure.
-
Internal Standard: A known amount of an internal standard (e.g., dihydrosphingomyelin) is added to the sample prior to extraction to account for procedural losses.[1]
-
Thin-Layer Chromatography (TLC) Separation: The lipid extract is separated by high-performance TLC to isolate the sphingomyelin fraction.[1]
-
Enzymatic Hydrolysis: The isolated sphingomyelin is hydrolyzed by sphingomyelinase and sphingolipid ceramide N-deacylase to release sphingosine.[1]
-
Derivatization: The released sphingosine is derivatized with o-phthalaldehyde (OPA) to make it fluorescent.[1]
-
HPLC Analysis: The derivatized sample is injected into an HPLC system with a fluorescence detector for separation and quantification.
-
Quantification: The peak area of the sphingomyelin-derived sphingosine is compared to that of the internal standard and a calibration curve to determine the concentration.
LC-MS/MS Protocol
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the comprehensive analysis of sphingomyelin and other sphingolipid species.[10][11][12]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer. This allows for the precise identification and quantification of different sphingomyelin molecular species based on their mass-to-charge ratio (m/z) and fragmentation patterns.[2][13]
General Procedure:
-
Sample Preparation and Extraction:
-
An internal standard mixture containing isotopically labeled or odd-chain sphingolipid species is added to the sample.[6][14]
-
Lipids are extracted using a suitable solvent system, such as a butanolic extraction or a chloroform/methanol mixture.[6][15]
-
The organic phase containing the lipids is collected, dried, and reconstituted in an appropriate solvent for LC-MS/MS analysis.[16]
-
-
Liquid Chromatography:
-
The reconstituted lipid extract is injected into an LC system.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of different sphingolipid classes.[6][7]
-
A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid and ammonium formate is employed.[6]
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[2][6]
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sphingomyelin species and internal standard are monitored for high selectivity and sensitivity.
-
-
Data Analysis and Quantification:
-
The peak areas for each sphingomyelin species and their corresponding internal standards are integrated.
-
Calibration curves are constructed by plotting the peak area ratios of the analyte to the internal standard against the concentration of the standards.[2]
-
The concentration of each sphingomyelin species in the sample is calculated from its peak area ratio using the calibration curve.[2]
-
References
- 1. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingomyelin Assay Kit (Colorimetric) (ab133118) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Sphingolipidomics analysis of large clinical cohorts. Part 1: Technical notes and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipid Analysis in Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]
A Comparative Analysis of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and its Ceramide Precursor
An In-depth Guide for Researchers in Cellular Biology and Drug Development
This guide provides a comprehensive comparison of the biological roles of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine (C24:1 sphingomyelin) and its immediate precursor, N-Nervonoyl-D-erythro-sphingosine (C24:1 ceramide). While structurally similar, these two sphingolipids exhibit distinct and sometimes opposing functions within the cell, ranging from structural modulation of cell membranes to intricate signaling cascades governing cell fate. This document synthesizes experimental data to illuminate their differential impacts on cellular processes such as apoptosis, cell proliferation, and senescence, offering valuable insights for researchers and professionals in drug development.
At a Glance: Key Functional Distinctions
| Feature | This compound (C24:1 Sphingomyelin) | N-Nervonoyl-D-erythro-sphingosine (C24:1 Ceramide) |
| Primary Role | Structural component of cell membranes, particularly in the myelin sheath and lipid rafts. Modulates membrane fluidity and cholesterol distribution. | Bioactive signaling lipid involved in apoptosis, cell cycle arrest, and senescence. |
| Effect on Apoptosis | Generally considered anti-apoptotic by serving as a precursor for pro-apoptotic ceramides upon hydrolysis. | Predominantly pro-apoptotic, with its effects being dependent on the cellular context and acyl chain length. |
| Effect on Cell Proliferation | Can be anti-proliferative, though to a lesser extent than its ceramide counterpart. | Potent anti-proliferative effects, with demonstrated cytotoxicity in various cancer cell lines. |
| Membrane Biophysics | Prevents lateral phase separation in cholesterol-containing membranes, promoting a more homogenous and ordered lipid environment.[1] | Can induce the formation of rigid, gel-like domains within membranes, altering membrane fluidity and protein function. |
| Signaling Pathways | Primarily acts as a reservoir for ceramide and other signaling molecules. Its interaction with cholesterol is crucial for lipid raft integrity and associated signaling. | Directly activates various signaling pathways, including those involving protein phosphatases and kinases, leading to cellular stress responses. |
Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various studies, highlighting the differential effects of sphingomyelin and ceramide on cell viability and other cellular processes. Note that direct comparative studies between the C24:1 species of both lipids are limited; therefore, data from studies using generic or other acyl-chain length ceramides and sphingomyelins are included to provide a broader context.
Table 1: Comparative Antiproliferative Activity (IC50 Values in µM)
| Cell Line | Ceramide (General) | Sphingomyelin (General) | Solvent |
| C6 (Glioma) | 32.70 | 0.25 | DMSO |
| HT29 (Colon Cancer) | 42.16 | 0.25 | DMSO |
| CCD-18Co (Normal Colon) | 56.91 | 0.45 | DMSO |
| OV2008 (Ovarian Cancer) | 41.69 | Not Reported | DMSO |
| C6 (Glioma) | Not Reported | 0.25 - 0.28 | Ethanol |
| HT29 (Colon Cancer) | Not Reported | 0.25 - 0.28 | Ethanol |
| CCD-18Co (Normal Colon) | 0.33 | Less cytotoxic | Ethanol |
Data synthesized from a study investigating the antiproliferative effects of ceramide and sphingomyelin on various cell lines.[2] It is important to note that this study did not specify the acyl chain length of the ceramide and sphingomyelin used.
Table 2: Effects of C24:1 Ceramide on Cellular Senescence
| Cell Type | Treatment | Observation | Quantitative Data |
| Bone-Derived Mesenchymal Stem Cells (BMSCs) | Extracellular Vesicles (EVs) loaded with C24:1 ceramide | Induction of cellular senescence | Increased staining for senescence-associated β-galactosidase (SA-β-gal).[3][4][5][6] |
| Human Serum EVs | Comparison between young and older women | Increased levels of C24:1 ceramide with age | Average of 3.8 pmol/sample in young vs. 15.4 pmol/sample in older women.[3][4][6] |
| Non-human Primate Serum EVs | Comparison between young and older monkeys | Increased levels of C24:1 ceramide with age | Average of 1.8 pmol/sample in young vs. 9.3 pmol/sample in older monkeys.[3][4][6] |
Signaling Pathways and Molecular Interactions
The distinct roles of C24:1 sphingomyelin and C24:1 ceramide are rooted in their differential engagement with cellular signaling networks and their impact on membrane biophysics.
This compound: The Membrane Organizer
C24:1 sphingomyelin is a key player in maintaining the structural integrity and organization of the plasma membrane. Its long, monounsaturated acyl chain allows for unique interactions with cholesterol, preventing the formation of large, segregated lipid domains and promoting a more uniform, liquid-ordered phase.[1] This property is crucial for the function of lipid rafts, which are microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.
N-Nervonoyl-D-erythro-sphingosine: The Signaling Mediator
In contrast to its precursor, C24:1 ceramide is a potent bioactive lipid that actively participates in signaling cascades. It is generated from sphingomyelin through the action of sphingomyelinases. Increased levels of ceramide are often associated with cellular stress responses, leading to apoptosis, cell cycle arrest, or senescence. One of the key mechanisms of ceramide-induced apoptosis involves its interaction with the mitochondrial outer membrane, leading to the translocation of pro-apoptotic proteins like Bax.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and its ceramide precursor.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from a study investigating the antiproliferative effects of ceramide and sphingomyelin.[2]
Objective: To determine the cytotoxic effects of C24:1 sphingomyelin and C24:1 ceramide on cultured cells.
Materials:
-
Cell lines (e.g., C6, OV2008, HT-29, CCD-18Co)
-
96-well plates
-
C24:1 sphingomyelin and C24:1 ceramide stock solutions (dissolved in DMSO or ethanol)
-
Trichloroacetic acid (TCA), 20%
-
Sulforhodamine B (SRB) solution, 0.4% in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of C24:1 sphingomyelin or C24:1 ceramide and incubate for an additional 48 hours.
-
Fix the cells by adding 20% TCA and incubating for 1.5 hours at 4°C.
-
Wash the plates three times with deionized water and allow them to dry completely.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates three times with 1% acetic acid to remove unbound dye and allow them to dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution for 30 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is a standard method for detecting cellular senescence.[3][4][6][7][8]
Objective: To assess the induction of cellular senescence by C24:1 ceramide.
Materials:
-
Cultured cells (e.g., Bone-Derived Mesenchymal Stem Cells)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Light microscope
Procedure:
-
Culture cells to the desired confluency and treat with C24:1 ceramide-loaded extracellular vesicles or other treatments.
-
Wash cells with PBS and fix with the fixative solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Wash cells with PBS.
-
Observe the cells under a light microscope and quantify the percentage of blue, senescent cells.
Isolation of Lipid Rafts (Detergent-Resistant Membranes)
This protocol describes a common method for isolating lipid rafts.[5][9][10][11]
Objective: To isolate and analyze the lipid composition of membrane rafts influenced by C24:1 sphingomyelin.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., containing 1% Triton X-100, protease inhibitors in a suitable buffer)
-
Sucrose solutions of varying concentrations (e.g., 40%, 30%, and 5% in lysis buffer)
-
Ultracentrifuge and appropriate tubes
-
Equipment for protein quantification (e.g., Bradford assay)
-
Reagents for lipid extraction and analysis (e.g., mass spectrometry)
Procedure:
-
Lyse cells in cold lysis buffer on ice.
-
Mix the cell lysate with a high-concentration sucrose solution to a final concentration of 40%.
-
Create a discontinuous sucrose gradient by layering lower concentrations of sucrose (e.g., 30% and 5%) on top of the lysate-sucrose mixture in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Lipid rafts will float to the interface between the 5% and 30% sucrose layers, appearing as an opaque band.
-
Carefully collect the lipid raft fraction.
-
Analyze the protein and lipid composition of the isolated rafts.
Quantitative Analysis of Bax Translocation by Immunofluorescence
This protocol allows for the visualization and quantification of the pro-apoptotic protein Bax translocation to mitochondria.
Objective: To determine if C24:1 ceramide induces the translocation of Bax from the cytosol to the mitochondria.
Materials:
-
Cultured cells
-
C24:1 ceramide
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Bax
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Confocal microscope
Procedure:
-
Treat cells with C24:1 ceramide for the desired time.
-
In the last 30 minutes of treatment, incubate cells with MitoTracker Red to label mitochondria.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-Bax antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a confocal microscope.
-
Quantify the colocalization of Bax and mitochondria using image analysis software.
Conclusion
This compound and its precursor, N-Nervonoyl-D-erythro-sphingosine, though metabolically linked, exert distinct and critical functions within the cell. C24:1 sphingomyelin primarily serves a structural role, influencing membrane fluidity and the organization of signaling platforms. In contrast, C24:1 ceramide acts as a potent second messenger, mediating cellular responses to stress and playing a direct role in determining cell fate. Understanding these differential roles is paramount for researchers in the fields of lipid biology, cell signaling, and for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases. Further direct comparative studies are warranted to fully elucidate the nuanced interplay between these two important lipid molecules.
References
- 1. N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. telomer.com.tr [telomer.com.tr]
- 4. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 6. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a type of sphingomyelin, is a critical component of laboratory safety and environmental responsibility. This document provides a clear, step-by-step guide to its safe disposal, ensuring compliance and minimizing risk.
Safety and Hazard Information
Based on available Safety Data Sheets (SDS) for closely related sphingomyelin compounds, this compound is not classified as a hazardous substance or mixture.[1][2] However, as the toxicological and ecological properties have not been thoroughly investigated, it is imperative to handle it with care and follow standard laboratory safety protocols.[2]
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Gloves: Handle with appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after.[1][2]
-
Body Protection: Wear a lab coat.[2]
-
Respiratory Protection: Not generally required under normal handling conditions.[1]
Quantitative Data Summary
Quantitative data regarding the toxicity and environmental impact of this compound is largely unavailable in the provided safety documentation. The table below reflects this lack of specific data.
| Hazard Metric | Value | Source |
| Acute Toxicity | No data available | [2] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | [1][2] |
| Ecological Toxicity | No data available | [2] |
| Persistence and Degradability | No data available | [2] |
| Bioaccumulative Potential | No data available | [2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and its contaminated packaging is based on guidelines for non-hazardous chemical waste.
1. Unused Product (Surplus or Non-Recyclable):
-
Collection: Carefully sweep up the solid material and place it in a suitable, sealed, and clearly labeled container for disposal.[1] Avoid creating dust.[1]
-
Disposal: The primary recommendation is to "Offer surplus and non-recyclable solutions to a licensed disposal company."[1][2] Do not dispose of this chemical down the drain or in regular trash.
2. Contaminated Packaging:
-
Procedure: Contaminated packaging should be treated as the unused product.[1][2]
-
Disposal: Dispose of the contaminated packaging through a licensed disposal company.[1][2]
3. Spills:
-
Containment: For small spills, sweep up the solid material.[1]
-
Collection: Place the swept-up material into a suitable, closed container for disposal.[1]
-
Cleaning: After the solid material is removed, the area can be cleaned with soap and water.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a key sphingolipid in cellular signaling research. Adherence to these protocols is critical for ensuring laboratory safety and maintaining sample integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, dermal, and eye contact.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered substance. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[3] For unsaturated lipids like this compound, it is advisable to store under an inert gas like argon to minimize oxidation.[3]
-
Container Material: Always store lipids in glass containers with Teflon-lined caps to prevent contamination from leached impurities.[3]
B. Preparation for Experimental Use:
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation, which can degrade the lipid.
-
Weighing: Conduct weighing in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
Solubilization:
C. Experimental Handling:
-
Work Area: Perform all manipulations in a designated, clean area, preferably within a chemical fume hood, to control potential exposure and prevent contamination of the sample.
-
Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation.[4] Place the waste in a sealed container for disposal. Clean the spill area with an appropriate solvent.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
-
Waste Collection: Collect waste solid and any contaminated disposables (e.g., gloves, weigh boats) in a clearly labeled, sealed container.
-
Solvent Waste: Dispose of solutions containing the compound as chemical waste, following your institution's guidelines for organic solvent disposal.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.
Handling Workflow
Caption: Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
